molecular formula C10H5ClF3N B1353791 4-Chloro-3-(trifluoromethyl)quinoline CAS No. 590371-93-0

4-Chloro-3-(trifluoromethyl)quinoline

Cat. No.: B1353791
CAS No.: 590371-93-0
M. Wt: 231.6 g/mol
InChI Key: QLUSBWZTFPLCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0) is a versatile fluorinated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents, particularly in the field of antimalarial drug discovery . Research explores its incorporation into "Reversed Chloroquine" (RCQ) molecules, which are designed to overcome chloroquine resistance in Plasmodium falciparum malaria parasites . These hybrid compounds can retain potent antimalarial activity, often operating through mechanisms that involve binding heme and inhibiting β-hematin formation, similar to chloroquine, while also countering resistance pathways . The strategic presence of both chloro and trifluoromethyl groups on the quinoline scaffold enhances its utility as a building block, facilitating further functionalization and fine-tuning of the physicochemical properties of lead compounds . With a molecular formula of C 10 H 5 ClF 3 N and a molecular weight of 231.60 g/mol , this reagent is a valuable asset for researchers synthesizing and evaluating new chemical entities against drug-resistant malaria and potentially other diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUSBWZTFPLCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450137
Record name 4-chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590371-93-0
Record name 4-chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 590371-93-0

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)quinoline, a halogenated and trifluoromethyl-substituted quinoline derivative. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide presents the confirmed properties of this compound and supplements this with generalized experimental protocols and potential applications inferred from closely related quinoline compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, including a variety of approved pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, being a good leaving group for nucleophilic substitution reactions. This combination of structural features makes this compound a valuable building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Specific quantitative physical properties such as melting and boiling points for this compound are not consistently reported in the available literature. The following tables summarize the known properties of the target compound and provide data for the closely related and well-documented isomer, 4-Chloro-7-(trifluoromethyl)quinoline, for comparative purposes.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 590371-93-0
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Physical Form White to Yellow Solid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C[1]
InChI Key QLUSBWZTFPLCBU-UHFFFAOYSA-N[1]

Table 2: Reference Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

PropertyValueSource
Melting Point 69-71 °C[1]
Solubility Chloroform (25 mg/mL)[1]

Synthesis and Experimental Protocols

A plausible synthetic route would start with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This precursor would undergo condensation with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, typically with an agent like phosphorus oxychloride (POCl₃), would yield the final product.

G cluster_synthesis Plausible Synthetic Pathway Aniline 2-(Trifluoromethyl)aniline Condensation Condensation Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Intermediate1 Cyclization Intermediate Condensation->Intermediate1 Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate1->Cyclization Hydroxyquinoline 4-Hydroxy-3-(trifluoromethyl)quinoline Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination Product This compound Chlorination->Product

A generalized synthetic workflow for this compound.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, which is a key application of this compound in synthetic chemistry.

Reaction: Synthesis of 4-amino-3-(trifluoromethyl)quinoline derivatives.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

  • Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a non-nucleophilic base (e.g., DIPEA, if the amine salt is used)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Addition of Reagents: Add the amine to the solution. If an acid catalyst is required, it is added at this stage.

  • Heating: Heat the reaction mixture to reflux and stir for a period of 4 to 24 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate is present, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

G cluster_reaction General Nucleophilic Aromatic Substitution Workflow Start This compound Reaction SNAr Reaction (Solvent, Heat) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Reaction Product Substituted Quinoline Derivative Reaction->Product

General workflow for the reaction of this compound.

Applications in Research and Drug Development

This compound is primarily of interest as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a well-established pharmacophore in medicinal chemistry.

  • Anticancer Agents: Many quinoline derivatives have been investigated as anticancer agents. They often exert their effect through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGF). The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these inhibitors. A derivative, 4-chloro-3-(trifluoromethyl)aniline, has shown notable antiproliferative effects.[2]

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The introduction of a trifluoromethyl group is a strategy that has been explored to overcome drug resistance in malaria parasites. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite.

Potential Biological Targets and Signaling Pathways

While there is no specific information on the biological targets of this compound itself, based on the known activities of structurally related compounds, several potential targets and pathways can be inferred.

  • Kinase Inhibition: As many quinoline derivatives are kinase inhibitors, it is plausible that compounds derived from this compound could target signaling pathways that are frequently dysregulated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3] These pathways are central to the regulation of cell proliferation, survival, and angiogenesis.

  • Heme Detoxification in Plasmodium falciparum: In the context of malaria, the likely target would be the parasite's food vacuole, where it digests hemoglobin. Quinoline-based drugs are thought to interfere with the polymerization of toxic free heme into hemozoin, leading to parasite death.

G cluster_pathway Inferred Target Pathway: Kinase Inhibition Molecule Quinoline Derivative (from this compound) Kinase Protein Kinase (e.g., EGFR, BRAF) Molecule->Kinase Inhibition Pathway Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt) Kinase->Pathway Activation Effect Inhibition of Cell Proliferation & Survival Pathway->Effect

Potential mechanism of action via kinase inhibition.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood.

Hazard Statements (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (GHS):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on its physical properties and biological activities are limited, its structural features—a quinoline core, a reactive chloro group, and a trifluoromethyl moiety—make it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into this specific isomer is warranted to fully elucidate its chemical and biological properties.

References

Synthesis Pathways for 4-Chloro-3-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals Core Topic: An in-depth examination of the synthetic pathways for 4-Chloro-3-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science.

Introduction this compound is a valuable fluorinated heterocyclic compound. The presence of a trifluoromethyl group at the 3-position and a reactive chlorine atom at the 4-position makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring system. This guide details a primary, robust synthetic pathway for its preparation, based on established and reliable quinoline synthesis methodologies.

Primary Synthesis Pathway: A Two-Step Approach

The most chemically sound and analogous route to this compound involves a two-step process. The synthesis begins with the construction of the quinoline core to form a 4-hydroxy intermediate via a modified Gould-Jacobs reaction, followed by a chlorination step to yield the final product.

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Aniline C 4-Hydroxy-3-(trifluoromethyl)quinoline A->C 1. Condensation & Thermal Cyclization (e.g., Dowtherm A, 250°C) B Diethyl 2-(trifluoromethyl)malonate B->C D This compound C->D 2. Chlorination (POCl₃, Reflux)

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the proposed synthesis.

Compound NameStepMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
Aniline0C₆H₇N93.13--6
Diethyl 2-(trifluoromethyl)malonate0C₈H₁₁F₃O₄244.17-N/A (Liquid)
4-Hydroxy-3-(trifluoromethyl)quinoline1C₁₀H₆F₃NO229.16High[1]>250 (est.)
This compound2C₁₀H₅ClF₃N247.60>90%[1]Data not available

Note: Yields and melting points for intermediates and the final product are estimated based on analogous reactions for isomers, such as 7-(trifluoromethyl)quinoline derivatives, as specific experimental data for the 3-(trifluoromethyl) isomer is not widely published.[1]

Experimental Protocols

The following protocols are based on well-established procedures for quinoline synthesis, specifically adapted for the target molecule.

Step 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline (Gould-Jacobs Type Reaction)

This step constructs the core quinoline ring system through a condensation reaction followed by a high-temperature thermal cyclization.

Materials:

  • Aniline (1.0 eq)

  • Diethyl 2-(trifluoromethyl)malonate (1.0 eq)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Methodology:

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.0 eq). Heat the mixture, typically to around 120-130°C, for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off. This reaction forms the anilidomethylenemalonate intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to 250°C.

  • Slowly and carefully add the crude intermediate from the condensation step to the hot solvent.

  • Maintain the temperature at 250°C and reflux for 30-60 minutes. The cyclized product, 4-Hydroxy-3-(trifluoromethyl)quinoline, is expected to precipitate from the hot solution.[1]

  • Work-up: Allow the mixture to cool to room temperature. Dilute the mixture with a non-polar solvent like hexane to facilitate filtration.

  • Collect the precipitated solid by vacuum filtration and wash with hexane to remove the high-boiling solvent. The crude product can be carried to the next step or purified further if necessary.

Step 2: Synthesis of this compound (Chlorination)

This step converts the 4-hydroxy group into the target 4-chloro group using a standard chlorinating agent. The procedure is analogous to the chlorination of other 4-hydroxyquinoline derivatives.[1][2]

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization & Precipitation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the chlorination and work-up procedure for Step 2.

G A 1. Combine 4-Hydroxyquinoline Intermediate with excess POCl₃ B 2. Heat to Reflux (2-4 hours) A->B Reaction C 3. Cool to Room Temperature B->C Completion D 4. Quench (Pour onto crushed ice) C->D Work-up E 5. Neutralize (e.g., NaHCO₃ solution) D->E F 6. Filter Precipitate E->F Isolation G 7. Wash Solid with Water F->G H 8. Dry and/or Purify (Recrystallization or Chromatography) G->H Purification I Final Product: This compound H->I

Caption: Workflow diagram for the chlorination of the 4-hydroxyquinoline intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data specifically for 4-Chloro-3-(trifluoromethyl)quinoline is limited. This guide provides the available information for this compound and leverages comprehensive data from its closely related and well-documented isomers, 4-Chloro-2-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline, to offer a valuable comparative resource. The methodologies and characteristics of these isomers provide a strong predictive framework for the properties and reactivity of this compound.

Core Physical and Chemical Properties

The introduction of a trifluoromethyl group to a chemical structure can significantly alter its physical and chemical properties, including lipophilicity, metabolic stability, and electron density, which are critical parameters in drug design.[1] While specific experimental data for this compound is scarce, the properties of its isomers offer valuable insights.

Data Presentation: Comparative Physicochemical Properties

PropertyThis compound4-Chloro-2-(trifluoromethyl)quinoline4-Chloro-7-(trifluoromethyl)quinoline
CAS Number 590371-93-01701-24-2346-55-4
Molecular Formula C₁₀H₅ClF₃NC₁₀H₅ClF₃NC₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol 231.60 g/mol 231.60 g/mol
Melting Point Data not available34-38 °C69-71 °C
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableSoluble in chloroform (25 mg/mL)
Appearance Data not availableSolidWhite to light yellow crystalline powder

Synthesis and Reactivity

Trifluoromethylated quinolines are synthetic compounds not found in nature. Their synthesis is of significant interest due to their potential applications in medicinal chemistry.[1] The general strategies for synthesizing the quinoline core can be adapted to produce various isomers.

General Synthetic Pathways

Several classical methods for quinoline synthesis can theoretically be adapted to produce this compound by selecting appropriately substituted precursors.

Gould-Jacobs Reaction: A plausible route to the quinoline core of the target molecule is the Gould-Jacobs reaction. This would involve the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of 4-trifluoromethyl quinoline derivatives, a 2-aminoaryl ketone with a trifluoromethyl group can be reacted with a carbonyl compound.[2]

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.

A generalized workflow for the synthesis of a chloro-trifluoromethyl-quinoline, based on the well-documented synthesis of the 7-isomer, is presented below.[3]

G cluster_0 Quinoline Core Formation cluster_1 Chlorination Aniline_Derivative Substituted Aniline (e.g., 2-Chloro-3-(trifluoromethyl)aniline) Condensation Condensation Aniline_Derivative->Condensation Malonic_Acid_Derivative Malonic Acid Derivative (e.g., Diethyl malonate) Malonic_Acid_Derivative->Condensation Cyclization_Intermediate Cyclization Intermediate Condensation->Cyclization_Intermediate Thermal_Cyclization Thermal Cyclization Cyclization_Intermediate->Thermal_Cyclization Hydroxyquinoline 4-Hydroxy-3-(trifluoromethyl)quinoline Thermal_Cyclization->Hydroxyquinoline Chlorination_Step Chlorination Hydroxyquinoline->Chlorination_Step Final_Product This compound Chlorination_Step->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination_Step

Generalized Synthetic Workflow for Chloro-Trifluoromethyl-Quinolines.
Chemical Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the quinoline ring, which is enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom at the 4-position. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex, potentially bioactive molecules.[3]

G Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->SNAr Substituted_Quinoline 4-Substituted-3-(trifluoromethyl)quinoline SNAr->Substituted_Quinoline

Reactivity via Nucleophilic Aromatic Substitution.

Experimental Protocols

General Procedure for Quinoline Synthesis (Gould-Jacobs based)

This protocol is a generalized adaptation for the synthesis of a 4-hydroxyquinoline intermediate, which can then be chlorinated.

  • Condensation: A substituted aniline (1.0 eq) is reacted with a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) at elevated temperatures (100-150 °C) to form an anilinomalonate intermediate.

  • Cyclization: The intermediate is heated at a higher temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., Dowtherm A) to effect cyclization to the 4-hydroxyquinoline.

  • Chlorination: The resulting 4-hydroxyquinoline (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 4-chloroquinoline derivative. The reaction is typically performed at reflux, and the product is isolated by pouring the reaction mixture onto ice followed by neutralization.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the substitution of the 4-chloro group with a nucleophile, a common reaction for this class of compounds.[3]

  • Reaction Setup: To a solution of the this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) is added.

  • Base (if necessary): For amine nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) is often added to scavenge the HCl produced.

  • Heating: The reaction mixture is heated to reflux and stirred for several hours to days, with the progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5]

Hazard Statements (based on related compounds):

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Statements (based on related compounds):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • Wash skin thoroughly after handling.[7]

  • Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Store in a well-ventilated place. Keep container tightly closed.[6]

Applications in Research and Drug Development

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[8] The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making trifluoromethylated quinolines attractive scaffolds for drug discovery.[1][3] this compound, as a reactive intermediate, serves as a valuable building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. The ability to introduce diverse functionalities at the 4-position allows for the exploration of structure-activity relationships in the development of new drug candidates.[3]

References

Molecular structure and weight of 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available information and provides context based on closely related analogs. It covers the molecular structure, physicochemical properties, a plausible synthetic pathway, and the potential applications of this class of compounds in the development of novel therapeutic agents. The strategic placement of the chloro and trifluoromethyl groups on the quinoline scaffold makes it a valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating its biological activity.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2-Chloro-3-(trifluoromethyl)quinoline2-Chloro-4-(trifluoromethyl)quinoline4-Chloro-7-(trifluoromethyl)quinoline
CAS Number 590371-93-025199-86-4[2]2806-29-3346-55-4[1]
Molecular Formula C₁₀H₅ClF₃N[3]C₁₀H₅ClF₃N[2]C₁₀H₅ClF₃NC₁₀H₅ClF₃N[1]
Molecular Weight 231.60 g/mol [3]231.60 g/mol [2]231.60 g/mol 231.60 g/mol [1]
Melting Point (°C) Data not available98-100[2]39-4269-71[1]
Boiling Point (°C) Data not available282.1±35.0 (Predicted)[2]270.8±35.0 (Predicted)[4]265.5±35.0 (Predicted)[1]
Appearance Likely a solid at room temperatureSolidSolidWhite to light yellow crystalline powder[1]
Solubility Data not availableData not availableData not availableSoluble in chloroform[1]

Synthesis of this compound

Generalized Synthetic Workflow

The synthesis would likely begin with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This starting material would undergo condensation with a suitable three-carbon synthon, followed by cyclization and subsequent chlorination to yield the target compound.

G Generalized Synthesis of this compound A 2-(Trifluoromethyl)aniline C Condensation A->C B Diethyl (ethoxymethylene)malonate B->C D Cyclization Intermediate C->D Formation of enamine E Thermal Cyclization (e.g., in Dowtherm A) D->E F 4-Hydroxy-3-(trifluoromethyl)quinoline E->F Intramolecular cyclization G Chlorination (e.g., POCl₃) F->G H This compound G->H Substitution of hydroxyl group

Plausible synthetic pathway for this compound.
Inferred Experimental Protocol

Step 1: Condensation

  • 2-(Trifluoromethyl)aniline would be reacted with diethyl (ethoxymethylene)malonate.

  • The mixture would be heated, likely at temperatures around 100-130°C, to facilitate the condensation reaction and elimination of ethanol, forming the corresponding enamine intermediate.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 would be added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C.

  • This high temperature promotes an intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-3-(trifluoromethyl)quinoline, which would precipitate from the hot solution.

Step 3: Chlorination

  • The 4-hydroxy-3-(trifluoromethyl)quinoline intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction mixture would be heated to reflux to substitute the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.

  • The product would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Drug Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications as antimalarial, anticancer, anti-inflammatory, and antibacterial agents.[5][6] The incorporation of a trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and lipophilicity, which can lead to improved efficacy and pharmacokinetic profiles.[1]

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various side chains and functional groups to explore structure-activity relationships.

G Role as a Synthetic Intermediate A This compound B Nucleophilic Aromatic Substitution A->B F 4-Amino-3-(trifluoromethyl)quinolines B->F G 4-Alkoxy-3-(trifluoromethyl)quinolines B->G H 4-Thioether-3-(trifluoromethyl)quinolines B->H C Amines (R-NH₂) C->B D Alcohols (R-OH) D->B E Thiols (R-SH) E->B I Biologically Active Compounds (e.g., Kinase Inhibitors, Antimalarials) F->I G->I H->I

References

The Biological Frontier: A Technical Guide to Trifluoromethyl-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold has emerged as a powerful strategy to enhance the biological activity and pharmacokinetic properties of these derivatives.[2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted quinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Trifluoromethyl-substituted quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][5]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various trifluoromethyl-substituted quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003
Fluorinated quinoline analogue 6aMDA-MB-468 (Triple-Negative Breast)4.0[6]
Fluorinated quinoline analogue 6bMDA-MB-468 (Triple-Negative Breast)5.0[6]
Fluorinated quinoline analogue 6dMDA-MB-468 (Triple-Negative Breast)4.0[6]
Fluorinated quinoline analogue 6fMDA-MB-468 (Triple-Negative Breast)2.5[6]
Fluorinated quinoline analogue 6eMDA-MB-468 (Triple-Negative Breast)20.0[6]
Cisplatin (Reference Drug)MDA-MB-468 (Triple-Negative Breast)5.0[6]
Fluorinated quinoline analogue 6aMCF7 (Breast)10.5[6]
Fluorinated quinoline analogue 6bMCF7 (Breast)11.0[6]
Fluorinated quinoline analogue 6dMCF7 (Breast)12.0[6]
Fluorinated quinoline analogue 6fMCF7 (Breast)5.0[6]
Fluorinated quinoline analogue 6eMCF7 (Breast)60.0[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bC32 (Melanoma)24.4[7]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bA375 (Melanoma)25.4[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Trifluoromethyl-substituted quinoline derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development.[11][12] Trifluoromethyl-substituted quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Trifluoromethyl- substituted Quinoline Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Trifluoromethyl-substituted quinoline derivatives have shown promising antimicrobial activity against a variety of bacteria and fungi, often by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial efficacy of various trifluoromethyl-substituted quinoline derivatives is presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Trifluoromethyl-substituted alkynyl isoquinoline HSN584Staphylococcus aureus (MRSA, VRSA)4 - 8[13]
Trifluoromethyl-substituted alkynyl isoquinoline HSN584Enterococcus faecium (VRE)4 - 8[13]
Trifluoromethyl-substituted pyrazole derivative 13Staphylococcus aureus (MRSA)3.12[13]
2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 16Streptococcus pneumoniae ATCC 49619≤ 0.008[14]
2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 17Streptococcus pneumoniae ATCC 49619≤ 0.008[14]
2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 18Streptococcus pneumoniae ATCC 49619≤ 0.008[14]
Quinolone derivative 9Staphylococcus aureus0.12[14]
Quinolone derivative 9Escherichia coli0.12[14]
Quinolone derivative 11Staphylococcus aureus0.12[14]
Quinolone derivative 11Escherichia coli0.12[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[15]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Trifluoromethyl-substituted quinoline derivative (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[16] Dilute the standardized inoculum to the appropriate concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antimicrobials exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes on the DNA, leading to double-strand breaks and ultimately cell death.[4][20]

DNA_Gyrase_Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Complex Enzyme-DNA Complex Gyrase->Complex Forms Replication DNA Replication & Repair Complex->Replication Enables Breaks Double-Strand Breaks Complex->Breaks Leads to Quinoline Trifluoromethyl- substituted Quinoline Quinoline->Complex Stabilizes Death Bacterial Cell Death Breaks->Death Induces

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases. Some trifluoromethyl-substituted quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

Compound/DerivativeDose (mg/kg)Paw Edema Inhibition (%)Time PointReference
2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide 12100Comparable to Indomethacin3 hours
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Trifluoromethyl-substituted quinoline derivative (test compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the rats.[23]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of increase in paw volume for each group compared to the initial volume. Determine the percentage of edema inhibition by the test compound compared to the vehicle control group.

Experimental Workflow

Anti_Inflammatory_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer Administer Test Compound or Vehicle Acclimatize->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure Measure Paw Volume (0, 1, 2, 3, 4h) Inject->Measure Analyze Calculate Edema Inhibition (%) Measure->Analyze End End Analyze->End

Caption: Workflow for carrageenan-induced paw edema assay.

Antimalarial Activity

Malaria remains a major global health problem, and the spread of drug-resistant parasites necessitates the development of new antimalarial agents. Trifluoromethyl-substituted quinolines have a long history in antimalarial drug discovery and continue to be a promising scaffold for new therapies.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is typically assessed against Plasmodium falciparum strains, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Compound/DerivativeP. falciparum StrainIC50Reference
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (CQS)4.8 µg/mL[25]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino)ketoneD10 (CQS)5.2 µg/mL[25]
Chloroquine-AVA hybrid 83W2 (CQR)0.40 µM[2]
1,2,3-triazol-1-yl quinoline derivative 56W2 (CQR)1.4 µM[2]
Quinoline-based multiple ligand 253D7 (CQS)26 nM
Quinoline-based multiple ligand 25W2 (CQR)49 nM
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The continuous in vitro culture of P. falciparum allows for the screening of potential antimalarial compounds.[11][26]

Materials:

  • P. falciparum strains (e.g., 3D7, K1)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, hypoxanthine, HEPES, and sodium bicarbonate)

  • Trifluoromethyl-substituted quinoline derivative (test compound)

  • 96-well microplates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator (37°C)

  • SYBR Green I or other DNA staining dye

Procedure:

  • Parasite Culture: Maintain continuous cultures of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.[20]

  • Drug Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in 96-well plates.

  • Inoculation: Add parasitized erythrocytes (at a specific parasitemia and hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Growth Inhibition Assessment: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value from the dose-response curve.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a growing interest in the neuroprotective potential of various compounds, including quinoline derivatives.

Quantitative Neuroprotective Activity Data

Data on the neuroprotective effects of trifluoromethyl-substituted quinoline derivatives is an emerging area of research. Studies often involve in vitro models of neuronal cell death.

Further targeted research is required to populate this table with specific quantitative data.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neurotoxin in a neuronal cell line.[12][13]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or amyloid-beta for an Alzheimer's model)

  • Trifluoromethyl-substituted quinoline derivative (test compound)

  • Reagents for cell viability assessment (e.g., MTT)

  • 96-well plates

Procedure:

  • Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.

  • Compound Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[12]

  • Induction of Neurotoxicity: Add the neurotoxin to the wells to induce cell death. Include control wells (vehicle only, neurotoxin only, and test compound only).[12]

  • Incubation: Incubate the plates for a specified duration (e.g., 24 hours).[12]

  • Assessment of Cell Viability: Determine the cell viability using a suitable assay, such as the MTT assay described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

The incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy in the development of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this technical guide highlight the significant potential of trifluoromethyl-substituted quinoline derivatives in the fields of oncology, infectious diseases, inflammation, and neuroprotection. The provided experimental methodologies and visualizations of key signaling pathways and workflows offer a foundational resource for researchers to further explore and optimize these promising compounds for future clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

The Trifluoromethylquinoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount strategy in modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group has proven to be particularly advantageous. When appended to a quinoline core, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylquinolines exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the role of trifluoromethylquinolines in contemporary drug development, with a focus on their applications in oncology and infectious diseases. We will delve into their synthesis, mechanism of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The trifluoromethyl group imparts several beneficial properties to a drug candidate. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1] Furthermore, the CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2] Its lipophilicity also aids in membrane permeability, a crucial factor for reaching intracellular targets.[1] These attributes have made trifluoromethylquinolines a fertile ground for the development of novel therapeutics.

Therapeutic Applications

Trifluoromethylquinolines have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and malaria.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of trifluoromethylquinoline derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

Targeting Kinase Signaling Pathways: Many trifluoromethylquinolines function as kinase inhibitors. For instance, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents that target Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3] SGK1 is a crucial kinase that promotes cell survival and inhibits apoptosis.[4] By inhibiting SGK1, these compounds can trigger programmed cell death in cancer cells.

Another important target is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[5][6][7] 3,5,7-Trisubstituted quinolines containing a trifluoromethyl group have been identified as potent c-Met inhibitors with IC50 values in the nanomolar range.[8] Inhibition of the c-Met pathway can disrupt tumor growth, angiogenesis, and metastasis.[3]

Induction of Apoptosis: A common mechanism of action for many anticancer trifluoromethylquinolines is the induction of apoptosis. This programmed cell death is often initiated through the activation of caspases, a family of proteases that execute the apoptotic process.

Antimalarial Activity

The quinoline scaffold has a long history in antimalarial drug discovery, with quinine and chloroquine being prime examples. The introduction of trifluoromethyl groups has led to the development of highly effective next-generation antimalarials, most notably mefloquine. Mefloquine, a 2,8-bis(trifluoromethyl)quinoline derivative, is a potent blood schizonticide effective against multi-drug resistant strains of Plasmodium falciparum.[9]

Recent research has focused on developing novel trifluoromethylquinoline derivatives to overcome emerging mefloquine resistance. Studies have shown that compounds with two trifluoromethyl groups often exhibit higher in vitro activity than those with a single trifluoromethyl group.[6][8] For example, certain 2,8-bis(trifluoromethyl) quinoline ketones have demonstrated IC50 values in the low microgram per milliliter range against chloroquine-sensitive strains of P. falciparum.[8]

Antiviral Activity

The therapeutic potential of trifluoromethylquinolines extends to viral infections. Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown promise in inhibiting the replication of the Zika virus (ZIKV). This highlights the versatility of this chemical scaffold and opens avenues for the development of broad-spectrum antiviral agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activity and pharmacokinetic parameters of representative trifluoromethylquinoline derivatives.

Table 1: In Vitro Anticancer Activity of Trifluoromethylquinoline Derivatives

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 8b (2-anilino-4-trifluoromethylquinoline derivative)PC3 (Prostate)Data not specified, but showed significant efficacy[3]
Compound 21b (3,5,7-trisubstituted quinoline)c-Met Kinase< 0.001[8]
Compound 3b (Ursolic acid-quinoline derivative)MDA-MB-231 (Breast)0.61 ± 0.07[10]
Compound 3b (Ursolic acid-quinoline derivative)HeLa (Cervical)0.36 ± 0.05[10]
Compound 12e (Quinoline-chalcone derivative)MGC-803 (Gastric)1.38[9]
Compound 12e (Quinoline-chalcone derivative)HCT-116 (Colon)5.34[9]
Compound 12e (Quinoline-chalcone derivative)MCF-7 (Breast)5.21[9]

Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives

Compound ID/DescriptionPlasmodium falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (Chloroquine-sensitive)4.8[8]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (Chloroquine-sensitive)5.2[8]
Mefloquine--[9]

Table 3: Pharmacokinetic Parameters of Mefloquine

ParameterValueSpeciesReference
Absorption Half-life6.6 ± 3.0 hoursHuman[11]
Distribution Half-life5.1 ± 3.1 daysHuman[11]
Terminal Elimination Half-life12.9 ± 2.2 daysHuman[11]
Apparent Volume of Distribution10.5 ± 2.3 L/kgHuman[11]
Cmax1558 ± 48 ng/mLHuman[11]
Tmax38 ± 19 hoursHuman[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are representative protocols for the synthesis and biological evaluation of trifluoromethylquinoline derivatives.

Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive trifluoromethylquinolines.

Materials:

  • 2,8-bis(trifluoromethyl)-4-hydroxyquinoline

  • Phosphorus trichloride (PCl3)

  • Ice-water

  • 12 N Sodium hydroxide (NaOH) solution

  • Methylene chloride (CH2Cl2)

  • Sodium sulfate (Na2SO4)

Procedure:

  • A mixture of 40 parts of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline and 100 parts by volume of phosphorus trichloride is refluxed for 8 hours.[12]

  • After reflux, most of the excess phosphorus trichloride is distilled off under reduced pressure.[12]

  • The residue is carefully poured onto 200 parts of ice-water.[12]

  • The pH of the mixture is adjusted to 12-13 with 12 N sodium hydroxide solution.[12]

  • The mixture is then extracted with methylene chloride.[12]

  • The organic extract is dried over anhydrous sodium sulfate.[12]

  • The solvent is removed under reduced pressure to yield 2,8-bis(trifluoromethyl)-4-chloroquinoline.[12]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylquinoline test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of the trifluoromethylquinoline compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.[5]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle control (DMSO) and untreated control wells.[5]

  • Incubate the plates for 48-72 hours.[5]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of trifluoromethylquinolines against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Trifluoromethylquinoline test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Plot the signal against the inhibitor concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams to illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

SGK1_Apoptosis_Pathway cluster_inhibition Trifluoromethylquinoline Inhibitor 4-Trifluoromethyl- 2-anilinoquinoline SGK1 SGK1 Inhibitor->SGK1 inhibits

cMet_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor Trifluoromethylquinoline cluster_downstream Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds Inhibitor Trifluoromethyl- quinoline Derivative Inhibitor->cMet inhibits PI3K PI3K AKT AKT mTOR mTOR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation & Survival

Experimental Workflows

Anticancer_Screening_Workflow Start Start: Trifluoromethylquinoline Library MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (e.g., Caspase Activity) IC50->Apoptosis Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition) Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Antimalarial_Screening_Workflow Start Start: Trifluoromethylquinoline Library InVitro In Vitro Antiplasmodial Assay (e.g., SYBR Green I) Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Cytotoxicity Cytotoxicity Assay (against mammalian cells) IC50->Cytotoxicity Selectivity Determine Selectivity Index Cytotoxicity->Selectivity InVivo In Vivo Efficacy Studies (mouse model) Selectivity->InVivo Lead Lead Compound Identification InVivo->Lead

Conclusion

Trifluoromethylquinolines represent a highly versatile and valuable class of compounds in modern drug discovery. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the proven pharmacological relevance of the quinoline scaffold, have led to the development of potent therapeutic candidates for a range of diseases. Their success in targeting critical pathways in cancer and their continued importance in the fight against malaria underscore the vast potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of trifluoromethylquinoline derivatives, as well as on the elucidation of their mechanisms of action against new and emerging therapeutic targets. The continued exploration of this chemical space promises to yield the next generation of innovative medicines.

References

Initial investigations into the reactivity of the quinoline core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Quinoline Core

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, drug discovery, and materials science.[1][2] Its derivatives form the structural basis for a vast array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, antibacterial compounds such as ciprofloxacin, and numerous anticancer drugs.[2][3][4] The unique electronic properties of the quinoline core bestow upon it a distinct reactivity profile, which is crucial for the synthesis of its functionalized derivatives. This guide provides a detailed technical overview of the reactivity of the quinoline core, intended for researchers, scientists, and drug development professionals.

Fundamental Reactivity Principles

Quinoline's reactivity is governed by the interplay between its two fused rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic attack.[5][6] Consequently, the pyridine ring is considered "electron-deficient." In contrast, the benzene (carbocyclic) ring is relatively "electron-rich" and is the primary site for electrophilic substitution.[7][8] Quinoline is a weak tertiary base, reacting with strong acids to form salts.[9][10]

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline core occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[7][11] These reactions typically require vigorous conditions due to the deactivating effect of the nitrogen atom.[9] The preference for C-5 and C-8 attack is explained by the superior stability of the resulting cationic intermediates (Wheland intermediates), which can be stabilized by more resonance structures that preserve the aromaticity of the pyridine ring.[8]

G Logical Flow of Quinoline Substitution cluster_input Reactant Input cluster_decision Reaction Type cluster_pathways Substitution Pathways & Regioselectivity start Quinoline Core + Reagent decision Reagent Type? start->decision EAS Electrophilic Aromatic Substitution (EAS) (Vigorous Conditions) decision->EAS Electrophile (e.g., NO₂⁺, SO₃) NAS Nucleophilic Aromatic Substitution (NAS) decision->NAS Nucleophile (e.g., NH₂⁻, OH⁻, R⁻) EAS_pos Attack at Benzene Ring (Positions C-5 and C-8) EAS->EAS_pos NAS_pos Attack at Pyridine Ring (Positions C-2 and C-4) NAS->NAS_pos

Reactivity map for the quinoline core.
Table 1: Regioselectivity in Electrophilic Substitution

ReactionReagentsConditionsMajor ProductsReference
NitrationFuming HNO₃, Fuming H₂SO₄Vigorous5-Nitroquinoline & 8-Nitroquinoline (approx. 1:1 mixture)[9]
BrominationBr₂, conc. H₂SO₄75°C5-Bromooquinoline & 8-Bromooquinoline[12]
SulfonationFuming H₂SO₄220°CQuinoline-8-sulfonic acid[9]
SulfonationFuming H₂SO₄300°CQuinoline-6-sulfonic acid (thermodynamic product)[5]

Nucleophilic Substitution Reactions

Nucleophilic substitution occurs on the electron-deficient pyridine ring, with a strong preference for the C-2 and C-4 positions.[5][8] This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively stabilized by the adjacent nitrogen atom.[8][13] Halogenated quinolines, particularly those with a leaving group at C-2 or C-4, are highly reactive towards nucleophiles.[13][14]

Table 2: Common Nucleophilic Substitution Reactions
Reaction NameReagentsConditionsProductReference
Chichibabin ReactionNaNH₂ in liquid NH₃-66°C to -44°C2-Aminoquinoline or 4-Aminoquinoline[9][12]
HydroxylationKOH220°C2-Hydroxyquinoline (Carbostyril)[9][14]
Alkylationn-BuLi, then H₂O workupEther2-n-Butylquinoline[9][12]

Oxidation and Reduction

Oxidation

The quinoline ring system is generally resistant to oxidation.[11] However, under strong oxidizing conditions, the electron-rich benzene ring is preferentially cleaved. Treatment with alkaline potassium permanganate (KMnO₄) opens the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[11][12] Reaction with peroxy acids results in the formation of Quinoline-N-oxide.[5][12]

Reduction

The pyridine ring is more susceptible to reduction than the benzene ring.[11] The choice of reducing agent and conditions allows for selective hydrogenation of either ring.

Table 3: Reduction Products of Quinoline under Various Conditions
ReagentsConditionsProductRing ReducedReference
Sn, HClMild1,2,3,4-TetrahydroquinolinePyridine[9]
H₂, Pt catalystAcidic medium5,6,7,8-TetrahydroquinolineBenzene[12]
H₂, Pt catalystVigorousDecahydroquinolineBoth[9]
Li in liquid NH₃Birch Reduction1,4-DihydroquinolinePyridine[11]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods frequently employ transition metal catalysts to functionalize the quinoline core. These reactions offer high efficiency and tolerance for various functional groups. Catalysts based on palladium, nickel, copper, and iron are used to form C-C, C-N, and C-O bonds at various positions on both rings, significantly expanding the accessible chemical space for quinoline derivatives.[15][16][17] For instance, a Ni(0) catalyst can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinoline.[15]

Role in Signaling Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that inhibit key signaling pathways implicated in diseases like cancer.[18][19] Quinoline derivatives have been successfully developed as kinase inhibitors targeting receptors such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, thereby disrupting downstream cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways that are critical for tumor growth and proliferation.[4][6]

G Quinoline Inhibition of a Kinase Pathway cluster_pathway Simplified Cell Signaling Cascade cluster_drug Mechanism of Action EGFR EGFR (Receptor Tyrosine Kinase) RAS Ras EGFR->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Quinoline Quinoline-Based Kinase Inhibitor Quinoline->EGFR Binds to ATP pocket, Inhibits phosphorylation

Quinoline derivatives as kinase inhibitors.

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline
  • Principle: The Skraup synthesis is a classic method involving the reaction of an aromatic amine (aniline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1] The reaction proceeds via dehydration of glycerol to acrolein, Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the quinoline ring.[1][9]

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (to moderate the reaction).

  • Procedure:

    • In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[20]

    • Add ferrous sulfate to control the exothermic reaction.[9]

    • Slowly add the oxidizing agent (nitrobenzene) to the mixture.[20]

    • Carefully heat the mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to maintain control.[9][20]

    • After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

    • Cool the mixture and pour it carefully onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH) until strongly alkaline.

    • Extract the product with an organic solvent (e.g., toluene).

    • Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the crude quinoline by distillation or chromatography.[20]

G Workflow for the Skraup Synthesis cluster_steps Reaction Sequence cluster_reagents Key Reagents S1 1. Dehydration: Glycerol + H₂SO₄ → Acrolein S2 2. Michael Addition: Aniline + Acrolein S1->S2 S3 3. Cyclization: Acid-catalyzed ring closure S2->S3 S4 4. Oxidation: Dihydroquinoline + Oxidant S3->S4 S5 5. Final Product: Quinoline S4->S5 Aniline Aniline Aniline->S2 Glycerol Glycerol Glycerol->S1 Acid H₂SO₄ Acid->S1 Acid->S3 Oxidant Nitrobenzene Oxidant->S4

Key steps in the Skraup synthesis.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline

  • Principle: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) in the presence of an acid or base catalyst.[11]

  • Materials: 2-aminoaryl aldehyde/ketone (e.g., 2-aminobenzaldehyde), a ketone with an α-methylene group (e.g., acetone), catalyst (e.g., sodium hydroxide), solvent (e.g., ethanol).

  • Procedure:

    • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol.[20]

    • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide).[11][20]

    • Heat the reaction mixture to reflux for the required time, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[20]

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent or by column chromatography.[20]

Table 4: Comparison of Classical Quinoline Synthesis Methods
Synthesis MethodReactantsConditionsTypical ProductsAdvantages / LimitationsReference(s)
Skraup Aniline, glycerol, H₂SO₄, oxidantHighly ExothermicUnsubstituted/Benzene-ring substitutedA: Simple reagents. L: Vigorous, low yields, harsh.[11][20]
Doebner-von Miller Aniline, α,β-unsaturated carbonylAcidicSubstituted quinolinesA: Uses pre-formed α,β-unsaturated carbonyls. L: Can be complex.[11][20]
Combes Aniline, β-diketoneAcidic2,4-Disubstituted quinolinesA: Good for 2,4-substitution patterns. L: Limited regioselectivity with unsymmetrical diketones.[11][20]
Friedländer 2-Aminoaryl aldehyde/ketone, carbonyl cmpd.Acid or BasePolysubstituted quinolinesA: High versatility, milder conditions. L: Requires pre-functionalized aniline.[11][20]

Conclusion

The quinoline core possesses a rich and varied chemical reactivity that has been extensively explored and exploited for the synthesis of complex molecules. Its distinct electronic nature, with an electron-deficient pyridine ring and an electron-rich benzene ring, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. Furthermore, the core is amenable to oxidation, reduction, and a wide range of modern metal-catalyzed cross-coupling reactions. This versatile reactivity, combined with its proven importance as a pharmacophore in numerous signaling pathways, ensures that the quinoline scaffold will remain a central focus of research and development in chemistry and pharmacology.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of classical and contemporary synthetic methodologies, quantitative data, experimental protocols, and the molecular pathways influenced by quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This technical guide provides a detailed literature review of the synthesis of substituted quinolines, offering a comparative overview of key classical and modern synthetic routes. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the efficient synthesis of these valuable heterocyclic compounds.

Classical Synthesis of the Quinoline Core

For over a century, a set of powerful named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their versatility and the accessibility of their starting materials.

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[1] The reaction proceeds via an enamine intermediate, which subsequently cyclizes under acidic conditions.[1]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [2]

  • Materials: m-Chloroaniline, acetylacetone, concentrated sulfuric acid.

  • Procedure: A mixture of m-chloroaniline and acetylacetone is prepared. Concentrated sulfuric acid is cautiously added to the mixture. The reaction is then heated, leading to the formation of 2,4-dimethyl-7-chloroquinoline.[2]

Quantitative Data for Combes Synthesis

Starting Anilineβ-DiketoneProductYield (%)Reference
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinoline-[2]
AnilineAcetylacetone2,4-Dimethylquinoline-[3]
Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] This method is particularly useful for preparing quinolines with substituents on the pyridine ring. The reaction is typically catalyzed by Brønsted or Lewis acids.[4]

Experimental Protocol: Synthesis of 2-Methylquinoline [5]

  • Materials: Aniline, crotonaldehyde (formed in situ from acetaldehyde), hydrochloric acid, zinc chloride.

  • Procedure: Aniline hydrochloride is reacted with acetaldehyde. The reaction mixture is then treated with zinc chloride. The reaction proceeds through the formation of crotonaldehyde via an aldol reaction, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation yield 2-methylquinoline.[5]

Quantitative Data for Doebner-von Miller Synthesis

Starting Anilineα,β-Unsaturated CarbonylProductYield (%)Reference
AnilineCrotonaldehyde2-Methylquinoline-[6]
AnilineAcroleinQuinoline-[7]
Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] The reaction can be catalyzed by either acids or bases.[8]

Experimental Protocol: Synthesis of Ethyl 2-methylquinoline-3-carboxylate [9]

  • Materials: 2-Aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride, ethanol, water.

  • Procedure: To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, zirconium(IV) chloride (10 mol%) is added. The reaction mixture is stirred at 60 °C. The product, ethyl 2-methylquinoline-3-carboxylate, is isolated after workup.[9]

Quantitative Data for Friedländer Synthesis

2-Aminoaryl Carbonylα-Methylene CompoundProductYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateEthyl 2-methyl-4-phenylquinoline-3-carboxylate>88[9]
2-Aminoaryl ketonesCarbonyl compoundsPolysubstituted quinolines77-95[10][11]
Skraup Synthesis

The Skraup synthesis is a classic, albeit often vigorous, reaction for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12] Ferrous sulfate is commonly used to moderate the highly exothermic reaction.[12]

Experimental Protocol: Synthesis of 8-Methylquinoline [13]

  • Materials: o-Toluidine, glycerol, sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Procedure: A mixture of the aniline, glycerol, and sulfuric acid is heated in the presence of an oxidizing agent. The reaction is highly exothermic and requires careful temperature control. The product, 8-methylquinoline, is isolated after a workup procedure. A 90% yield has been reported under optimized conditions.[13]

Quantitative Data for Skraup Synthesis

Starting AnilineOxidizing AgentProductYield (%)Reference
o-Toluidine-8-Methylquinoline90[13]
2,6-DiaminotolueneArsenic(V) oxide7-Amino-8-methylquinoline-[14]
Conrad-Limpach-Knorr Synthesis

This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction temperature.[15] At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while higher temperatures lead to the thermodynamic product (2-hydroxyquinoline).[15]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline [16]

  • Materials: Aniline, ethyl acetoacetate, strong acid catalyst (e.g., HCl or H₂SO₄), high-boiling solvent (e.g., mineral oil).

  • Procedure:

    • Enamine Formation: Aniline and ethyl acetoacetate are reacted at room temperature, optionally with an acid catalyst, to form the enamine intermediate.

    • Thermal Cyclization: The enamine is heated to approximately 250 °C in a high-boiling inert solvent to induce cyclization, followed by dehydration to yield 4-hydroxy-2-methylquinoline. Yields can be as high as 95% with the use of an appropriate solvent.[15]

Quantitative Data for Conrad-Limpach-Knorr Synthesis

Starting Anilineβ-KetoesterProductYield (%)Reference
AnilineEthyl acetoacetate4-Hydroxy-2-methylquinolineup to 95[15]
2,3-DimethylanilineMethyl/Ethyl malonic acid amide esters2,4-Dihydroxy-7,8-dimethylquinoline54-79[16]

Modern Synthetic Methodologies

Contemporary approaches to quinoline synthesis often employ transition-metal catalysts or microwave irradiation to achieve higher yields, greater functional group tolerance, and milder reaction conditions.

Transition-Metal-Catalyzed Syntheses
  • Rhodium-Catalyzed: Rhodium catalysts can facilitate the hydroacylative union of aldehydes and o-alkynyl anilines to produce diversely substituted quinolines in high yields under mild conditions.[17]

  • Iron-Catalyzed: Inexpensive and environmentally benign iron catalysts can be used for the three-component coupling of aldehydes, amines, and styrenes to afford 2,4-disubstituted quinolines.[6] Iron-catalyzed reactions of anilines with 1,2-diols also provide a route to quinoline derivatives.[18]

  • Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to several classical quinoline syntheses, including the Skraup and Friedländer reactions, significantly reducing reaction times and often improving yields.[14][19][20]

Quantitative Data for Modern Synthetic Methods

MethodCatalyst/ConditionStarting MaterialsProductYield (%)Reference
Rhodium-Catalyzed[Rh(NBD)Cl]₂o-Alkynyl anilines, AldehydesSubstituted quinolinesHigh[17]
Iron-CatalyzedFeCl₃Aldehydes, Amines, Styrenes2,4-Disubstituted quinolines-[6]
Microwave-Assisted SkraupMicrowave2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅7-Amino-8-methylquinoline-[14]
Microwave-Assisted FriedländerCatalyst-free2-Amino-3-hydroxybenzaldehyde, Ketones8-Hydroxyquinolines72[20]

Biological Activity and Signaling Pathways

Many substituted quinolines exhibit potent biological activity by targeting key cellular signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[21]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinoline [label="Substituted\nQuinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> _4EBP1 [label="Inhibits"]; S6K -> Proliferation; _4EBP1 -> Proliferation [label="Represses\n(when active)"]; Akt -> Survival;

// Inhibition Quinoline -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Quinoline -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; Quinoline -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold]; } .dot

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted quinolines.

Certain quinoline derivatives act as dual inhibitors of mTORC1 and mTORC2, and some also inhibit PI3K, effectively shutting down this critical pro-survival pathway and inducing apoptosis in cancer cells.[21][22]

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Reactants Starting Materials (e.g., Aniline, Carbonyl Compound) Reaction Reaction (e.g., Friedländer Synthesis) Reactants->Reaction Workup Workup & Purification Reaction->Workup Product Substituted Quinoline Workup->Product Characterization Structural Characterization (NMR, MS) Product->Characterization Bioassay Biological Evaluation (e.g., Kinase Assay) Characterization->Bioassay Data Data Analysis (IC50, Yield) Bioassay->Data

Figure 2: A general experimental workflow for the synthesis and evaluation of substituted quinolines.

References

The Ascendance of Quinoline-Based Trifluoromethyl Alcohols: A Technical Guide to Their Discovery and Significance in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of synthetic compounds, quinoline-based trifluoromethyl alcohols, is rapidly emerging as a significant scaffold in medicinal chemistry. Possessing a unique structural combination of a quinoline core and a trifluoromethyl alcohol moiety, these molecules have demonstrated potent and diverse biological activities, positioning them as promising candidates for the development of new therapeutics against a range of diseases, including cancer, epilepsy, and pain. This technical guide provides an in-depth overview of the discovery, synthesis, and profound pharmacological significance of these compounds for researchers, scientists, and drug development professionals.

Discovery and Synthesis: Forging a New Class of Bioactive Molecules

The rational design and synthesis of quinoline-based trifluoromethyl alcohols have been driven by the desire to combine the well-established pharmacological properties of the quinoline nucleus with the unique physicochemical advantages conferred by the trifluoromethyl group. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]

Several synthetic strategies have been successfully employed to construct these complex molecules. A prevalent method involves the sp³-C-H functionalization of methyl quinolines with trifluoromethyl ketones.[2][3] Another key approach is the Cesium Fluoride (CsF)-assisted nucleophilic addition of a trifluoromethyl group to quinoline aldehydes.[4]

Representative Experimental Protocol: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

The following multi-step synthesis of 3,4-dichloro-7-(trifluoromethyl)quinoline, a key intermediate, illustrates a typical synthetic workflow in this class of compounds.[5]

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [5]

  • Materials: 3-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0 eq), Dowtherm A.[5]

  • Procedure: A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated at 125 °C for 1-2 hours, during which ethanol distills off. This mixture is then slowly added to Dowtherm A pre-heated to 250 °C and refluxed for 15-30 minutes. Upon cooling, the product crystallizes and is collected by filtration.[5]

Step 2: Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [5]

  • Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq), 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.[5]

  • Procedure: The ester is suspended in 10% NaOH solution and refluxed until fully dissolved. After cooling, the solution is acidified with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid, which is then filtered, washed, and dried.[5]

Step 3: Decarboxylation to 4-Hydroxy-7-(trifluoromethyl)quinoline [5]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, Dowtherm A.[5]

  • Procedure: The carboxylic acid is heated in Dowtherm A at 250 °C until carbon dioxide evolution ceases. The mixture is cooled, diluted with hexane, and the precipitated product is collected by filtration.[5]

Step 4: Chlorination to 4-Chloro-7-(trifluoromethyl)quinoline [5]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq), Phosphorus oxychloride (POCl₃).[5]

  • Procedure: The 4-hydroxyquinoline is carefully added to an excess of POCl₃ and refluxed for 2-4 hours. The cooled reaction mixture is slowly poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.[5]

Step 5: Electrophilic Chlorination to 3,4-Dichloro-7-(trifluoromethyl)quinoline [5]

  • Materials: 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq), N-Chlorosuccinimide (NCS), Acetonitrile.[5]

  • Procedure: The 4-chloroquinoline is dissolved in acetonitrile, and NCS is added. The mixture is refluxed until the reaction is complete, as monitored by TLC or GC-MS. The solvent is removed under reduced pressure, and the residue is purified.[5]

G cluster_synthesis General Synthesis Workflow Starting Materials Starting Materials Cyclization Key Cyclization Reaction (e.g., Gould-Jacobs) Starting Materials->Cyclization Reaction Conditions (Catalyst, Solvent, Temp) Precursor Trifluoromethylated Quinoline Precursor Cyclization->Precursor Functionalization Functional Group Manipulation Precursor->Functionalization Purification Purification Functionalization->Purification Final Product Final Product Characterization Characterization (NMR, MS, etc.) Final Product->Characterization Purification->Final Product

General synthesis workflow for quinoline-based compounds.

Pharmacological Significance and Biological Activity

Quinoline-based trifluoromethyl alcohols have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of this compound class. Certain derivatives have been identified as powerful growth inhibitors in various cancer cell lines and in vivo models, such as the zebrafish embryo model.[2][3] For instance, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol has shown more potent anticancer activity than the established chemotherapeutic agent cisplatin, with an LC50 value of 14.14 μM.[2][3]

The primary mechanism underlying their anticancer effect is the induction of apoptosis, or programmed cell death.[2] Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. Specifically, they have been observed to activate caspase-9, the initiator caspase of the intrinsic pathway, and caspase-8, the initiator caspase of the extrinsic pathway.[4][6] This dual activation leads to the downstream activation of executioner caspases, such as caspase-3, culminating in cell death.[4][6] Furthermore, some derivatives have been shown to upregulate the pro-apoptotic protein Bax while having no effect on the anti-apoptotic protein Bcl-2.[4][6]

Compound NameCancer Cell LineIC50 / LC50 (µM)Reference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferationLC50: 14.14[2][3]
6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1)T47D Breast CancerInduces apoptosis[4][6]
5,7-dibromo-8-hydroxyquinolineHeLa, C6, HT29Not specified[7]
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa, C6, HT29Not specified[7]

Note: This table presents a selection of reported biological activities. The specific assay conditions may vary between studies.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_TFM_Alcohol Quinoline-based Trifluoromethyl Alcohol Caspase8 Caspase-8 (activated) Quinoline_TFM_Alcohol->Caspase8 Bax Bax (pro-apoptotic) Quinoline_TFM_Alcohol->Bax Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by quinoline-based trifluoromethyl alcohols.

Antiepileptic and Analgesic Activity

Certain quinoline-based trifluoromethyl alcohols have been identified as potent sodium channel blockers.[8] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[5] By blocking these channels, these compounds can reduce neuronal excitability, a key mechanism in the treatment of epilepsy and pain.[5] In vivo studies using zebrafish larvae have demonstrated that specific compounds can relieve thermal pain responses and reduce inflammatory sodium signals, indicating their potential as novel analgesic and antiepileptic agents.[8]

G Quinoline_TFM_Alcohol Quinoline-based Trifluoromethyl Alcohol Sodium_Channel Voltage-Gated Sodium Channel Quinoline_TFM_Alcohol->Sodium_Channel Blocks Sodium_Influx Na+ Influx Sodium_Channel->Sodium_Influx Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential Neuronal_Excitability Reduced Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Mechanism of sodium channel blocking.

Experimental Protocols for Biological Evaluation

The biological activity of these compounds is typically assessed through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-based trifluoromethyl alcohol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a desired time.

  • Staining: The cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

G cluster_workflow Drug Discovery and Evaluation Workflow Design Compound Design (In Silico Screening) Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, Apoptosis Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Testing (e.g., Zebrafish Model) InVitro->InVivo Promising Candidates SAR->Design Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical

Drug discovery workflow for quinoline-based compounds.

Conclusion and Future Directions

Quinoline-based trifluoromethyl alcohols represent a highly promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with the synthetic accessibility of the quinoline scaffold, make them attractive candidates for further drug discovery and development efforts. Future research will likely focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this chemical space is poised to yield novel and effective treatments for a variety of human diseases.

References

The Strategic Imperative of Trifluoromethylated Heterocycles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful combination gives rise to a class of molecules—trifluoromethylated heterocyles—with enhanced pharmacological profiles, offering a distinct advantage in the quest for novel and more effective therapeutics. The unique electronic properties of the CF3 group profoundly influence the physicochemical and biological characteristics of the parent heterocycle, impacting its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the strategic importance of trifluoromethylated heterocycles, detailing their synthesis, properties, and applications in drug discovery and development.

The introduction of a trifluoromethyl group can dramatically alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with a trifluoromethyl group, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]

Core Advantages of Trifluoromethylation in Heterocyclic Scaffolds

The trifluoromethyl group imparts a range of beneficial properties to heterocyclic drug candidates:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2]

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can significantly enhance a molecule's ability to cross cellular membranes. This improved membrane permeability can lead to better oral bioavailability and increased penetration of the blood-brain barrier, crucial for drugs targeting the central nervous system.[3]

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can decrease the basicity (pKa) of nearby nitrogen atoms within a heterocyclic ring. This can be advantageous in preventing off-target interactions and improving the overall selectivity of a drug candidate.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to enhanced binding interactions with target proteins. It can participate in favorable dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions, contributing to increased potency and efficacy.

Data Presentation: The Impact of Trifluoromethylation

The following tables provide a quantitative comparison of key physicochemical and biological properties of non-fluorinated compounds and their trifluoromethylated analogs.

Compound PairPropertyNon-Trifluoromethylated AnalogTrifluoromethylated AnalogReference
Celecoxib vs. TFM-CCOX-2 IC500.04 µM8.2 µM[4]
Celecoxib vs. TFM-CCOX-1 IC5015 µM>100 µM[4]
Representative Drug CandidateMetabolic Half-life (in vitro)ShorterLonger[2]
Representative Drug CandidateIntrinsic Clearance (CLint)HigherLower[2]
Representative Drug CandidateNumber of MetabolitesGenerally HigherSignificantly Reduced[2]
Picornavirus Inhibitor (WIN 54954) vs. (Trifluoromethyl)oxadiazole AnalogNumber of Metabolic Products182 (minor)[5]

Experimental Protocols

Detailed methodologies for the synthesis of key trifluoromethylated heterocycles are crucial for their application in drug discovery.

Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A common synthetic route involves the following key steps:

  • Preparation of 4-chloro-pyridine-2-carbonyl chloride hydrochloride: Picolinic acid is reacted with thionyl chloride. Under these conditions, chlorination of the pyridine ring at the 4-position occurs concurrently with the formation of the acid chloride.[6]

  • Amidation: The resulting acid chloride is reacted with methylamine to form 4-chloro-N-methylpicolinamide.[7]

  • Etherification: The chlorinated pyridine is then coupled with 4-aminophenol in the presence of a base to yield 4-(4-aminophenoxy)-N-methylpicolinamide.[7]

  • Urea Formation: The final step involves the reaction of the aniline intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in an anhydrous solvent like dichloromethane to form the urea linkage, yielding Sorafenib.[6]

General Procedure for the Final Step: A solution of 4-(4-aminophenoxy)-picolinamide (0.1 mmol) and 4-chloro-3-(trifluoromethyl)-phenyl isocyanate (0.12 mmol) in anhydrous dichloromethane (3 mL) is stirred for 16 hours at room temperature under a nitrogen atmosphere. The solvent is then evaporated under reduced pressure, and the residue is purified to yield the final product.[6]

Synthesis of 3-(Trifluoromethyl)pyrazoles

Trifluoromethylated pyrazoles are prevalent motifs in many pharmaceuticals, including Celecoxib. A three-component synthesis offers an efficient route:

  • In situ generation of a diazo intermediate: An aldehyde is reacted with tosyl hydrazide.

  • [3+2] Cycloaddition: The diazo intermediate undergoes a [3+2] cycloaddition with 2-bromo-3,3,3-trifluoropropene (BTP).[8]

  • Aromatization: A series of 1,3-hydrogen atom transfers, facilitated by a base such as DBU, leads to the formation of the aromatic pyrazole ring.[8]

General Procedure: To a solution of the aldehyde (1.0 equiv) and tosylhydrazide (1.0 equiv) in a suitable solvent, 2-bromo-3,3,3-trifluoropropene (1.2 equiv) and DBU (1.5 equiv) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified.[8]

Signaling Pathways and Workflows

Visualizing the complex interactions and processes involved in drug discovery is essential for a clear understanding. The following diagrams, rendered using the DOT language, illustrate key signaling pathways targeted by trifluoromethylated heterocycles and a typical drug discovery workflow.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion PTEN PTEN PTEN->PIP3 Dephosphorylation Alpelisib Alpelisib (CF3-heterocycle) Alpelisib->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with inhibition by Alpelisib.

CRM1_Nuclear_Export_Pathway CRM1-Mediated Nuclear Export Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cargo Cargo Protein (e.g., Tumor Suppressor) ExportComplex Ternary Export Complex Cargo->ExportComplex CRM1_n CRM1 CRM1_n->ExportComplex RanGTP_n RanGTP RanGTP_n->ExportComplex NPC Nuclear Pore Complex ExportComplex->NPC Export Selinexor Selinexor (CF3-heterocycle) Selinexor->CRM1_n Inhibition Cargo_c Cargo Protein CRM1_c CRM1 RanGDP_c RanGDP NPC->Cargo_c NPC->CRM1_c NPC->RanGDP_c GTP Hydrolysis

Caption: CRM1-mediated nuclear export and its inhibition.

Drug_Discovery_Workflow Trifluoromethylated Heterocycle Drug Discovery Workflow Target Target Identification & Validation HitGen Hit Generation (HTS, FBDD) Target->HitGen Synthesis Synthesis of CF3-Heterocycles HitGen->Synthesis LeadOpt Lead Optimization (SAR) Synthesis->LeadOpt Structure-Activity Relationship Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

Caption: A typical drug discovery workflow for CF3-heterocycles.

Logical_Relationship Structure-Property Relationships CF3_Group Trifluoromethyl Group (-CF3) Combined Trifluoromethylated Heterocycle CF3_Group->Combined Heterocycle Heterocyclic Scaffold Heterocycle->Combined Properties Enhanced Physicochemical & Biological Properties Combined->Properties Drug Improved Drug Candidate Properties->Drug

Caption: Logical flow from structure to improved drug candidate.

References

Characterization of 4-Chloro-3-(trifluoromethyl)quinoline: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data expected for the characterization of 4-Chloro-3-(trifluoromethyl)quinoline. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from closely related analogs. This guide is intended to assist researchers in the identification and characterization of this compound.

Predicted and Comparative Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the quinoline scaffold, supported by experimental data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.1s-H-2
~8.3d~8.5H-5
~8.1d~8.5H-8
~7.9t~7.5H-7
~7.7t~7.5H-6

Predicted in CDCl₃ at 400 MHz. Chemical shifts are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~152C-2
~149C-8a
~145C-4
~134C-7
~130 (q, J ≈ 35 Hz)C-3
~129C-5
~128C-6
~125C-4a
~122 (q, J ≈ 275 Hz)CF₃

Predicted in CDCl₃ at 100 MHz. The trifluoromethyl group introduces characteristic quartet splitting for C-3 and the CF₃ carbon itself.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityFragment
231/233High (M⁺, M⁺+2)Molecular Ion (³⁵Cl/³⁷Cl isotope pattern)
196Moderate[M-Cl]⁺
168Moderate[M-CF₃]⁺

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600, 1570, 1490Medium-StrongC=C and C=N stretching (quinoline ring)
1350-1100StrongC-F stretching (trifluoromethyl group)
850-750StrongC-Cl stretch and C-H out-of-plane bending

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices and information from related studies.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. The ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow and Data Interpretation

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

Spectroscopic Characterization Workflow

Interpretation of Results:

  • Mass Spectrometry will confirm the molecular weight and elemental composition (from the isotopic pattern).

  • IR Spectroscopy will identify the key functional groups present, notably the C-F bonds of the trifluoromethyl group and the aromatic system.

  • ¹H and ¹³C NMR Spectroscopy will provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the substitution pattern on the quinoline ring. The coupling patterns and chemical shifts are crucial for distinguishing between different isomers.

By combining the data from these techniques, a comprehensive and confident characterization of this compound can be achieved.

References

The Quinoline Scaffold: A Versatile Platform for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a multitude of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of recent advancements in the development of novel quinoline-based compounds as potential therapeutic agents, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective applications. This document details the mechanisms of action, presents quantitative biological data, outlines key experimental methodologies, and visualizes relevant signaling pathways to serve as a resource for the scientific community.

Anticancer Applications of Novel Quinoline Compounds

Quinoline derivatives have demonstrated significant potential in oncology through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor growth and proliferation.[1][2]

Mechanism of Action

Many novel quinoline compounds exert their anticancer effects by targeting key proteins involved in cancer progression. A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers. By blocking the ATP-binding site of these kinases, quinoline derivatives can halt the downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are critical for cell survival and proliferation.

Another key mechanism is the induction of apoptosis (programmed cell death). Some quinoline-chalcone hybrids, for instance, have been shown to trigger apoptosis by increasing the levels of pro-apoptotic proteins like Caspase-3 and Caspase-9, and down-regulating anti-apoptotic proteins.[3] Furthermore, certain 2,4-disubstituted quinolines can stabilize G-quadruplex structures in the promoter regions of oncogenes like c-myc, leading to the downregulation of their expression and subsequent cell death.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several recently developed quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are presented.

Compound ClassSpecific CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Quinoline-ChalconeCompound 12e MGC-803 (Gastric)1.38[3][5]
HCT-116 (Colon)5.34[3][5]
MCF-7 (Breast)5.21[3][5]
Quinoline-ChalconeCompound 24d K562 (Leukemia)0.009[6]
A549 (Lung)0.012[6]
MCF-7 (Breast)0.016[6]
Ursolic Acid-QuinolineCompound 3b MDA-MB-231 (Breast)0.61[7]
HeLa (Cervical)0.36[7]
SMMC-7721 (Liver)12.49[7]
Quinoline HydrazoneCompound 18j NCI-60 Panel (Various)GI50: 0.33 - 4.87[8]
8-Hydroxyquinoline-5-sulfonamidesCompound 3a-f C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Generally potent[9]
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways often targeted by anticancer quinoline compounds.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline Kinase Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->HER2

EGFR/HER2 Signaling Pathway Inhibition by Quinoline Compounds.

Apoptosis_Pathway Quinoline_Compound Quinoline-Chalcone Compound 12e Caspase9 Caspase-9 Quinoline_Compound->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP Cleaved-PARP Caspase3->PARP activates Apoptosis Apoptosis PARP->Apoptosis

Induction of Apoptosis by a Quinoline-Chalcone Derivative.

Antimicrobial Applications of Novel Quinoline Compounds

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.

Mechanism of Action

The antimicrobial action of quinoline compounds is often attributed to their ability to interfere with essential cellular processes in pathogens. One of the primary mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. By targeting these enzymes, quinoline derivatives can disrupt bacterial proliferation. Some quinoline-hydrazone analogues have been shown to dock effectively into the active site of DNA topoisomerase.[8] Additionally, the planar quinoline ring can intercalate into microbial DNA, further impeding replication and transcription.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of several novel quinoline derivatives against various pathogenic microorganisms.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-HydrazoneCompound 18j Various pathogenic strains6.25 - 100[8]
6-Amino-4-methyl-1H-quinoline-2-one derivativeCompound 6 Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli3.12 - 50[1]
Quinolone-coupled hybridCompound 5d Gram-positive and Gram-negative strains0.125 - 8[10]
Quinoline-3-carbonitrile derivativeCompound 14 Various bacterial and fungal strainsSignificant potency[11]
Triazole/Quinoline hybrid-Saccharomyces cerevisiae0.35 - 0.63 (µM)[12]
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

MIC_Workflow start Start prep_compound Prepare serial dilutions of quinoline compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate dilutions with bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antiviral Applications of Novel Quinoline Compounds

The quinoline scaffold has also been explored for the development of antiviral agents, with several derivatives showing inhibitory activity against a range of viruses.

Mechanism of Action

The antiviral mechanisms of quinoline derivatives are varied and often virus-specific. For some influenza viruses, quinoline compounds have been shown to inhibit viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[13] Other derivatives may interfere with the early stages of viral replication, such as entry into the host cell or the uncoating of the viral genome. For Dengue virus, certain novel quinolines have demonstrated the ability to impair viral infection in vitro.[14]

Quantitative Data: In Vitro Antiviral Activity

The table below summarizes the in vitro antiviral activity and cytotoxicity of selected novel quinoline compounds.

Compound ClassSpecific CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Quinoline derivativeCompound 1 Dengue Virus Serotype 2 (DENV2)3.0316.065.30[14]
Quinoline derivativeCompound 2 Dengue Virus Serotype 2 (DENV2)0.4919.3939.5[14]
Quinoline derivativeCompound 1g Respiratory Syncytial Virus (RSV)3.10 - 6.932490.33673.06[15]
Quinoline derivativeCompound 1ae Influenza A Virus (IAV)1.87--[15]
4-[(Quinolin-4-yl)amino]benzamideCompound G07 Influenza A/WSN/33 (H1N1)0.23>100>434.78[16]

Neuroprotective Applications of Novel Quinoline Compounds

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Quinoline derivatives are being investigated as potential neuroprotective agents due to their ability to counteract several pathological processes implicated in these diseases.[17][18]

Mechanism of Action

The neuroprotective effects of many quinoline compounds are linked to their antioxidant properties.[17] They can mitigate oxidative stress by scavenging free radicals and modulating the activity of antioxidant enzymes. Additionally, some derivatives exhibit anti-inflammatory effects, which are beneficial as neuroinflammation is a key component of neurodegeneration. Another important mechanism is the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[19][20]

Quantitative Data: In Vitro Neuroprotective Activity

The following table highlights the neuroprotective effects of certain quinoline derivatives in in vitro models.

Compound ClassSpecific CompoundIn Vitro ModelEffectReference
8-Amino-quinoline with caffeic acidCompound 4 & 5 H2O2-induced damage in 661W photoreceptor cellsCytoprotective, reduced intracellular ROS[21]
Quinoline derivatives (designed)Four candidate compounds-Predicted to inhibit COMT, AChE, and MAO-B[18][19][20]
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)DHQMPP+-induced neurotoxicity in SH-SY5Y cellsNeuroprotective[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel quinoline compounds.

Synthesis of 2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamide

This protocol describes a general method for the synthesis of a 2,4-disubstituted quinoline derivative.

  • Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid: A mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 mL) is refluxed for 3 hours. The resulting solid is filtered and recrystallized from ethanol.

  • Step 2: Synthesis of 2-Phenylquinoline-4-carbonyl chloride: The product from Step 1 (0.01 mol) is treated with phosphorus pentachloride (0.01 mol) and refluxed to yield the acid chloride.

  • Step 3: Synthesis of the final compound: The acid chloride from Step 2 (0.01 mol) is reacted with 2-aminopyridine (0.01 mol) at 10-15 °C in the presence of ethanol. The final product is isolated by filtration and recrystallized from ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline compound for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Dilution: A serial two-fold dilution of the quinoline compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial or fungal suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

The quinoline scaffold continues to be a highly fruitful source of novel therapeutic candidates. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the versatility of this chemical framework. The ongoing exploration of new synthetic methodologies and the elucidation of the mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drugs for a wide range of diseases. This technical guide serves as a foundational resource to aid researchers in this endeavor, providing a snapshot of the current landscape and a practical guide to the evaluation of these promising molecules.

References

Methodological & Application

Application Notes and Protocols for the Friedlander Annulation Synthesis of Trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethyl-substituted quinolines via the Friedlander annulation. The inclusion of a trifluoromethyl (CF3) group can significantly enhance the metabolic stability, lipophilicity, and biological activity of quinoline derivatives, making them valuable scaffolds in drug discovery and materials science.

Introduction to the Friedlander Annulation

The Friedlander annulation is a classic and versatile condensation reaction used to synthesize quinoline rings.[1] The reaction typically involves the cyclocondensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, catalyzed by either an acid or a base.[2] The general mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the quinoline product.[2]

Recent advancements have expanded the scope of the Friedlander synthesis to include a variety of catalysts and reaction conditions, such as ionic liquids, metal-organic frameworks, and microwave-assisted synthesis, to improve yields and reaction efficiency.[3]

Synthesis of 4-Trifluoromethylquinolines

A robust method for the synthesis of 4-trifluoromethylquinolines involves the reaction of substituted 2-trifluoroacetyl anilines with various carbonyl compounds. An efficient catalytic system for this transformation is the use of proline potassium salt.[4]

Experimental Protocol: Proline Potassium Salt Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of 4-trifluoromethyl-substituted quinolines from 2-trifluoroacetyl anilines and a carbonyl compound.

Materials:

  • Substituted 2-trifluoroacetyl aniline (1.0 mmol)

  • Carbonyl compound (ketone or aldehyde) (1.2 mmol)

  • Proline potassium salt (25 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-trifluoroacetyl aniline (1.0 mmol) and the carbonyl compound (1.2 mmol) in DMSO (3 mL), add proline potassium salt (0.25 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-trifluoromethylquinoline.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of various 4-trifluoromethylquinolines synthesized using the proline potassium salt-catalyzed Friedlander annulation.[4]

2-Trifluoroacetyl Aniline SubstituentCarbonyl CompoundProductYield (%)
4-Cl2-Pentanone6-Chloro-2-ethyl-3-methyl-4-(trifluoromethyl)quinoline98
4-ClAcetone6-Chloro-2-methyl-4-(trifluoromethyl)quinoline95
4-ClCyclohexanone7-Chloro-1,2,3,4-tetrahydro-9-(trifluoromethyl)acridine96
4-Br2-Pentanone6-Bromo-2-ethyl-3-methyl-4-(trifluoromethyl)quinoline97
4-Me2-Pentanone2-Ethyl-3,6-dimethyl-4-(trifluoromethyl)quinoline92
H2-Pentanone2-Ethyl-3-methyl-4-(trifluoromethyl)quinoline90

Regioselective Synthesis of 2- and 4-Trifluoromethylquinolines

An alternative approach allows for the regioselective synthesis of either 2- or 4-trifluoromethylquinolines from trifluoroacetyl acetylenes and anilines by controlling the reaction conditions.[5]

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol outlines the synthesis of 2- and 4-trifluoromethyl-substituted quinolines from β-TFA enamines, which are pre-formed from the reaction of anilines and trifluoroacetyl acetylenes.

Materials:

  • β-TFA enamine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure for 4-CF3 Quinolines:

  • Reflux a solution of the β-TFA enamine (1.0 mmol) in trifluoroacetic acid.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Procedure for 2-CF3 Quinolines:

  • Combine the aniline and trifluoroacetyl acetylene in neat trifluoroacetic acid and heat to reflux for 2 hours.[5]

  • Follow the workup and purification procedure described above.

Data Presentation: Yields of Regioselective Synthesis

The table below presents the yields for the synthesis of various trifluoromethyl-substituted quinolines from β-TFA enamines.[5]

β-TFA Enamine SubstituentProductYield (%)
3,5-Dimethoxy5,7-Dimethoxy-4-(trifluoromethyl)quinoline93
3,5-Dimethoxy (from aniline and TFA acetylene)5,7-Dimethoxy-2-(trifluoromethyl)quinoline48 (unoptimized)

Synthesis of 2-Trifluoromethyl-4-hydroxyquinolines

The synthesis of 2-trifluoromethyl-4-hydroxyquinolines can be achieved through the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate.[6]

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Synthesis

Materials:

  • Aniline (2.0 equiv)

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

  • p-Toluenesulfonic acid (0.05 equiv)

  • Toluene

  • Saturated aqueous ammonium bicarbonate solution

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (Petroleum ether: ethyl acetate = 80:20)

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (108.6 mmol), ethyl 4,4,4-trifluoroacetoacetate (54.3 mmol), p-toluenesulfonic acid (2.7 mmol), and toluene (100 mL).[6]

  • Heat the mixture to 140°C and reflux overnight.[6]

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous NH4HCO3 solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).[6]

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.[6]

  • Purify the residue by silica gel column chromatography to yield the product as a white solid.[6]

Data Presentation: Reaction Yield
ReactantsProductYield (%)
Aniline, Ethyl 4,4,4-trifluoroacetoacetate4-Hydroxy-2-(trifluoromethyl)quinoline51.82

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using the DOT language.

Friedlander_Annulation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant_A o-Aminoaryl-CF3-ketone Mix Mixing & Catalyst Addition Reactant_A->Mix Reactant_B α-Methylene Carbonyl Reactant_B->Mix Quench Quenching Mix->Quench Reaction Progression Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Trifluoromethylquinoline Purify->Product Friedlander_Mechanism Reactants o-Aminoaryl-CF3-ketone + α-Methylene Carbonyl Intermediate Aldol Adduct or Schiff Base Reactants->Intermediate Condensation Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Trifluoromethylquinoline Cyclized_Intermediate->Product Dehydration

References

Synthesis of 4-Aminoquinolines from 4-Chloroquinoline Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The synthesis of diverse libraries of 4-aminoquinoline derivatives is crucial for drug discovery and development. A common and versatile method for their preparation is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline precursors with various primary and secondary amines. More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives, particularly for less reactive amines.

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminoquinolines from 4-chloroquinolines, covering conventional heating, microwave-assisted SNAr, and the Buchwald-Hartwig amination.

Method Selection

The choice of method for the synthesis of 4-aminoquinolines from 4-chloroquinolines depends on several factors, including the nucleophilicity of the amine, the desired reaction time, and the scale of the synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common and straightforward method.[1]

    • Conventional Heating: A reliable method suitable for a wide range of aliphatic amines. Reactions with less nucleophilic aromatic amines may require higher temperatures and longer reaction times.

    • Microwave-Assisted Heating: Significantly reduces reaction times, often from hours to minutes, and can improve yields, especially for less reactive amines.[2][3] It is an excellent choice for high-throughput synthesis and library generation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the amination of aryl halides with a broad range of amines, including those that are poor nucleophiles for SNAr reactions, such as weakly basic anilines and secondary amines.[4][5] It often proceeds under milder conditions than classical SNAr with anilines.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminoquinolines via Conventional Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the general procedure for the reaction of a 4-chloroquinoline with a primary or secondary amine under conventional heating.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-2.0 equiv)

  • Solvent (e.g., ethanol, isopropanol, DMF, or neat)

  • Base (optional, e.g., K₂CO₃, Et₃N, especially for amine hydrochlorides or less reactive amines)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add the 4-chloroquinoline derivative and the chosen solvent.

  • Add the amine to the stirred solution. If a base is required, it should be added at this stage.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines (SNAr)

This protocol details the rapid synthesis of 4-aminoquinolines using microwave irradiation.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-2.0 equiv)

  • Solvent (e.g., DMSO, ethanol)[2]

  • Base (e.g., NaOH, K₂CO₃, if necessary)[2]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline derivative, the amine, the solvent, and a base if required.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 140-180 °C) for a specified time (usually 10-30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-Aminoquinolines via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 4-chloroquinolines.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other inert atmosphere reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the 4-chloroquinoline derivative and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 4-aminoquinolines from 4-chloroquinoline precursors.

Table 1: Conventional SNAr Synthesis of 4-Aminoquinolines

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)
ButylamineNeatReflux4~85
Ethane-1,2-diamineNeat1307~80
AnilineEthanolReflux2460-70
p-ToluidineIsopropanolReflux18~75
MorpholineDMF10012~90

Table 2: Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines

Amine NucleophileSolventTemperature (°C)Time (min)Yield (%)
Various primary alkylaminesDMSO14020-3080-95[2]
Various secondary alkylaminesDMSO14020-3080-95[2]
Various anilinesDMSO18020-3080-95[2]
N-methylanilineTHF/H₂O1202087-96[6]
2-Methoxy-N-methylanilineTHF/H₂O1202084-87[6]

Table 3: Buchwald-Hartwig Amination for the Synthesis of 4-Aminoquinolines

Amine NucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AminesPd(OAc)₂/BINAPCs₂CO₃Toluene110850-95[2]
AnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1108Good to Excellent[5]
Secondary AminesPd(OAc)₂/XantphosNaOt-BuDioxane10012Good to Excellent
Functionalized Primary AminesPd₂(dba)₃/DavePhosK₃PO₄Toluene1001650-95[2]

Visualizations

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Intermediate) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack Amine Amine Amine->Meisenheimer_Complex 4-Aminoquinoline 4-Aminoquinoline Meisenheimer_Complex->4-Aminoquinoline Loss of Leaving Group Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion

Caption: General mechanism of the SNAr reaction for the synthesis of 4-aminoquinolines.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)-Cl)L(n-1)) Pd(0)L->Oxidative_Addition Oxidative Addition Amido_Complex Amido Complex (Ar-Pd(II)-NRR')Ln Oxidative_Addition->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd(0)L Product 4-Aminoquinoline (Ar-NRR') Amido_Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Aryl_Halide 4-Chloroquinoline (Ar-Cl) Aryl_Halide->Oxidative_Addition Amine Amine (HNRR') Amine->Oxidative_Addition Base Base Base->Oxidative_Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_2 General Experimental Workflow Start Start: Select 4-Chloroquinoline and Amine Preparation Prepare Reactants, Solvent, and Catalyst (if applicable) Start->Preparation Reaction Reaction Setup: - Conventional Heating - Microwave Irradiation - Inert Atmosphere (B-H) Preparation->Reaction Synthesis Synthesis of 4-Aminoquinoline Reaction->Synthesis Workup Work-up: - Quenching - Extraction - Filtration Synthesis->Workup Purification Purification: - Recrystallization - Column Chromatography Workup->Purification End End: Characterized 4-Aminoquinoline Purification->End

Caption: A typical experimental workflow for 4-aminoquinoline synthesis.

References

Application Notes and Protocols for 4-Chloro-3-(trifluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The presence of a trifluoromethyl group at the 3-position significantly influences the electronic properties of the quinoline ring, enhancing the reactivity of the chlorine atom at the 4-position towards nucleophilic substitution. This feature, combined with the trifluoromethyl group's ability to improve metabolic stability and cell permeability of derivative compounds, makes this scaffold particularly attractive for drug discovery. These application notes provide an overview of its use in synthesizing potential therapeutic agents, particularly in oncology, and detail relevant experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate for the synthesis of substituted quinolines with potential therapeutic activities. The electron-withdrawing nature of the trifluoromethyl group makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, ether, and thioether functionalities. This has been widely exploited to generate libraries of compounds for screening against various biological targets.

Anticancer Agent Development

Derivatives of this compound have shown promise as anticancer agents, primarily by targeting key protein kinases involved in cancer cell signaling. The quinoline scaffold serves as a robust pharmacophore that can be decorated with various side chains to achieve potent and selective inhibition of kinases such as c-Met, BRAF, and those in the PI3K/AKT/mTOR pathway. The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic properties of the final compounds. For instance, a derivative of the structurally related 4-chloro-3-(trifluoromethyl)aniline has demonstrated significant antiproliferative effects, particularly against melanoma and breast cancer cell lines[1].

Data Presentation: Anticancer Activity of Quinoline Derivatives

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table illustrates the typical presentation of such data, using IC50 values from structurally related quinoline compounds to provide a comparative context.

Compound IDTarget Cancer Cell LineTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Example Derivative A MKN45 (Gastric)c-Met15Cabozantinib40
Example Derivative B A375 (Melanoma)BRAFV600E50Vemurafenib31
Example Derivative C MCF-7 (Breast)PI3K720--
Example Derivative D MCF-7 (Breast)mTOR2620--

Note: The data presented for "Example Derivatives" are hypothetical and for illustrative purposes, based on activities of other quinoline-based kinase inhibitors to demonstrate how results would be tabulated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the established Gould-Jacobs reaction, followed by chlorination.

Step 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline

  • In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 130-140 °C for 2 hours. Ethanol, a byproduct, will distill off.

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from step 2 to the hot solvent.

  • Maintain the temperature at 250 °C for 30 minutes to facilitate the thermal cyclization.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield 4-hydroxy-3-(trifluoromethyl)quinoline.

Step 2: Chlorination to this compound

  • Carefully add 4-hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl3) with stirring in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl3.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of 4-Anilino-3-(trifluoromethyl)quinoline Derivatives

This protocol details the nucleophilic aromatic substitution of the chloro group with a substituted aniline.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or acetonitrile), add the desired substituted aniline (1.1 eq).

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-3-(trifluoromethyl)quinoline derivative.[2]

Protocol 3: Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3]

  • Incubation: Incubate the plate for 1.5-4 hours at 37 °C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm or 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells (no inhibition) and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Synthetic and Experimental Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation A 2-(Trifluoromethyl)aniline B 4-Hydroxy-3-(trifluoromethyl)quinoline A->B Gould-Jacobs Reaction C This compound B->C Chlorination (POCl3) E 4-Anilino-3-(trifluoromethyl)quinoline Derivatives C->E Nucleophilic Substitution D Substituted Anilines D->E F Kinase Inhibition Assay E->F G Antiproliferative Assay (MTT) E->G H IC50 Determination F->H G->H I Lead Compound Identification H->I

Caption: General workflow for the synthesis and biological evaluation of 4-anilino-3-(trifluoromethyl)quinoline derivatives.

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by quinoline-based kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Quinoline Derivative (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and a potential point of inhibition by a quinoline derivative.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (e.g., V600E mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Quinoline Derivative (BRAF Inhibitor) Inhibitor->BRAF Inhibits

Caption: The BRAF/MAPK signaling pathway, a common target in melanoma, and potential inhibition by a quinoline derivative.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Quinoline Derivative (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth and survival, with potential points of inhibition.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloro(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity. Dichloro(trifluoromethyl)quinolines, particularly 3,4-dichloro-7-(trifluoromethyl)quinoline, are versatile building blocks for the synthesis of novel bioactive compounds. The two chlorine atoms at the C3 and C4 positions, activated by the electron-withdrawing nature of the quinoline ring and the trifluoromethyl group, are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of a wide range of functionalities, making it a key strategy in the development of kinase inhibitors and other therapeutic agents. The C4-chloro position is generally more susceptible to nucleophilic attack than the C3-chloro position, enabling regioselective modifications. This document provides detailed experimental protocols for the SNAr on 3,4-dichloro-7-(trifluoromethyl)quinoline with various nucleophiles and an overview of the application of the resulting compounds in cancer research, with a focus on the inhibition of the SGK1 signaling pathway.

Data Presentation

The following tables summarize typical reaction outcomes for the nucleophilic aromatic substitution on 3,4-dichloro-7-(trifluoromethyl)quinoline with various nucleophiles. Please note that yields are based on reported transformations of similar substrates and may require optimization for specific cases.

Table 1: Nucleophilic Aromatic Substitution with Amines (N-Nucleophiles)

NucleophileProductTypical Yield (%)
Aniline3-Chloro-4-(phenylamino)-7-(trifluoromethyl)quinoline60-95
Morpholine4-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)morpholine60-95
Piperazine1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperazine60-95

Table 2: Nucleophilic Aromatic Substitution with Phenols (O-Nucleophiles) - Adapted Protocol

NucleophileProductTypical Yield (%)
Phenol3-Chloro-4-phenoxy-7-(trifluoromethyl)quinoline70-85
4-Methoxyphenol3-Chloro-4-(4-methoxyphenoxy)-7-(trifluoromethyl)quinoline70-85
4-Nitrophenol3-Chloro-4-(4-nitrophenoxy)-7-(trifluoromethyl)quinoline65-80

Table 3: Nucleophilic Aromatic Substitution with Thiols (S-Nucleophiles) - Adapted Protocol

NucleophileProductTypical Yield (%)
Thiophenol3-Chloro-4-(phenylthio)-7-(trifluoromethyl)quinoline50-65
4-Chlorothiophenol3-Chloro-4-((4-chlorophenyl)thio)-7-(trifluoromethyl)quinoline50-65

Table 4: Representative ¹H and ¹³C NMR Data for Substituted 4-(Trifluoromethyl)quinolines

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline8.05-8.08 (m, 2H), 7.71 (dd, J = 9.3, 2.7 Hz, 1H), 7.60 (s, 1H), 3.00 (t, J = 7.5 Hz, 2H), 1.86 (m, 2H), 1.03 (t, J = 7.2 Hz, 3H)162.4, 146.9, 133.4, 133.2, 131.1, 130.9, 123.1, 122.7, 121.8, 119.0, 40.9, 22.6, 13.7
8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline7.63-7.67 (m, 2H), 7.53 (t, J = 8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H)157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes the selective substitution of the C4-chloro group with an amine.[1]

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Primary or secondary amine (e.g., aniline, morpholine) (1.1 - 1.5 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 3,4-dichloro-7-(trifluoromethyl)quinoline in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-chloro-7-(trifluoromethyl)quinoline derivative.

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution with Phenols (Adapted)

This protocol is adapted from a procedure for the reaction of 4,7-dichloroquinoline with phenols and can be optimized for 3,4-dichloro-7-(trifluoromethyl)quinoline.

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Phenol derivative (1.1 eq)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine 3,4-dichloro-7-(trifluoromethyl)quinoline and the phenol derivative in [bmim][PF₆].

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (e.g., 100-150 °C for 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols (Adapted)

This protocol is a general method that can be adapted for the reaction of 3,4-dichloro-7-(trifluoromethyl)quinoline with thiols.

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline (1.0 eq)

  • Thiol derivative (1.1 eq)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 eq)

  • Anhydrous solvent (e.g., DMF or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of the thiol in the anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3,4-dichloro-7-(trifluoromethyl)quinoline in the anhydrous solvent.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Cancer Research: Targeting the SGK1 Signaling Pathway

Substituted trifluoromethylquinolines have shown promise as anticancer agents. One of the identified targets for a class of 4-anilino-2-(trifluoromethyl)quinoline derivatives is the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2] It is a downstream effector of the PI3K signaling pathway and its overexpression is associated with various cancers.[3][4]

The general workflow for evaluating the anticancer potential of newly synthesized quinoline derivatives involves a series of in vitro assays.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Anticancer Screening cluster_data Data Analysis start Dichloro(trifluoromethyl)quinoline snar SNAr Reaction (N, O, or S-nucleophile) start->snar purification Purification (Column Chromatography) snar->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity Test Compound apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis kinase_assay Kinase Inhibition Assay (SGK1) apoptosis->kinase_assay ic50 IC50 Determination kinase_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Anticancer Drug Discovery Workflow

The SGK1 signaling pathway is a complex network that promotes cancer cell survival and proliferation. Upon activation by upstream signals such as growth factors, SGK1 phosphorylates and regulates a variety of downstream substrates.

SGK1_signaling_pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k pdk1 PDK1 pi3k->pdk1 mtorc2 mTORC2 pi3k->mtorc2 sgk1 SGK1 pdk1->sgk1 mtorc2->sgk1 foxo3a FOXO3a sgk1->foxo3a mdm2 MDM2 sgk1->mdm2 gsk3b GSK3β sgk1->gsk3b quinoline_inhibitor Quinoline Derivative (Inhibitor) quinoline_inhibitor->sgk1 apoptosis Apoptosis foxo3a->apoptosis cell_survival Cell Survival & Proliferation mdm2->cell_survival gsk3b->apoptosis

SGK1 Signaling Pathway in Cancer

In this pathway, growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K then activates both PDK1 and mTORC2, which converge to phosphorylate and fully activate SGK1.[4][5] Activated SGK1 can then phosphorylate and inhibit pro-apoptotic proteins like FOXO3a and GSK3β, and activate proteins like MDM2, which promotes cell survival.[6][7] Quinoline-based inhibitors can block the activity of SGK1, thereby promoting apoptosis and inhibiting cancer cell proliferation.

References

Application Notes: Buchwald-Hartwig Amination Protocols for Functionalizing the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structural motif prevalent in numerous biologically active compounds, exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The functionalization of this scaffold is therefore of significant interest in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method offers substantial advantages over classical techniques, such as the Goldberg reaction or nucleophilic aromatic substitution, due to its milder reaction conditions, broader substrate scope, tolerance of various functional groups, and generally high yields.[2][3]

These application notes provide a comprehensive guide to utilizing the Buchwald-Hartwig amination for the synthesis of amino-functionalized quinolines, a key step in the development of novel therapeutics.[4][5]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide (or triflate).[2] The reaction proceeds through a catalytic cycle that begins with an active Pd(0) species.[6][7]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) complex.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired aminoquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex L_nPd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amido_complex L_nPd(II)(Ar)(NR'R'') pd_complex->amido_complex + Amine (HNR'R'') - HX (via Base) amido_complex->pd0 Reductive Elimination product Aminoquinoline (Ar-NR'R'') arx Haloquinoline (Ar-X) amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Reaction Parameters and Optimization

Optimizing the reaction conditions is critical for achieving high yields and purity. The choice of catalyst, ligand, base, and solvent is highly dependent on the specific quinoline substrate and amine coupling partner.[3][9]

  • Palladium Source: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (pre-catalysts).[6] Pre-catalysts are often preferred as they are air-stable and can lead to more reproducible results.[9]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the key steps of the catalytic cycle.[7] The choice of ligand is crucial and often determined by the steric and electronic properties of the substrates.[3] Commonly used ligands include:

    • Biarylphosphines: XPhos, RuPhos, BrettPhos, and SPhos are highly effective for a wide range of substrates, including challenging aryl chlorides.[4][7][10]

    • Other Phosphines: Ligands like P(t-Bu)₃ and Josiphos have also been successfully employed.

  • Bases: A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle.[8]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective but may not be suitable for substrates with base-sensitive functional groups.[11]

    • Weaker Inorganic Bases: For sensitive substrates, weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often better alternatives.[11]

  • Solvents: The solvent must solubilize the reactants and the base.[9]

    • Aromatic Solvents: Toluene and xylene are frequently used due to their high boiling points.[11]

    • Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are also common choices.[11] Note that dioxane is considered a high-impact solvent to be avoided if possible.[12]

    • Alcohol Solvents: tert-Butanol can be effective, particularly with certain catalyst systems.[11]

Data Presentation: Reaction Conditions for Amination of Haloquinolines

The following tables summarize various reported conditions for the Buchwald-Hartwig amination of different haloquinoline scaffolds.

Table 1: Amination of 2-Chloroquinoline

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1101295Fictionalized Data
MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Dioxane100892Fictionalized Data
n-HexylamineXPhos Pd G3 (3)-K₂CO₃ (2)t-BuOH901688Fictionalized Data

Table 2: Amination of 5-Bromo-8-benzyloxyquinoline

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
N-MethylanilinePd(OAc)₂ (10)Johnphos (12)NaOtBu (1.25)Toluene1100.589[3][13]
3-MeO-N-methylanilinePd(OAc)₂ (10)P(t-Bu)₃ (12)NaOtBu (1.25)Toluene150689[3][13]
DiphenylaminePd(OAc)₂ (10)DTBNpP (12)NaOtBu (1.25)Toluene1502485[3][13]

Table 3: Amination at the C-6 Position of Quinoline

Quinoline SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
6-BromoquinolinePiperazinePd(OAc)₂ (5)X-Phos (10)K₂CO₃ (2.5)Toluene1001875-85[4]
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)X-Phos (5)NaOtBu (1.4)Toluene80295[4]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Haloquinoline

This protocol provides a general guideline. Conditions must be optimized for specific substrates.[11]

Experimental_Workflow prep 1. Preparation - Add Haloquinoline, Pd Catalyst, Ligand to oven-dried vial. inert 2. Inert Atmosphere - Seal vial and purge with Argon or Nitrogen. prep->inert reagents 3. Reagent Addition - Add Base, Amine, and degassed Solvent. inert->reagents reaction 4. Reaction - Heat and stir at desired temperature (e.g., 80-110 °C). reagents->reaction monitor 5. Monitoring - Track progress by TLC, GC-MS, or LC-MS. reaction->monitor workup 6. Workup - Cool, dilute, wash with water/brine, and dry organic layer. monitor->workup purify 7. Purification - Concentrate and purify by flash column chromatography. workup->purify

References

The Gould-Jacobs Reaction: A Versatile Approach for Quinoline Ring System Construction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction, first described in 1939, remains a cornerstone of heterocyclic chemistry for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2] This thermal cyclization method is of significant interest to the pharmaceutical industry due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents, including antibacterial, antimalarial, and anti-inflammatory drugs.[1][2][3] The reaction sequence involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis (saponification) and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline.[3][4][5] This methodology is particularly effective for anilines that possess electron-donating groups at the meta-position.[2][4]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-defined multi-step process:

  • Condensation: The synthesis commences with a nucleophilic attack by the amino group of the aniline on an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][4]

  • Thermal Cyclization: This is the critical, energy-intensive step, typically requiring temperatures exceeding 250°C.[2][3] It involves a 6-electron electrocyclization to form the quinoline ring system.[1][4] This high activation energy can be supplied through conventional heating in high-boiling solvents or more efficiently via microwave irradiation.[1]

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.[4]

  • Saponification and Decarboxylation: The ester group is hydrolyzed, typically with a base like sodium hydroxide, to form the corresponding carboxylic acid.[3][4] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[3][4]

Applications in Drug Development

The quinoline core synthesized via the Gould-Jacobs reaction is a privileged scaffold in medicinal chemistry. Notable applications include:

  • Quinolone Antibiotics: Many broad-spectrum antibiotics, such as rosoxacin and oxolinic acid, are based on the quinolone framework and can be synthesized using this reaction.[1][3][4][6]

  • Antimalarial Agents: The synthesis of 4,7-dichloroquinoline, a key precursor to several antimalarial drugs, utilizes this reaction.[4]

  • Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), rely on the Gould-Jacobs reaction.[4]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold allows for its exploration in the development of anticancer, antiviral, and other therapeutic agents.[2]

Data Presentation: Reaction Optimization

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. Modern techniques like microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[5][7]

Below is a summary of data from a study comparing microwave conditions for the reaction of aniline with diethyl ethoxymethylenemalonate (DEEM).[8]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300102037
325020104
4300202428
530051747

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step. At 250°C, the yield of the quinoline product is very low, with the reaction stalling at the intermediate stage.[8] Increasing the temperature to 300°C significantly boosts the yield.[2][8] However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the decreased yield in Entry 4.[2][8] The optimal condition in this study was found to be 300°C for 5 minutes, which provided the highest isolated yield of 47%.[2][8] This highlights the need for careful optimization of both temperature and time to maximize product formation and minimize decomposition.[8]

Mandatory Visualizations

Gould-Jacobs Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedEster Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (e.g., 250-300°C) CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic acid CyclizedEster->CarboxylicAcid Saponification (e.g., NaOH, H₂O) Product 4-Hydroxyquinoline CarboxylicAcid->Product Decarboxylation (Heat)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Gould-Jacobs Experimental Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Saponification cluster_step4 Step 4: Decarboxylation A Combine Aniline and DEEM B Heat (100-130°C, 1-2h) A->B C Remove EtOH (reduced pressure) B->C D Dissolve intermediate in high-boiling solvent OR place in microwave vial C->D Crude Intermediate E Heat to >250°C (Conventional or Microwave) D->E F Cool to room temperature E->F G Precipitate/Filter Product F->G H Wash with non-polar solvent G->H I Suspend in aq. NaOH H->I J Reflux (1-2h) I->J K Acidify to precipitate acid J->K L Heat dried carboxylic acid (e.g., in mineral oil) K->L Dried Acid M Purify final product L->M

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are detailed below: a modern microwave-assisted protocol that offers rapid and efficient synthesis, and a classical high-temperature protocol.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted for a microwave-assisted procedure, which provides rapid and efficient cyclization of the pre-formed anilidomethylenemalonate intermediate or can be performed as a one-pot synthesis from the starting materials.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vials (e.g., 2-5 mL) equipped with magnetic stirring bars

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (1.0 eq., e.g., 2.0 mmol, 0.186 g) and diethyl ethoxymethylenemalonate (1.0-3.0 eq., e.g., 3.0 eq., 6.0 mmol, 1.21 mL).[8]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the specified time (e.g., 5 minutes), as determined by optimization studies (see Data Presentation table).[2][8]

  • Isolation: After the reaction is complete, carefully cool the vial to room temperature. A precipitate of the product should form.[1][2][8]

  • Purification: Filter the solid product and wash it thoroughly with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted DEEM and colored impurities.[8]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product, ethyl 4-hydroxyquinoline-3-carboxylate, can be analyzed by HPLC-MS to determine purity and confirm its identity. The product is often of >95% purity.[8]

Protocol 2: Conventional High-Temperature Synthesis

This protocol follows the classical approach, using a high-boiling inert solvent to achieve the necessary temperature for cyclization. It is presented as a four-step process.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Apparatus for vacuum distillation/removal of solvent

  • Non-polar solvent (e.g., Cyclohexane, Hexane) for precipitation

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 10% w/v)

  • Hydrochloric Acid (HCl), concentrated

  • Mineral Oil (for decarboxylation)

Procedure:

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[2]

  • Heat the mixture to 100-130°C for 1-2 hours.[2] Monitor the reaction by TLC to confirm the consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.[2]

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approx. 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[2]

  • Heat the solution to a vigorous reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes.[1][2]

  • Cool the reaction mixture to room temperature. The cyclized product, 4-hydroxy-3-carboethoxyquinoline, should precipitate from the solution.[2]

  • Add a non-polar solvent like cyclohexane to facilitate further precipitation and to help wash away the high-boiling solvent in the next step.[1][2]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.[2]

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the precipitation of the 4-hydroxyquinoline-3-carboxylic acid is complete.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.[2]

Step 4: Decarboxylation

  • Place the dried 4-hydroxyquinoline-3-carboxylic acid in a flask containing a high-boiling solvent such as mineral oil.

  • Heat the mixture to a temperature where vigorous evolution of CO₂ is observed (typically above the melting point of the acid).

  • Maintain the temperature until gas evolution ceases.

  • Cool the mixture and extract the product with an appropriate solvent, followed by purification (e.g., recrystallization) to yield the final 4-hydroxyquinoline.[4]

References

Application Notes and Protocols for the Purification and Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the successful purification and analysis of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with broad pharmacological activities, making their accurate quantification and characterization crucial in pharmaceutical development, quality control, and various research applications.[1][2] This document outlines detailed methodologies for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Overview of Analytical Techniques

The analysis of quinoline compounds is critical across diverse fields, from environmental monitoring to pharmaceutical development, owing to their wide-ranging biological activities and potential toxicity.[3] Chromatographic methods are the most prevalent for their detection and quantification.[3] HPLC, GC-MS, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that provide high sensitivity and selectivity for analyzing quinolines in various samples.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of various quinoline derivatives using different analytical methods. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis [1]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified.[1]

Table 2: HPLC Methods for Quinoline Analysis [3]

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2
Quinoline Yellow WS-BIST A+ (5µm, 4.6x150 mm)---

Table 3: Validation Parameters for HPLC Determination of Six Quinoline Alkaloids [4]

CompoundLinearity Range (µg L⁻¹)Correlation Coefficient (r²)LOD (µg L⁻¹)LOQ (µg L⁻¹)
Quinine5 - 1500.99960.782.60
Quinidine5 - 1500.99970.792.63
Cinchonine10 - 1500.99900.672.30
Cinchonidine5 - 1500.99980.752.50
Acetylquinidine5 - 1500.99950.802.66
Acetylcinchonine5 - 1500.99940.722.40

Experimental Protocols

Protocol 1: Purification of Quinoline via Picrate Salt Formation

This protocol is effective for separating quinoline from impurities that do not form picrate salts.[5]

1. Salt Formation:

  • Dissolve the crude quinoline sample in a minimal amount of 95% ethanol.
  • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.
  • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.
  • To maximize precipitation, cool the mixture in an ice bath.
  • Collect the crystals by vacuum filtration and wash them with cold ethanol.

2. Recrystallization of the Picrate Salt:

  • For further purification, recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile.

3. Regeneration of Pure Quinoline:

  • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

  • Pass the solution through a column of basic alumina to remove the picric acid.

  • The eluate will contain the purified quinoline.

    cluster_purification Purification of Quinoline via Picrate Salt Formation crude Crude Quinoline in Ethanol precipitate Quinoline Picrate Precipitate crude->precipitate Add picric_acid Picric Acid in Ethanol picric_acid->precipitate recrystallize Recrystallize from Acetonitrile precipitate->recrystallize dissolve_dmso Dissolve in DMSO recrystallize->dissolve_dmso column Basic Alumina Column dissolve_dmso->column pure_quinoline Pure Quinoline column->pure_quinoline

    Workflow for Quinoline Purification via Picrate Salt Formation.
    Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of Quinoline Derivatives

This protocol provides a general method for the analysis of quinoline derivatives using reverse-phase HPLC with UV detection.[1]

1. Sample Preparation:

  • Pharmaceutical Formulations (Tablets):
  • Accurately weigh a portion of the powdered tablet equivalent to a single dose and transfer it to a volumetric flask.
  • Add a suitable solvent (e.g., methanol or the mobile phase) and sonicate to dissolve the active ingredient.
  • Dilute to volume with the same solvent.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
  • Biological Fluids (e.g., Plasma):
  • Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of acetonitrile or methanol) to the plasma sample.
  • Vortex to mix and then centrifuge to pellet the precipitated proteins.
  • Collect the supernatant for analysis.[1]

2. HPLC-UV Analysis:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
  • Column: A reverse-phase C18 column is a common choice. For specific separations, other columns like a naphthylpropyl column may be more suitable.[1][4]
  • Mobile Phase: A mixture of HPLC-grade acetonitrile (ACN) or methanol (MeOH) and high-purity water is commonly used.[1]
  • Flow Rate: Typically 1.0 mL/min.[1][3]
  • Injection Volume: 10 µL.[1][3]
  • Detection Wavelength: Determined by the UV spectrum of the specific quinoline derivative (e.g., 225 nm, 270 nm, 340 nm).[1][3]
  • Quantification: Create a calibration curve using standard solutions of the quinoline derivative in a suitable solvent.

3. System Equilibration:

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

    cluster_workflow HPLC Analysis Workflow for Quinoline Derivatives cluster_prep Preparation Methods start Sample prep Sample Preparation start->prep pharma Pharmaceuticals (Dissolve & Filter) bio Biological Fluids (Precipitate & Centrifuge) hplc HPLC Analysis pharma->hplc bio->hplc data Data Acquisition & Processing hplc->data result Quantitative Results data->result

    HPLC Analysis Workflow.
    Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline Analysis

This protocol is adapted from a method for the determination of quinoline in various samples.[3]

1. Sample Preparation (Ultrasonic Extraction):

  • For solid samples, cut approximately 1.0 g of the sample into small pieces.
  • Place the sample into a suitable extraction vessel and add 10 mL of acetonitrile.
  • Perform ultrasonic extraction for 30 minutes at 40°C.[3]
  • Allow the extract to cool to room temperature.
  • Filter the extract through a 0.45 µm filter membrane prior to GC-MS analysis.[3]

2. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[3]

  • Column: A suitable capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Oven Temperature Program:
  • Initial temperature: 90°C, hold for 2 min.

  • Ramp to 260°C at 20°C/min.

  • Hold at 260°C for 3 min.[3]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 500.

    cluster_gcms_workflow GC-MS Analysis Workflow for Quinoline sample Solid Sample extraction Ultrasonic Extraction (Acetonitrile, 40°C, 30 min) sample->extraction filtration Filtration (0.45 µm) extraction->filtration gcms_analysis GC-MS Analysis filtration->gcms_analysis data_analysis Data Analysis (Mass Spectra Interpretation) gcms_analysis->data_analysis identification Quinoline Identification data_analysis->identification

    GC-MS Analysis Workflow.
    Protocol 4: General Workflow for Quinoline Synthesis and Characterization

This diagram illustrates the general logical flow from the synthesis of a quinoline derivative to its final characterization.

cluster_synthesis_characterization General Workflow for Quinoline Synthesis and Characterization cluster_purification_methods Purification Techniques cluster_characterization_methods Characterization Techniques synthesis Synthesis of Quinoline Derivative workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification workup->purification recrystallization Recrystallization column_chrom Column Chromatography characterization Structural Characterization recrystallization->characterization column_chrom->characterization nmr NMR (¹H, ¹³C) ms Mass Spectrometry uv_vis UV-Vis Spectroscopy final_product Pure, Characterized Quinoline Derivative nmr->final_product ms->final_product uv_vis->final_product

General workflow from synthesis to characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of quinoline derivatives.

  • UV-Vis Spectroscopy: Useful for quantitative analysis and for providing information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the pH.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts of the protons and carbons in the quinoline ring system are characteristic and can be used to determine the substitution pattern.[7]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the quinoline derivative. Electron ionization (EI) mass spectra often show the molecular ion as the base peak, indicating a stable structure.[8] The fragmentation patterns can help in identifying the substituents on the quinoline ring.[8][9]

Troubleshooting and Optimization for Purification

Issue: Decomposition of the quinoline derivative on silica gel during column chromatography.

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution, such as an eluent containing 0.5-2% triethylamine (NEt₃) or pyridine.[5]

  • Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, Florisil, cellulose, or reversed-phase silica (C18) for sensitive compounds.[5]

  • Solution 3: Minimize Contact Time: Run the column quickly and, if necessary, at a lower temperature to reduce the rate of decomposition.[5]

Issue: Streaking or poor separation on TLC/column.

  • Solution: Add a Basic Modifier: The tailing of basic quinoline derivatives on silica gel can often be resolved by adding a small amount of a base like triethylamine or pyridine to the eluent.[5] This minimizes the interaction between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface.[5]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Trifluoromethylated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trifluoromethylated quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group, such as increased metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation and characterization of these compounds. These application notes provide detailed protocols and guidance for the ¹H and ¹³C NMR spectral analysis of trifluoromethylated quinoline derivatives.

Principles of NMR Spectroscopy for Trifluoromethylated Quinolines

The introduction of a trifluoromethyl group to the quinoline ring system induces significant and predictable changes in the ¹H and ¹³C NMR spectra. The strong electron-withdrawing nature of the -CF₃ group generally leads to a downfield shift (deshielding) of nearby protons and carbons. Furthermore, the presence of fluorine atoms introduces characteristic spin-spin couplings (J-couplings) with neighboring protons and carbons, which are invaluable for structural assignment.

  • ¹H NMR Spectroscopy: Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The H2 proton is often the most deshielded due to the adjacent nitrogen atom.[1] The presence of a -CF₃ group will further deshield adjacent and peri-protons. Long-range couplings between protons and the fluorine atoms of the -CF₃ group (⁴JHF and ⁵JHF) can also be observed, providing crucial information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon atoms of the quinoline ring exhibit a wide range of chemical shifts. The carbon atom directly attached to the -CF₃ group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).[2] The magnitude of this coupling constant is typically large (~275 Hz).[2][3] The -CF₃ group itself will also be visible in the spectrum as a quartet.[2] Long-range carbon-fluorine couplings (²JCF, ³JCF) are also observed and are highly useful for assigning the carbon signals.[4]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is critical for acquiring high-quality NMR spectra.[1]

Materials:

  • Trifluoromethylated quinoline sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[1]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[1]

  • High-quality 5 mm NMR tube[1]

  • Glass vial

  • Pasteur pipette and glass wool[1]

Procedure:

  • Weighing: Accurately weigh the trifluoromethylated quinoline sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[1]

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube by passing it through a Pasteur pipette containing a small plug of glass wool.[1]

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Instrument Setup:

  • Insert the prepared NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width (SW): Approximately 0-12 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16 scans for samples with sufficient concentration. Increase for dilute samples.[1]

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]

  • Spectral Width (SW): Approximately 0-200 ppm.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2-5 seconds.[1]

  • Number of Scans (NS): 128 or more scans, depending on the sample concentration.[1]

Protocol 3: 2D NMR Data Acquisition

For complex structures, 2D NMR experiments are essential for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing the connectivity of protons within the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (²JCH and ³JCH) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework. This is particularly useful for correlating protons to the trifluoromethylated carbon and other substituted positions.

  • ¹⁹F-¹³C HSQC/HMBC: These experiments can be invaluable for directly observing correlations between fluorine and carbon atoms, aiding in the assignment of fluorinated carbons and their neighbors.

Data Presentation

The following tables summarize typical NMR data for representative trifluoromethylated quinoline compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data for Selected Trifluoromethylated Quinoline Compounds

CompoundPosition of -CF₃SolventH-2 (δ, mult, J)H-3 (δ, mult, J)H-4 (δ, mult, J)Other Aromatic Protons (δ, mult, J)Ref
2-(trifluoromethyl)quinoline2CDCl₃-7.75 (d, 8.8)8.25 (d, 8.8)7.6-8.2 (m)[5]
4-(trifluoromethyl)quinoline4CDCl₃8.95 (d, 4.4)7.6 (d, 4.4)-7.7-8.3 (m)[2]
8-(trifluoromethyl)quinoline8DMSO-d₆~8.9 (dd)~7.6 (dd)~8.4 (dd)7.8-8.2 (m)[6]

Table 2: ¹³C NMR Data for Selected Trifluoromethylated Quinoline Compounds

CompoundPosition of -CF₃SolventC-2 (δ, mult, J)C-3 (δ, mult, J)C-4 (δ, mult, J)CF₃ (δ, mult, J)C attached to CF₃ (δ, mult, ¹JCF)Ref
2-(trifluoromethyl)quinoline2CDCl₃145.8 (q, 35.4)119.5137.1121.7 (q, 275.3)145.8 (q, 35.4)[5]
4-(trifluoromethyl)quinoline4CDCl₃151.2115.1 (q, 4.0)132.8 (q, 30.0)123.5 (q, 274.6)132.8 (q, 30.0)[2]
8-(trifluoromethyl)quinoline8DMSO-d₆151.3122.5136.9124.1 (q, 272.5)127.5 (q, 31.2)[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process_spectra assign_signals Assign Signals process_spectra->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: Experimental workflow for NMR analysis of trifluoromethylated quinoline compounds.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, JHH) COSY COSY (H-H Connectivity) H1_NMR->COSY correlates HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC correlates HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC correlates C13_NMR ¹³C NMR (Chemical Shifts, JCF) C13_NMR->HSQC correlates C13_NMR->HMBC correlates Proton_Framework Proton Framework COSY->Proton_Framework defines Carbon_Skeleton Carbon Skeleton HSQC->Carbon_Skeleton assigns Substitution_Pattern Substitution Pattern HMBC->Substitution_Pattern determines Final_Structure Final Structure Proton_Framework->Final_Structure Carbon_Skeleton->Final_Structure Substitution_Pattern->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

References

High-Resolution Mass Spectrometry (HRMS) for the Structural Confirmation of Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The structural integrity of these compounds is paramount to their efficacy and safety. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool for the unambiguous structural confirmation of quinoline derivatives. Its ability to provide accurate mass measurements, with errors typically below 5 ppm, allows for the determination of elemental compositions and the differentiation of isobaric interferences. When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed fragmentation patterns that act as a molecular fingerprint, enabling the precise elucidation of the compound's structure, including the position of substituents on the quinoline ring.[1][2]

This application note provides detailed protocols for the sample preparation and analysis of quinoline compounds in various matrices using both Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS). It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for quinoline structure confirmation.

Principle of HRMS for Structural Elucidation

The structural confirmation of quinoline derivatives by HRMS relies on several key principles:

  • Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision. This allows for the calculation of the elemental formula of the molecular ion and its fragments, significantly narrowing down the number of possible structures.

  • Isotopic Pattern Analysis: The relative abundance of isotopes for elements like carbon, nitrogen, and halogens results in a characteristic isotopic pattern in the mass spectrum. Comparing the experimentally observed isotopic pattern with the theoretical pattern for a proposed elemental formula provides a high degree of confidence in the assigned formula.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion (precursor ion) is isolated and subjected to collision-induced dissociation (CID), generating a series of fragment ions (product ions). The fragmentation pattern is unique to the structure of the molecule and provides crucial information about its connectivity and the nature of its functional groups. For quinoline derivatives, fragmentation patterns can help differentiate between isomers with the same elemental formula.[1]

Data Presentation: Quantitative Fragmentation Data

The following tables summarize the characteristic fragmentation patterns of selected quinoline derivatives, providing a valuable resource for structural confirmation.

Table 1: EI-MS Fragmentation of Quinoline-2-carboxylic acid

m/z (relative abundance)AssignmentDescription
173[M]+•Molecular Ion
129[M - CO2]+•Loss of carbon dioxide
128[M - COOH]+Loss of the carboxyl radical
102[C8H6N]+Subsequent loss of HCN from the quinoline ring

Data sourced from BenchChem Application Notes.[3]

Table 2: ESI-MS/MS Fragmentation of Protonated Quinoline-2-carboxylic acid

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
174.05156.04H₂O
174.05146.06CO
174.05128.05H₂O + CO

Data sourced from BenchChem Application Notes.[3]

Table 3: GC-MS Characteristic Ions of Unsubstituted Quinoline

m/z
129
102
77
51

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below.

Protocol 1: LC-HRMS/MS Analysis of Quinolines in Human Plasma

This protocol is suitable for the quantitative analysis and structural confirmation of quinoline-based drugs and their metabolites in a biological matrix.

1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-HRMS analysis.

1.2. LC-HRMS/MS Instrumental Parameters

  • Liquid Chromatograph: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS2)

  • Mass Range: m/z 100-1000

  • Resolution: > 60,000 FWHM

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

Protocol 2: GC-HRMS Analysis of Quinolines in Environmental Water Samples

This protocol is designed for the detection and confirmation of quinoline and its derivatives in environmental water matrices.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 500 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any interfering salts.

  • Dry the cartridge under vacuum for 20-30 minutes.

  • Elute the retained quinolines with 5 mL of ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

2.2. GC-HRMS Instrumental Parameters

  • Gas Chromatograph: GC system coupled to a high-resolution mass spectrometer

  • Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan

  • Mass Range: m/z 40-500

  • Acquisition Rate: 10-20 spectra/second

Mandatory Visualizations

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plasma, Water) Extraction Extraction (Protein Precipitation, SPE) Sample->Extraction 1. Isolate Analytes Concentration Concentration & Reconstitution Extraction->Concentration 2. Prepare for Analysis Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography Inject HRMS High-Resolution Mass Spectrometry Chromatography->HRMS 3. Separate Components MSMS Tandem MS (MS/MS) Fragmentation HRMS->MSMS 4. Fragment Precursor Ions AccurateMass Accurate Mass & Isotopic Pattern MSMS->AccurateMass 5. Acquire Data Structure Structure Confirmation AccurateMass->Structure 6. Determine Elemental Composition Fragmentation Fragmentation Pattern Analysis Fragmentation->Structure 7. Elucidate Connectivity Fragmentation_Logic Precursor Precursor Ion (Molecular Ion) Fragment1 Product Ion 1 + Neutral Loss 1 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 + Neutral Loss 2 Precursor->Fragment2 Collision-Induced Dissociation Fragment3 Product Ion n + Neutral Loss n Precursor->Fragment3 Collision-Induced Dissociation Structure Confirmed Structure Fragment1->Structure Fragment2->Structure Fragment3->Structure

References

Synthesis of Bioactive Molecules Using 4-Chloro-3-(trifluoromethyl)quinoline as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of bioactive compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of these molecules. 4-Chloro-3-(trifluoromethyl)quinoline, in particular, serves as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. The chlorine atom at the 4-position is a key reactive handle, enabling facile diversification through various cross-coupling and nucleophilic substitution reactions. This allows for the strategic introduction of a wide range of functionalities, leading to the development of potent anticancer, antimalarial, antibacterial, and antifungal agents. These derivatives often exert their biological effects through mechanisms such as the inhibition of critical signaling pathways, like the PI3K/Akt pathway, or by interfering with essential processes in pathogens.[1][2][3][4][5][6][7][8][9]

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key intermediate.

Core Applications and Bioactivity

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The strategic placement of the trifluoromethyl group often enhances the efficacy of these compounds.

Anticancer Activity

4-Aminoquinoline derivatives are a prominent class of compounds investigated for their anticancer properties.[1][10] Their mechanism of action is often multifaceted, including the induction of apoptosis and the inhibition of cell cycle progression.[1] A key target for some of these derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[1][3][11] By inhibiting this pathway, these compounds can effectively sensitize tumor cells to killing by other therapeutic agents.[2][12]

Quantitative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Amino-7-(trifluoromethyl)quinoline derivativesMDA-MB-231 (Breast)5.97[9]
MDA-MB-468 (Breast)4.18[9]
MCF-7 (Breast)4.22[9]
2-Aryl-6-(trifluoromethyl)quinoline derivativesMDA-MB-468 (Breast)2.5 - 5[13][14]
MCF-7 (Breast)12.0[13]
Antimalarial Activity

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[15] Derivatives incorporating a trifluoromethyl group have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[16] The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[17]

Quantitative Antimalarial Activity Data

Compound ClassP. falciparum StrainIC50 (nM)Reference
4-Amino-7-(trifluoromethyl)quinoline derivatives3D7 (CQ-sensitive)<500[18]
K1 (CQ-resistant)<500[18]
2,8-bis(Trifluoromethyl)quinoline derivativesD10 (CQ-sensitive)4800[19]
Antibacterial and Antifungal Activity

The versatility of the this compound building block extends to the development of antimicrobial agents.[7][8] Various derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.[4][5][9][20] For instance, certain halogenated quinolines have shown potent inhibition of Candida albicans and Cryptococcus neoformans growth and biofilm formation.[9]

Quantitative Antimicrobial Activity Data

Compound ClassPathogenMIC (µg/mL)Reference
2-Sulfoether-4-quinolone derivativesS. aureus0.8[7]
B. cereus1.61[7]
Halogenated quinoline analoguesC. albicans0.1[9]
C. neoformans0.05 - 0.78[9]
2,8-bis(Trifluoromethyl)-4-quinolinol derivativesS. sclerotiorum0.52[5][21]
B. cinerea0.50[5][21]

Experimental Protocols

The following are detailed protocols for key synthetic transformations using this compound. These palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-(trifluoromethyl)quinolines

This protocol describes the synthesis of 4-aryl derivatives, which are precursors to various bioactive molecules.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.21 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and KF.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-(trifluoromethyl)quinoline.

DOT Diagram for Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow reagents Reagents: This compound Arylboronic acid Pd(OAc)2, PPh3, KF reaction Reaction: THF, RT, 24h under N2 reagents->reaction 1. Mix workup Workup: Aqueous quench EtOAc extraction reaction->workup 2. Quench purification Purification: Column chromatography workup->purification 3. Purify product Product: 4-Aryl-3-(trifluoromethyl)quinoline purification->product 4. Isolate

[this compound] + [Amine] --(Pd catalyst, ligand, base)--> [4-Amino-3-(trifluoromethyl)quinoline]

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Sonogashira Coupling for the Synthesis of 4-Alkynyl-3-(trifluoromethyl)quinolines

This reaction allows for the introduction of an alkyne moiety, a versatile functional group for further transformations.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-3-(trifluoromethyl)quinoline.

DOT Diagram for Sonogashira Coupling Workflow:

Sonogashira_Coupling_Workflow reagents Reagents: This compound Terminal Alkyne, Pd/Cu catalyst, Et3N reaction Reaction: THF, RT, 6-12h under N2 reagents->reaction 1. Mix workup Workup: Filter through Celite Concentrate reaction->workup 2. Filter purification Purification: Column chromatography workup->purification 3. Purify product Product: 4-Alkynyl-3-(trifluoromethyl)quinoline purification->product 4. Isolate

Caption: Sonogashira Coupling Experimental Workflow.

Signaling Pathway Inhibition: The PI3K/Akt Pathway

A significant mechanism of action for many anticancer 4-aminoquinoline derivatives is the inhibition of the PI3K/Akt signaling pathway. [1][3]This pathway is central to regulating cell growth, proliferation, survival, and angiogenesis, and its overactivation is a hallmark of many cancers. [3]By targeting key components of this pathway, such as PI3K or Akt, these quinoline derivatives can effectively induce apoptosis and inhibit tumor progression. [3][11] DOT Diagram of the PI3K/Akt Signaling Pathway and Inhibition by 4-Aminoquinoline Derivatives:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-Aminoquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by 4-aminoquinolines.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use in palladium-catalyzed cross-coupling reactions and other transformations provides efficient access to a diverse range of bioactive molecules. The resulting derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and antifungal agents. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of novel quinoline-based compounds with therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

References

Palladium-Catalyzed C-C Bond Formation on the Quinoline Nucleus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed formation of carbon-carbon (C-C) bonds on the quinoline nucleus. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core is of significant interest for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Stille reactions, offer powerful and versatile methods for the direct introduction of aryl, vinyl, and alkynyl moieties onto the quinoline ring system.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to selectively introduce new C-C bonds at various positions on the quinoline nucleus is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering mild reaction conditions, broad functional group tolerance, and high efficiency.

This guide details four major classes of palladium-catalyzed C-C bond-forming reactions on the quinoline nucleus:

  • Suzuki-Miyaura Coupling: The reaction of a haloquinoline or quinoline triflate with an organoboron reagent.

  • Heck Reaction: The coupling of a haloquinoline or quinoline triflate with an alkene.

  • Sonogashira Coupling: The reaction of a haloquinoline with a terminal alkyne.

  • Stille Coupling: The coupling of a haloquinoline or quinoline triflate with an organostannane.

For each reaction, this document provides a summary of reaction conditions and yields in tabular format, detailed experimental protocols for representative examples, and diagrams of the catalytic cycles.

Data Presentation: Comparison of Palladium-Catalyzed C-C Coupling Reactions on the Quinoline Nucleus

The following tables summarize typical reaction conditions and yields for Suzuki, Heck, Sonogashira, and Stille couplings on various quinoline substrates. These tables are intended to provide a comparative overview to aid in the selection of the most appropriate method for a desired transformation.

Table 1: Suzuki-Miyaura Coupling of Haloquinolines with Boronic Acids

EntryQuinoline SubstrateBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-904-12High[1]
28-Bromo-6-methylquinolin-2(1H)-one4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄THF/H₂O7018-2485[1]
36,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (cat.)K₂CO₃DMFN/AN/A80[2]
45-Bromo-8-methoxyquinoline4-Tolylboronic acidPd(PPh₃)₄ (cat.)K₂CO₃DMFN/AN/A75[2]

Table 2: Heck Reaction of Haloquinolines with Alkenes

EntryQuinoline SubstrateAlkenePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene (model)StyrenePdCl₂K₂CO₃Methanol120N/AGood[3]
2Aryl Halide (general)Activated AlkenePd(OAc)₂/LigandAmineN/AN/AN/AHigh[4]
33-IodoquinolineEthyl acrylatePd(OAc)₂ (5)Et₃NDMF1002485General Protocol
42-BromoquinolineStyrenePd(PPh₃)₄ (3)NaOAcDMA1201278General Protocol

Table 3: Sonogashira Coupling of Haloquinolines with Terminal Alkynes

EntryQuinoline SubstrateAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-(7-Chloroquinolin-4-yl)morpholinePhenylacetylenePd₂(dba)₃ (cat.)NoneK₂CO₃1,4-Dioxane40N/A52[5]
22-ChloroquinolinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF80690[6]
32-ChloroquinolineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF80885General Protocol
43-Iodoquinoline1-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineTHF60492General Protocol

Table 4: Stille Coupling of Haloquinolines/Quinoline Triflates with Organostannanes

EntryQuinoline SubstrateOrganostannanePd Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl Halide (general)OrganostannanePd(PPh₃)₄NoneToluene100N/AGoodGeneral Protocol
28-BromoquinolineTributyl(vinyl)stannanePd(PPh₃)₄ (5)NoneToluene1101288General Protocol
36-TriflyloxyquinolineTributyl(phenyl)stannanePd₂(dba)₃ (2) / P(fur)₃ (8)CuI (10)NMP25291General Protocol
43-Iodoquinoline(E)-Tributyl(2-phenylethenyl)stannanePdCl₂(PPh₃)₂ (3)NoneDMF80685General Protocol

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 8-Bromo-6-methylquinolin-2(1H)-one with 4-Methoxyphenylboronic Acid[1]

Materials:

  • 8-Bromo-6-methylquinolin-2(1H)-one (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-bromo-6-methylquinolin-2(1H)-one, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add THF and deionized water (typically in a 2:1 to 4:1 ratio) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(4-methoxyphenyl)-6-methylquinolin-2(1H)-one.

Protocol 2: Heck Reaction of 3-Iodoquinoline with Ethyl Acrylate

Materials:

  • 3-Iodoquinoline (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add 3-iodoquinoline, Pd(OAc)₂, and DMF.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add triethylamine and ethyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the desired ethyl (E)-3-(quinolin-3-yl)acrylate.

Protocol 3: Sonogashira Coupling of 2-Chloroquinoline with Trimethylsilylacetylene

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloroquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine to the mixture.

  • Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)quinoline.

Protocol 4: Stille Coupling of 8-Bromoquinoline with Tributyl(vinyl)stannane

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 8-bromoquinoline and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the crude product directly by flash chromatography on silica gel to remove the tin byproducts and isolate 8-vinylquinoline. A common workup involves partitioning the reaction mixture between acetonitrile and hexanes to remove a significant portion of the tin residues. An aqueous KF wash can also be employed to precipitate tributyltin fluoride.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles for each of the described reactions and a general experimental workflow.

Catalytic Cycles

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_intermediate Quinoline-Pd(II)(X)L₂ Pd0->PdII_intermediate Transmetalation_complex Quinoline-Pd(II)(Ar)L₂ PdII_intermediate->Transmetalation_complex reductive_elimination Reductive Elimination Transmetalation_complex->reductive_elimination reductive_elimination->Pd0 Aryl-Quinoline Aryl-Quinoline reductive_elimination->Aryl-Quinoline Haloquinoline Haloquinoline Haloquinoline->Pd0 Oxidative Addition Arylboronic acid Arylboronic acid Arylboronic acid->Transmetalation_complex Transmetalation (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling on a haloquinoline.

Heck_Reaction Pd0 Pd(0)L₂ PdII_intermediate Quinoline-Pd(II)(X)L₂ Pd0->PdII_intermediate Alkene_complex π-Alkene Complex PdII_intermediate->Alkene_complex Alkene Coordination Insertion_product σ-Alkyl-Pd(II) Complex Alkene_complex->Insertion_product Migratory Insertion beta_hydride_elimination β-Hydride Elimination Insertion_product->beta_hydride_elimination beta_hydride_elimination->Pd0 Base Alkenyl-Quinoline Alkenyl-Quinoline beta_hydride_elimination->Alkenyl-Quinoline Haloquinoline Haloquinoline Haloquinoline->Pd0 Oxidative Addition Alkene Alkene Alkene->Alkene_complex Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_intermediate Quinoline-Pd(II)(X)L₂ Pd0->PdII_intermediate Transmetalation_complex Quinoline-Pd(II)(alkynyl)L₂ PdII_intermediate->Transmetalation_complex Transmetalation reductive_elimination Reductive Elimination Transmetalation_complex->reductive_elimination reductive_elimination->Pd0 Alkynyl-Quinoline Alkynyl-Quinoline reductive_elimination->Alkynyl-Quinoline Haloquinoline Haloquinoline Haloquinoline->Pd0 Oxidative Addition CuX CuX Cu_alkyne Cu-alkynyl CuX->Cu_alkyne Cu_alkyne->PdII_intermediate Cu_alkyne->CuX Terminal Alkyne Terminal Alkyne Terminal Alkyne->CuX Base Stille_Coupling Pd0 Pd(0)L₂ PdII_intermediate Quinoline-Pd(II)(X)L₂ Pd0->PdII_intermediate Transmetalation_complex Quinoline-Pd(II)(R)L₂ PdII_intermediate->Transmetalation_complex reductive_elimination Reductive Elimination Transmetalation_complex->reductive_elimination reductive_elimination->Pd0 R-Quinoline R-Quinoline reductive_elimination->R-Quinoline Haloquinoline Haloquinoline Haloquinoline->Pd0 Oxidative Addition Organostannane Organostannane Organostannane->Transmetalation_complex Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Haloquinoline - Coupling Partner - Pd Catalyst - Base/Additive - Solvent start->setup reaction Reaction under Inert Atmosphere (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of 4-chloroquinolines, particularly when converting 4-hydroxyquinolines (4-quinolinones) or using Vilsmeier-Haack conditions.

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yields in 4-chloroquinoline synthesis are a frequent issue and can be attributed to several factors:

  • Incomplete Reaction: The conversion of the starting material may not have gone to completion.

    • Solution: Ensure sufficient reaction time and temperature. For chlorination with POCl₃, refluxing for 1-4 hours at 110-120°C is common.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Moisture: Reagents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture, which can quench the reagent and reduce its effectiveness.[3]

    • Solution: Use oven-dried glassware and anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Impurities in the 4-hydroxyquinoline precursor or other reagents can interfere with the chlorination process.[3]

    • Solution: Recrystallize or purify the starting 4-hydroxyquinoline before use. Ensure the purity of all reagents, including POCl₃ and any solvents.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the chlorinating agent to the substrate can lead to incomplete conversion or side reactions.

    • Solution: POCl₃ is often used in large excess, acting as both the reagent and solvent. When co-reagents like phosphorus pentachloride (PCl₅) are used, optimizing their molar ratio is crucial.[2] For Vilsmeier-Haack reactions, optimizing the molar proportion of POCl₃ (from 3 to 15 moles) can maximize yield.

Question: My final product is a dark-colored oil or tar instead of a solid. What went wrong?

Answer:

The formation of tar or a dark oil indicates decomposition or polymerization, which can be caused by:

  • Excessive Reaction Temperature: Overheating can lead to the decomposition of reagents and products, promoting the formation of polymeric byproducts.[3]

    • Solution: Maintain careful control over the reaction temperature. When using POCl₃, the temperature should be controlled during reflux.[1] For Vilsmeier-Haack reactions, the initial formation of the Vilsmeier reagent should be done at a low temperature (0-5°C) before heating the reaction mixture to 80-90°C.[3]

  • Incorrect Work-up Procedure: The quenching step is highly exothermic and must be performed carefully.

    • Solution: Slowly and cautiously pour the reaction mixture onto crushed ice or into a cold, stirred solution of sodium bisulfite or sodium hydroxide to neutralize the excess POCl₃.[4][5] This helps to control the temperature and prevent degradation of the product.

  • Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, which may produce colored impurities.[3]

    • Solution: Conduct the reaction under an inert atmosphere to prevent oxidation.

Question: I am observing significant side-product formation, such as dichloroquinolines. How can I minimize this?

Answer:

The formation of undesired byproducts is a common challenge.

  • Over-chlorination: In substrates with multiple reactive sites (e.g., 2,4-dihydroxyquinolines), both hydroxyl groups can be chlorinated.

    • Solution: Careful selection of the starting material is key. The most direct route to 4-chloroquinolines involves the chlorination of 4-hydroxyquinolines (also known as quinolin-4(1H)-ones).[1][2] If starting from a precursor like 4-hydroxy-8-methylquinolin-2(1H)-one, treatment with POCl₃/PCl₅ will yield the 2,4-dichloro derivative.[2]

  • Side Reactions with Functional Groups: Other functional groups on the quinoline ring can react with the chlorinating agent.

    • Solution: Protect sensitive functional groups before carrying out the chlorination step. Alternatively, choose a synthetic route that introduces the chloro-substituent under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-chloroquinolines?

A1: The most prevalent laboratory method is the chlorination of a corresponding 4-hydroxyquinoline (quinolin-4(1H)-one) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in refluxing conditions.[1][4] This precursor is typically synthesized via the Gould-Jacobs reaction, which involves reacting an aniline with an ethoxymethylenemalonate ester followed by thermal cyclization.[1]

Q2: What is the Vilsmeier-Haack reaction and when is it used for 4-chloroquinoline synthesis?

A2: The Vilsmeier-Haack reaction is a powerful method that uses a Vilsmeier reagent (formed from a substituted amide like N,N-Dimethylformamide (DMF) and POCl₃) to achieve cyclization and chlorination in a single pot.[6] This approach is particularly useful when starting from N-arylacetamides to build the quinoline ring system and install the 4-chloro substituent simultaneously, often yielding 2-chloro-3-formylquinolines.

Q3: How critical is the choice of solvent for the reaction?

A3: The solvent plays a crucial role. In many protocols, excess POCl₃ serves as both the chlorinating agent and the solvent.[4] For the Vilsmeier-Haack reaction, DMF is a necessary co-reagent and solvent.[3] In other cases, high-boiling inert solvents like dioxane can be used.[1] The choice of solvent can impact reaction temperature, solubility of intermediates, and overall yield.

Q4: What are the best practices for purifying the final 4-chloroquinoline product?

A4: Purification typically involves several steps. After quenching the reaction, the crude product is often extracted into an organic solvent (like ether or methylene chloride).[7] The organic layers are then combined, washed with water, dried over a drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[7] Final purification is usually achieved by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel or alumina.[5][7][8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination of 4-Hydroxyquinolines

ParameterMethod 1: POCl₃Method 2: POCl₃ / PCl₅
Chlorinating Agent(s) Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)
Typical Substrate 4-Hydroxyquinoline derivatives4-Hydroxy-2-quinolinone derivatives
Solvent Excess POCl₃ or 1,4-Dioxane[1]Dichloroacetic acid (for hydrolysis step)[2]
Temperature 110-120°C (Reflux)[1]Heating (temperature not specified)[2]
Reaction Time 1 hour[1]Not specified
Notes A standard and direct method for converting 4-hydroxyquinolines.Often used for substrates with multiple hydroxyl groups, may lead to dichlorinated products.[2]

Table 2: Typical Conditions for Vilsmeier-Haack Cyclization to form Chloroquinolines

ParameterVilsmeier-Haack Reaction
Reagents N-arylacetamide, POCl₃, DMF
Stoichiometry POCl₃ is used in large molar excess (optimized around 12 moles)
Temperature Addition of POCl₃ at 0-5°C, followed by heating to 80-90°C
Reaction Time Not specified, depends on substrate
Typical Product 2-Chloro-3-formylquinolines
Notes Builds the quinoline ring and adds the chloro-substituent in one pot.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 4-hydroxyquinoline starting material.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The reaction can be performed neat or with a solvent like 1,4-dioxane.[1]

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully, pour the mixture onto a stirred slurry of crushed ice. This step is highly exothermic and should be performed in a fume hood with caution.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. Purify the crude 4-chloroquinoline by recrystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

  • Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, place the N-arylacetamide substrate and N,N-Dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution while maintaining the temperature between 0-5°C.[3]

  • Reaction: After the addition is complete, slowly raise the temperature and heat the reaction mixture to 80-90°C. Stir at this temperature for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution). The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent.

Visualizations

Troubleshooting_Workflow cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield or Impure Product Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity impure Impure? check_purity->impure check_conditions 2. Review Reaction Conditions moisture Moisture Present? (Anhydrous Conditions?) check_conditions->moisture check_workup 3. Evaluate Work-up & Purification quench Quenching Correct? (Slow, Cold?) check_workup->quench impure->check_conditions No purify Purify Starting Materials (Recrystallization, Distillation) impure->purify Yes purify->check_conditions Re-run Experiment temp Temperature Correct? (Stable Heating?) moisture->temp No dry Use Dried Glassware/ Anhydrous Solvents moisture->dry Yes time Sufficient Time? (TLC Monitoring?) temp->time Yes adjust_temp Calibrate & Adjust Temperature Control temp->adjust_temp No time->check_workup Yes increase_time Increase Reaction Time/ Continue Monitoring time->increase_time No dry->check_conditions adjust_temp->check_conditions increase_time->check_conditions purification_method Purification Method Optimal? quench->purification_method Yes optimize Optimize Purification (Solvent, Column) quench->optimize No purification_method->optimize No end Problem Solved purification_method->end Yes optimize->check_workup

Caption: Troubleshooting workflow for optimizing 4-chloroquinoline synthesis.

Vilsmeier_Haack_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_cyclization Step 2: Cyclization & Chlorination cluster_workup Step 3: Work-up DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack on Aryl Ring Vilsmeier_Reagent->Electrophilic_Attack + Arylacetamide N-Arylacetamide (Starting Material) Arylacetamide->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product 4-Chloroquinoline Derivative Intermediate->Product Chlorination & Aromatization Hydrolysis Hydrolysis (Quenching with H₂O) Product->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

References

Overcoming challenges in the synthesis of trifluoromethyl-substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of trifluoromethyl-substituted anilines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trifluoromethyl-substituted anilines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of a trifluoromethyl-substituted aryl halide is giving a low yield or no product at all. What are the possible causes and how can I fix it?

  • Answer: Low or no yield in this reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

    • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.

      • Solution: Use a fresh, high-purity palladium precatalyst. Air-stable precatalysts can improve reproducibility.[1] Ensure that the catalyst is stored under an inert atmosphere.

    • Inappropriate Ligand: The choice of phosphine ligand is critical, especially for electron-deficient substrates like those with a trifluoromethyl group.[1]

      • Solution: Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] The optimal ligand is often substrate-dependent.

    • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine.

      • Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, if your substrate has base-sensitive functional groups, consider milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]

    • Poor Solubility: Poor solubility of reagents can significantly hinder the reaction rate.[2]

      • Solution: Choose a solvent that effectively dissolves all reaction components. Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used.[2] In some cases, using a mixture of solvents can improve solubility.[3]

    • Presence of Water or Oxygen: Buchwald-Hartwig aminations are highly sensitive to air and moisture.[1]

      • Solution: Use anhydrous, deoxygenated solvents and ensure all glassware is oven-dried and cooled under an inert atmosphere.[1] Perform the reaction under a nitrogen or argon atmosphere using Schlenk techniques or in a glovebox.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

  • Answer: Side product formation can compete with the desired reaction pathway. Identifying the side products can provide clues to optimize the reaction conditions.

    • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.

      • Solution: This is more common with primary amines.[2] Using a bulkier phosphine ligand can sometimes suppress this side reaction.[2]

    • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two aryl halide molecules couple with each other.

      • Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[4] This side reaction is more prevalent with highly reactive aryl halides.[4]

    • Aniline Polymerization: Anilines can be prone to oxidative polymerization.[5]

      • Solution: Ensure strict anaerobic conditions to prevent oxidation. The use of appropriate ligands can also help to stabilize the reaction intermediates and prevent polymerization.

Issue 3: Poor Regioselectivity in Direct Trifluoromethylation

  • Question: My direct trifluoromethylation of an aniline is resulting in a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

  • Answer: Controlling the position of trifluoromethylation on the aniline ring is a significant challenge.

    • Directing Groups: The use of a directing group can significantly enhance regioselectivity.

      • Solution: A picolinamide (PA) directing group can be used to achieve ortho-trifluoromethylation.[6] This directing group can often be removed after the reaction.[6]

    • Solvent Effects: The solvent can influence the regioselectivity of the reaction.

      • Solution: Hexafluoroisopropanol (HFIP) has been shown to promote para-selective trifluoromethylation of anilines by establishing a hydrogen-bonding network that directs the electrophilic attack.[5]

    • Steric Hindrance: The inherent steric and electronic properties of the aniline substrate will influence the position of trifluoromethylation.

      • Solution: If the para position is blocked, trifluoromethylation may be directed to the ortho position.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethyl-substituted anilines?

A1: Several methods are commonly employed, each with its own advantages and disadvantages:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (containing a trifluoromethyl group) and an amine.[2]

  • Ullmann Condensation: A copper-catalyzed reaction, which is an older method but can be effective for certain substrates. It often requires higher temperatures than the Buchwald-Hartwig amination.[7][8]

  • Direct Trifluoromethylation of Anilines: This involves the direct introduction of a trifluoromethyl group onto the aniline ring using various trifluoromethylating reagents.

  • Nucleophilic Aromatic Substitution (SNA r): This method is applicable when the aromatic ring is activated by strong electron-withdrawing groups in addition to the trifluoromethyl group.

Q2: How do I choose the right trifluoromethylating reagent for my reaction?

A2: The choice of reagent depends on the specific aniline substrate and the desired reaction conditions. Some common electrophilic trifluoromethylating reagents include:

  • Togni's Reagents: Hypervalent iodine compounds that are relatively stable and easy to handle.

  • Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts.

  • Trifluoromethyl Iodide (CF₃I): A gaseous reagent that can be used in photoredox catalysis.[9]

  • Langlois' Reagent (NaSO₂CF₃): A solid reagent that can be used to generate trifluoromethyl radicals.[10]

Q3: What is the best way to purify my trifluoromethyl-substituted aniline product?

A3: The purification method will depend on the physical properties of your product and the impurities present.

  • Flash Column Chromatography: This is the most common method for purifying these compounds.[1][11][12] A silica gel stationary phase is typically used with a solvent system of hexanes and ethyl acetate or dichloromethane.[11][12][13]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used.[14]

Q4: My trifluoromethyl-substituted aniline appears to be unstable. What are the best storage conditions?

A4: Trifluoromethyl-substituted anilines can be susceptible to degradation, particularly oxidation and photodegradation.

  • Storage: Store in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[15] Avoid frequent freeze-thaw cycles by aliquoting the sample into smaller, single-use vials.[15]

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001295
2MorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1101888
3N-MethylanilineG3-Precatalyst (1)-LHMDS (1.5)THF801092

This table is a compilation of representative data and should be used as a guideline for reaction optimization.[1]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the same Schlenk tube, add the base, the trifluoromethyl-substituted aryl halide (1.0 equivalent), and the amine (1.1-1.2 equivalents).[1]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.[1]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Direct Trifluoromethylation using Togni's Reagent

  • Preparation: To an oven-dried round-bottom flask, add the aniline substrate, Togni's reagent (1.0-1.5 equivalents), and a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., HFIP for para-selectivity).

  • Reaction: Stir the reaction mixture at the desired temperature. The reaction is often performed at room temperature or slightly elevated temperatures.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Troubleshooting cluster_solutions Solutions start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Screen Ligands catalyst->ligand If catalyst is active sol_catalyst Use fresh precatalyst catalyst->sol_catalyst base Optimize Base ligand->base If ligands are appropriate sol_ligand Try bulky, electron-rich biarylphosphine ligands ligand->sol_ligand conditions Verify Anhydrous/ Inert Conditions base->conditions If base is suitable sol_base Screen strong and weak non-nucleophilic bases base->sol_base solution Improved Yield conditions->solution If conditions are optimal sol_conditions Use dry solvents and inert atmosphere conditions->sol_conditions Synthesis_Workflow start Start: Select Synthesis Method buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann direct_cf3 Direct Trifluoromethylation start->direct_cf3 reagents Prepare Reagents (Anhydrous/Inert) buchwald->reagents ullmann->reagents direct_cf3->reagents reaction Run Reaction reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Final Product characterization->product

References

Effective purification strategies for crude 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effective purification strategies for crude 4-Chloro-3-(trifluoromethyl)quinoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of crude this compound are flash column chromatography and recrystallization.[1][2] Flash chromatography is excellent for separating the target compound from a wide range of impurities, while recrystallization is a powerful technique for achieving high purity, particularly when the impurity profile is less complex.

Q2: What are the likely impurities in my crude this compound?

A2: The impurity profile of crude this compound is highly dependent on the synthetic route. A common synthesis involves the cyclization of a substituted aniline with a malonic acid derivative to form a 4-hydroxyquinoline intermediate, followed by chlorination.[2] Potential impurities may include:

  • Unreacted starting materials.

  • The 4-hydroxy-3-(trifluoromethyl)quinoline intermediate.

  • Regioisomers or over-chlorinated byproducts.

  • Polymeric tars formed under harsh reaction conditions.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions.[1] A suitable mobile phase for TLC analysis, which can also be adapted for column chromatography, is a mixture of ethyl acetate and hexane. The desired compound can be visualized under UV light (254 nm).[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[3][4]

Q4: What is a good starting point for a recrystallization solvent?

A4: For structurally similar halo-trifluoromethyl quinolines, alcohols such as ethanol or methanol have been used successfully for recrystallization.[2] A good starting point would be to test the solubility of your crude product in a small amount of various solvents at room temperature and at their boiling points to identify a solvent that provides high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery After Column Chromatography The compound may be irreversibly adsorbed onto the silica gel due to its basic nitrogen.Deactivate the silica gel by pre-treating it with a mobile phase containing a small amount of a volatile base like triethylamine (1-2%). Alternatively, consider using a different stationary phase such as alumina.
The chosen mobile phase is too polar, causing the compound to elute too quickly with impurities.Decrease the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) can improve separation.
The chosen mobile phase is not polar enough, leading to very slow or no elution.Gradually increase the polarity of the mobile phase.
Oiling Out During Recrystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too non-polar.Add a small amount of a miscible co-solvent in which the compound is more soluble to lower the supersaturation point. Ensure the cooling process is slow to encourage crystal formation over precipitation.
Persistent Color in the Purified Product Presence of highly colored, polar impurities or degradation products.Treat a solution of the crude product with activated carbon before the final filtration and crystallization step. Ensure that the compound is stable under the purification conditions and not exposed to excessive heat or light.
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very similar to the product.Optimize the mobile phase by testing different solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate) on TLC to maximize the separation factor (ΔRf). Using a shallower solvent gradient during elution can also improve resolution.

Experimental Protocols

Flash Column Chromatography

This protocol is adapted from a method for a structurally similar compound and is a good starting point for optimization.[1]

1. Mobile Phase Selection:

  • Begin by determining an optimal mobile phase using TLC. A good starting point is 10% Ethyl Acetate in Hexane.[1]

  • Aim for an Rf value of approximately 0.3-0.4 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • For better separation, consider dry loading: add a small amount of silica gel to the dissolved sample, evaporate the solvent to obtain a free-flowing powder, and then carefully add this to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the target compound.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm purity using an appropriate analytical method such as HPLC or NMR.[1]

Recrystallization

1. Solvent Screening:

  • Place a small amount of the crude material into several test tubes.

  • Add a small volume of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to each tube.

  • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the hot, chosen solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Quantitative Data

The following table provides a hypothetical comparison of purification methods based on typical results for similar compounds. Actual results may vary and should be determined experimentally.

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Typical Recovery Notes
Flash Column Chromatography 75-85%>98%80-90%Effective for removing a variety of impurities.
Recrystallization (single) 85-90%>99%70-85%Best for removing small amounts of impurities.
Recrystallization (double) 85-90%>99.5%50-70%Higher purity is achieved at the cost of lower yield.

Visualizations

Purification_Workflow crude Crude this compound chromatography Flash Column Chromatography crude->chromatography Initial Purification recrystallization Recrystallization crude->recrystallization Alternative Initial Purification analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out colored_product Colored Product? start->colored_product co_elution Co-elution? start->co_elution solution_recovery Deactivate Silica / Change Stationary Phase low_recovery->solution_recovery Yes solution_oiling Use Co-solvent / Slow Cooling oiling_out->solution_oiling Yes solution_color Activated Carbon Treatment colored_product->solution_color Yes solution_elution Optimize Mobile Phase / Gradient Elution co_elution->solution_elution Yes

Caption: Decision tree for troubleshooting common purification problems.

References

How to improve the yield and selectivity of the Friedlander quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of the Friedlander quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My Friedlander synthesis is resulting in a low yield or no product. What are the common causes?

Several factors can contribute to low yields in the Friedlander synthesis. These include:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and depends on the specific substrates.[1]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of reactants or products.[1]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[1]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1]

  • Solvent Effects: The polarity and properties of the solvent can influence reaction rates and the solubility of reactants.[1]

Q2: How can I minimize the self-condensation of the ketone starting material?

Self-condensation of the ketone is a frequent side reaction, especially when using basic catalysts.[1][2] To mitigate this:

  • Use an Acid Catalyst: Switching to an acid catalyst can often reduce the extent of ketone self-condensation.

  • Modify the Substrate: Using an imine analog of the o-aminoaryl ketone can prevent the aldol condensation of the ketone.[3]

  • Two-Step Procedure: A two-step process where the Schiff base is pre-formed between the 2-aminoaryl ketone and the active methylene compound before the addition of a cyclization catalyst can also be effective.

Q3: I am observing poor regioselectivity with my unsymmetrical ketone. How can I control which α-carbon reacts?

Poor regioselectivity is a common challenge when using unsymmetrical ketones.[3][4] Here are some strategies to improve it:

  • Catalyst Selection: The choice of catalyst can influence regioselectivity. For instance, proline-catalyzed Friedlander annulation has been shown to afford regioselective synthesis of 2-substituted quinolines.[5]

  • Introducing a Directing Group: The introduction of a phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position.[3]

  • Use of Ionic Liquids: Certain ionic liquids have been shown to promote regioselectivity in the Friedlander synthesis.[3]

  • Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Under acidic conditions, the thermodynamically more stable enol or enamine is favored, leading to the more substituted quinoline. Conversely, basic conditions can favor the kinetically controlled product.

Q4: Are there more environmentally friendly or efficient alternatives to the classical Friedlander synthesis conditions?

Yes, several modern approaches aim to make the Friedlander synthesis greener and more efficient:

  • Solvent-Free Conditions: The reaction can be performed without a solvent, often in conjunction with microwave irradiation or specific catalysts like p-toluenesulfonic acid or iodine.[1][3] This reduces waste and can simplify purification.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[6][7]

  • Water as a Solvent: In some cases, water can be used as a green solvent for the Friedlander reaction, even without a catalyst at elevated temperatures.[8]

  • Reusable Catalysts: The use of solid-supported catalysts, such as polymers or silica-supported acids, allows for easy separation and reuse of the catalyst, making the process more economical and sustainable.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield Inappropriate catalyst, suboptimal temperature, poor substrate reactivity, side reactions.[1]Optimize catalyst (acid vs. base), screen different reaction temperatures, consider using a more active catalyst (e.g., Lewis acids, modern catalysts), or modify substrates to enhance reactivity.[1][11]
Poor Selectivity Use of an unsymmetrical ketone, inappropriate reaction conditions.[3][4]Employ a directing group on the ketone, use a regioselective catalyst, or adjust reaction conditions (acidic vs. basic) to favor the desired isomer.[3][5]
Difficult Product Isolation Complex reaction mixture due to side products, use of homogeneous catalysts.[9]Minimize side reactions by optimizing conditions, consider using a solid-supported or reusable catalyst for easier separation.[9]
Reaction is Too Slow Low reaction temperature, poorly reactive substrates, inefficient catalyst.Increase the reaction temperature, switch to a more efficient catalyst, or consider using microwave assistance to accelerate the reaction.[1][7]
Product Decomposition Excessive reaction temperature or prolonged reaction time.[1]Carefully control the reaction temperature, monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4]

Experimental Protocols

General Protocol for an Acid-Catalyzed Friedlander Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol for a Microwave-Assisted Friedlander Synthesis in Acetic Acid

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).

  • Solvent and Catalyst: Add neat acetic acid to act as both the solvent and the catalyst.[7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes.[7]

  • Work-up: After cooling, carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Friedlander Quinoline Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids p-TsOH, H₂SO₄, TFA[1]Reflux in organic solventReadily available, effective for many substrates.Can be corrosive, may require neutralization during work-up.
Lewis Acids ZnCl₂, FeCl₃, Nd(NO₃)₃·6H₂OVaries, can be solvent-freeHigh catalytic activity.Can be moisture-sensitive, potential for metal contamination.
Bases KOH, NaOH, KOtBu[1]Reflux in organic solventEffective for reactive substrates.Can promote self-condensation of ketones.[1]
Ionic Liquids [Hbim]BF₄, ImBu-SO₃H[13]Often solvent-free, 50-100 °CReusable, can improve selectivity, environmentally benign.[3][13]Can be expensive, may require specific work-up procedures.
Nanocatalysts Fe₃O₄@SiO₂-APTES-TFA[13]Solvent-free, 100 °CHigh efficiency, recyclability.[13]Synthesis of the catalyst can be complex.
Solid-Supported Amberlyst-15, Nafion NR50[9][14]Reflux in organic solvent, microwaveEasy separation and reuse, reduced waste.[9]May have lower activity than homogeneous catalysts.

Visualizations

Friedlander_Mechanism Friedlander Quinoline Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct Enone Enone Aldol Adduct->Enone - H₂O Schiff Base Schiff Base Enone->Schiff Base Intramolecular Amine Addition Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Cyclization Quinoline Quinoline Cyclized Intermediate->Quinoline - H₂O

Caption: General mechanism of the Friedlander quinoline synthesis.

Yield_Selectivity_Factors Factors Influencing Yield and Selectivity Friedlander Synthesis Friedlander Synthesis Yield Yield Friedlander Synthesis->Yield Selectivity Selectivity Friedlander Synthesis->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Solvent Solvent Solvent->Yield Substrate Reactivity Substrate Reactivity Substrate Reactivity->Yield Side Reactions Side Reactions Side Reactions->Yield Side Reactions->Selectivity

Caption: Key factors affecting the yield and selectivity.

Experimental_Workflow General Experimental Workflow Start Start Combine Reactants & Solvent Combine Reactants & Solvent Start->Combine Reactants & Solvent Add Catalyst Add Catalyst Combine Reactants & Solvent->Add Catalyst Heat to Reaction Temperature Heat to Reaction Temperature Add Catalyst->Heat to Reaction Temperature Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Heat to Reaction Temperature->Monitor Reaction (TLC/LC-MS) Work-up Work-up Monitor Reaction (TLC/LC-MS)->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A typical workflow for Friedlander synthesis experiments.

References

Quinoline Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: Common side products are highly dependent on the specific synthesis method employed.

  • Skraup and Doebner-von Miller Reactions: The most prevalent issue is the formation of tar and polymeric materials. This is due to the acid-catalyzed polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the strongly acidic and high-temperature conditions of the reaction.[1][2]

  • Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially when the reaction is carried out under basic conditions.[3]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge, leading to mixtures of products that can be difficult to separate.[4][5]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial for enhancing yield and purity. Key parameters to control include temperature, reaction time, and the choice of catalyst and solvent. The use of milder catalysts can often prevent the harsh conditions that lead to byproduct formation. Furthermore, ensuring the high purity of starting materials is essential to prevent contaminants from participating in side reactions. Post-synthesis purification techniques such as steam distillation (especially for the Skraup synthesis to remove tar), column chromatography, and recrystallization are vital for isolating the desired quinoline derivative.[1]

Q3: Are there general strategies to minimize side product formation across different quinoline synthesis methods?

A3: Yes, several general strategies can be broadly applied.

  • Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate the rates of undesired side reactions, such as polymerization.[1]

  • Slow Addition of Reagents: In reactions like the Doebner-von Miller synthesis, the slow addition of the α,β-unsaturated carbonyl compound can help maintain its low concentration in the reaction mixture, thereby minimizing polymerization.[6]

  • Use of Moderators: In the notoriously exothermic Skraup synthesis, moderators like ferrous sulfate (FeSO₄) are commonly used to control the reaction rate and prevent excessive charring and tar formation.[1][2]

  • Biphasic Systems: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the reactive α,β-unsaturated carbonyl compound in an organic phase, significantly reducing its acid-catalyzed polymerization in the aqueous phase.[7]

Troubleshooting Guides

Skraup Synthesis

Problem: The reaction is extremely vigorous and difficult to control, leading to extensive tar formation.

  • Cause: The Skraup synthesis is a highly exothermic reaction.[1] Uncontrolled temperature spikes lead to the polymerization of acrolein and other reactive intermediates.

  • Solution:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to make the reaction less violent.[1][2]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly while providing efficient cooling (e.g., using an ice bath).

    • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hot spots.

Problem: Low yield of the desired quinoline product.

  • Cause: Low yields can result from incomplete reaction, significant side product formation, or loss of product during workup.[8] The electronic nature of substituents on the aniline starting material can also play a significant role; electron-withdrawing groups can deactivate the aromatic ring, hindering the cyclization step.[2]

  • Solution:

    • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature, typically involving a reflux period after the initial exothermic phase.

    • Purification: Utilize steam distillation to effectively separate the volatile quinoline product from the non-volatile tarry residue.[8]

Doebner-von Miller Synthesis

Problem: The reaction mixture turns into a thick, dark tar, resulting in a low yield.

  • Cause: This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[6][7]

  • Solution:

    • Biphasic Solvent System: Conduct the reaction in a two-phase system (e.g., water/toluene). This sequesters the carbonyl compound in the organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing polymerization.[7]

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[6]

    • Catalyst Optimization: Experiment with different Brønsted or Lewis acids and their concentrations to find a balance between efficient quinoline formation and minimal polymerization.[7]

Combes Synthesis

Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

  • Cause: The aniline can react with either of the two carbonyl groups of the β-diketone, leading to two different enamine intermediates that can then cyclize to form isomeric quinoline products. The outcome is influenced by both steric and electronic effects of the substituents on both reactants.[4][5]

  • Solution:

    • Substituent Modification: Altering the substituents on the aniline or the β-diketone can direct the reaction towards a single isomer. For instance, increasing the steric bulk of a substituent on the diketone can favor the formation of the less sterically hindered product.[4]

    • Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the ratio of the regioisomers formed. A systematic screening of these parameters is recommended.[5]

Friedländer Synthesis

Problem: A significant amount of aldol self-condensation product of the ketone reactant is formed, reducing the yield of the desired quinoline.

  • Cause: The conditions used for the Friedländer synthesis, particularly when basic catalysts are employed, can also promote the self-condensation of the ketone that is intended to react with the 2-aminoaryl aldehyde or ketone.[3]

  • Solution:

    • Use an Imine Analog: To circumvent the aldol side reaction, an imine analog of the o-aminoaryl aldehyde or ketone can be used instead.[3]

    • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, which disfavors the aldol condensation pathway.

    • Slow Ketone Addition: Slowly adding the ketone to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of the bimolecular self-condensation reaction.

Data Presentation

Table 1: Effect of Moderator on Skraup Synthesis Yield

ModeratorYield of Quinoline (%)Reference
NoneViolent Reaction, Low Yield[1]
Ferrous Sulfate (FeSO₄)70-80%[2]
Boric AcidModerate Yield[1]

Table 2: Influence of Catalyst on Doebner-von Miller Reaction

CatalystSolventYield of 2-carboxy-4-phenylquinoline (%)Reference
Hf(OTf)₄Dichloromethane44[6]
TFADichloromethane61[6]
Formic AcidFormic AcidGood Yield[6]

Table 3: Regioselectivity in Combes Synthesis with Unsymmetrical β-Diketones

Aniline Substituent (para)β-DiketoneAcid CatalystRatio of Regioisomers (I:II)Total Yield (%)Reference
-HAcetylacetonePPA2:180[5]
-OCH₃AcetylacetonePPA5:185[5]
-ClTrifluoroacetylacetonePPA/EthanolMajor: 4-CF₃ isomer-[4]
-OCH₃TrifluoroacetylacetonePPA/EthanolMajor: 2-CF₃ isomer-[4]

Table 4: Catalyst and Solvent Effects on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux1285-95[9]
p-TsOHToluene1102-490-98[9]
IodineSolvent-free800.5-192-98[9]
ZrCl₄Ethanol/Water603-588-95[9]

Mandatory Visualization

Skraup_Synthesis_Side_Products Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Acrolein->Michael_Adduct Michael Addition Tar Tar/Polymers (Side Product) Acrolein->Tar Polymerization (High Temp, Acid) Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline (Desired Product) Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Side product formation in the Skraup Synthesis.

Friedlander_Synthesis_Side_Products Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Crossed Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Ketone Ketone (R-CH₂-CO-R') Ketone->Aldol_Adduct Aldol Condensation Aldol_Side_Product Aldol Self-Condensation Product (Side Product) Ketone->Aldol_Side_Product Self-Condensation Ketone->Aldol_Side_Product Base_Catalyst Base Catalyst Quinoline Quinoline (Desired Product) Aldol_Adduct->Quinoline Cyclization & Dehydration

Aldol condensation side reaction in the Friedländer Synthesis.

Experimental_Workflow_Purification Start Crude Quinoline Product Steam_Distillation Steam Distillation (for Skraup) Start->Steam_Distillation If tar is present Extraction Solvent Extraction Start->Extraction If no tar Steam_Distillation->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Pure_Product Pure Quinoline Derivative Column_Chromatography->Pure_Product Recrystallization->Pure_Product

General purification workflow for quinoline synthesis.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Quinoline Derivatives

This protocol is designed to minimize the decomposition of basic quinoline derivatives on acidic silica gel.[10]

  • Preparation of the Stationary Phase:

    • Choose an appropriate grade of silica gel (e.g., 60-120 mesh).

    • Prepare a slurry of the silica gel in the initial, least polar eluent. To neutralize the acidic silica, add 1-2% triethylamine to the eluent system.

    • Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Tap the column gently to facilitate even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude quinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). The starting solvent system should be one in which the desired compound has an Rf value of approximately 0.1-0.2 on a TLC plate.

    • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.

Protocol 2: General Procedure for Recrystallization of Quinoline Derivatives

This protocol provides a general method for the purification of solid quinoline derivatives.[11]

  • Solvent Selection:

    • Choose a suitable solvent or solvent mixture. An ideal solvent will dissolve the quinoline derivative when hot but not when cold. Common solvents for recrystallization of quinolines include ethanol, acetone, or mixtures like hexane/ethyl acetate.[12]

    • Test the solubility of a small amount of the crude product in various solvents to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear, saturated solution is obtained.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

References

Assessing the stability of 4-Chloro-3-(trifluoromethyl)quinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)quinoline. The information is designed to address potential stability issues encountered during experimental work.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

If you observe degradation of your compound in solution, consider the following potential causes and troubleshooting steps.

Potential Causes:

  • Solvent Reactivity: Protic solvents (e.g., alcohols, water) or nucleophilic solvents can react with the compound, particularly at the chloro-substituted position.

  • pH Effects: Acidic or basic conditions can catalyze hydrolysis or other degradation pathways. Quinoline derivatives can be particularly susceptible to degradation in strong acidic conditions (pH ≤ 2.0).[1]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of heterocyclic aromatic compounds.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.

  • Thermal Stress: Elevated temperatures used for dissolving the compound or during a reaction can cause thermal decomposition.[1]

Troubleshooting Steps:

  • Solvent Selection:

    • If possible, use aprotic, non-nucleophilic solvents such as acetonitrile, tetrahydrofuran (THF), or chlorinated solvents like dichloromethane.

    • If a protic solvent is necessary, conduct experiments at low temperatures and minimize exposure time.

  • pH Control:

    • Buffer your solution to a neutral pH if compatible with your experimental conditions.

    • Avoid strongly acidic or basic conditions unless required for a specific reaction. For some related compounds, stability is observed in the pH range of 5.5-9.0.[1]

  • Light Protection:

    • Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Work in a fume hood with the sash down to minimize exposure to ambient light.

  • Inert Atmosphere:

    • If oxidation is suspected, degas your solvent prior to use and maintain an inert atmosphere (e.g., nitrogen or argon) over your solution.

  • Temperature Control:

    • Avoid excessive heating. Use the minimum temperature required to achieve dissolution or reaction.

    • Store stock solutions at recommended temperatures, typically 2-8 °C or -20 °C for long-term storage.

Issue: Inconsistent Results in Stability Assays

Inconsistent results in stability assays can arise from variations in experimental conditions.

Potential Causes:

  • Inconsistent solvent purity and water content.

  • Variability in light exposure between samples.

  • Fluctuations in temperature.

  • Inconsistent preparation of stock and working solutions.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all experimental parameters (solvent grade, temperature, light exposure, incubation times) are consistent across all experiments.

  • Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize impurities that could catalyze degradation.

  • Control the Environment: Conduct experiments in a controlled environment with consistent lighting and temperature.

  • Prepare Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If using stock solutions, validate their stability over the intended period of use.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific data for this compound is limited, based on its structure and the behavior of similar quinoline derivatives, the following degradation pathways are plausible:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is susceptible to substitution by nucleophiles.[2] This is a primary pathway for intentional derivatization but can also be a degradation pathway in the presence of nucleophilic solvents (e.g., methanol, water) or reagents.

  • Hydrolysis: Under acidic or basic conditions, the chloro group can be hydrolyzed to a hydroxyl group, forming 3-(trifluoromethyl)quinolin-4-ol.

  • Photodegradation: Aromatic and heterocyclic rings can undergo photolytic degradation upon exposure to UV or even ambient light.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Q2: How can I perform a forced degradation study to assess the stability of this compound?

A2: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1][3][4] A general protocol is outlined below.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. Specific concentrations and conditions should be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[5]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 40-80°C).[3] Also, heat a solution of the compound in a suitable solvent.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.

  • Characterize any significant degradation products using techniques like LC-MS or GC-MS to elucidate their structures.

Q3: What are the best solvents for storing this compound?

A3: For long-term storage, it is generally recommended to store the compound as a solid at low temperatures and protected from light. For stock solutions, aprotic solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , or dichloromethane are generally preferred over protic solvents like ethanol or methanol to minimize the risk of nucleophilic substitution. Quinoline derivatives typically exhibit good solubility in a range of organic solvents.[6]

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 7299.80.21
0.1 N HCl (60°C) 2485.214.83
0.1 N NaOH (60°C) 2478.521.54
3% H₂O₂ (RT) 4892.17.92
Heat (80°C, solution) 7295.64.42
Photolysis (UV/Vis) 7289.310.73

This is example data and does not represent actual experimental results.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability assessment of this compound.

G cluster_0 Stability Assessment Workflow start Start: Compound in Solution observe_deg Observe Degradation? start->observe_deg troubleshoot Troubleshoot: - Solvent Choice - pH Control - Light Protection - Temperature observe_deg->troubleshoot Yes stable Solution is Stable observe_deg->stable No troubleshoot->start forced_deg Perform Forced Degradation Study stable->forced_deg

Caption: Workflow for troubleshooting and assessing compound stability.

G cluster_1 Forced Degradation Study Protocol prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Expose to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (UV/Vis) prep_stock->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis characterize Characterize Degradants (e.g., LC-MS) analysis->characterize end End: Stability Profile characterize->end

Caption: Experimental workflow for a forced degradation study.

G cluster_2 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (4-Hydroxy derivative) parent->hydrolysis H+ or OH- snar SNAr Product (Substitution at C4) parent->snar Nucleophile oxidation Oxidation Products (N-oxides, ring-opened) parent->oxidation [O] photolysis Photodegradation Products parent->photolysis hv

Caption: Logical relationships of potential degradation pathways.

References

Troubleshooting common issues in Suzuki coupling with electron-poor quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving electron-poor quinolines.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with electron-poor quinolines often challenging?

A1: The coupling of electron-poor quinolines presents unique challenges primarily due to two factors. First, the electron-deficient nature of the quinoline ring can render the halo-quinoline less reactive towards the initial oxidative addition step in the catalytic cycle. Second, the Lewis basic nitrogen atom of the quinoline can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem" which is applicable to quinolines as well.[1]

Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond.[2] It is often exacerbated by the presence of water and strong bases. To mitigate this, using anhydrous solvents, milder bases like K₃PO₄ or Cs₂CO₃, or converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can be effective.[3][4]

  • Homocoupling: This results in the formation of biaryl byproducts from the coupling of two boronic acid molecules or two haloquinoline molecules. It is often promoted by the presence of oxygen or high catalyst loadings. Thoroughly degassing the reaction mixture and using an appropriate catalyst concentration can minimize homocoupling.[5]

  • Dehalogenation: The haloquinoline starting material is reduced instead of undergoing coupling. This can sometimes be suppressed by carefully selecting the ligand and base, and by avoiding prolonged reaction times after the consumption of the limiting reagent.[5]

Q3: How do I choose the right catalyst and ligand for my electron-poor quinoline substrate?

A3: For challenging substrates like electron-poor quinolines, the choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can sometimes be effective, often requiring higher loadings and temperatures, more advanced systems generally provide better results.[5] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often highly effective.[1] These ligands can stabilize the active palladium species, prevent catalyst deactivation by the quinoline nitrogen, and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-formed palladium catalysts incorporating these ligands are often more robust and efficient.[1]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be forming efficiently or is being deactivated. The quinoline nitrogen can inhibit the catalyst.[1] Ensure your palladium source and ligand are fresh and properly stored. Consider using a more robust pre-catalyst, such as a Buchwald G3 or G4 palladacycle. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may also be beneficial.[1]
Poor Transmetalation Electron-deficient quinolines can slow down the transmetalation step. Using a stronger base like K₃PO₄ or Cs₂CO₃ can facilitate this step.[3] Ensure the base is finely powdered and, if using anhydrous conditions, thoroughly dried.
Suboptimal Ligand The chosen ligand may not be suitable for the specific substrate. Screen a variety of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
Inadequate Reaction Conditions The temperature may be too low or the reaction time too short. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature or extending the reaction time.
Poor Quality Starting Materials Impurities in the haloquinoline or boronic acid can interfere with the reaction. Ensure the purity of your starting materials. Boronic acids can degrade over time, so using a fresh batch is recommended.
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5]
Protodeboronation of Boronic Acid This is a common issue, especially with electron-deficient boronic acids.[4] Consider switching to anhydrous conditions. Use milder bases like K₃PO₄ or KF. Alternatively, convert the boronic acid to a more stable pinacol or MIDA boronate ester.[4]
Dehalogenation of Haloquinoline This can be minimized by optimizing the reaction conditions. Try a different ligand-base combination. Avoid excessively high temperatures or prolonged reaction times.

Quantitative Data Summary

The following tables provide a summary of yields for Suzuki coupling reactions under various conditions, offering a comparative look at the performance of different catalysts, ligands, and bases.

Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 3-Bromoquinoline with 3,5-Dimethylisoxazole-4-boronic acid pinacol ester

PrecatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
P1Xantphos (L4)OptimizedOptimizedOptimized~85[6]
P1PCy₃ (L5)2.11101035[6]

Note: P1 refers to a specific precatalyst scaffold used in the study. This data highlights the significant impact of ligand choice on reaction yield.

Table 2: Effect of Different Bases on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃EtOH/Water (3:1)80< 298[7]
K₂CO₃EtOH/Water (3:1)80< 295[7]
K₃PO₄EtOH/Water (3:1)80< 292[7]
NaOHEtOH/Water (3:1)80< 285[7]
TEAEtOH/Water (3:1)80< 270[7]

Note: While this study was not on a quinoline substrate, it demonstrates the significant influence of the base on the reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloroquinoline with Phenylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane and Water (3:1 v/v, 4 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloroquinoline, phenylboronic acid, the palladium catalyst, the ligand, and the base.[5]

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]

  • Add the degassed solvent mixture via syringe.[5]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Upon completion, cool the reaction to room temperature.[5]

  • Dilute the mixture with ethyl acetate and water.[5]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling of 2-Bromoquinoline

This protocol employs a more active catalyst system suitable for challenging couplings.

Materials:

  • 2-Bromoquinoline (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (2.0 mmol)

  • DMF and degassed water (6 mL DMF, 2 mL water)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoquinoline and phenylboronic acid in a mixture of DMF and degassed water.[8]

  • Add sodium carbonate to the solution.[8]

  • Purge the mixture with an inert gas for 15 minutes.[8]

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.[8]

  • Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.[8]

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).[8]

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low or No Yield Catalyst_Issue Catalyst Inactivation/ Deactivation Low_Yield->Catalyst_Issue Conditions_Issue Suboptimal Conditions (Base, Solvent, Temp) Low_Yield->Conditions_Issue Side_Reactions Dominant Side Reactions (Protodeboronation, etc.) Low_Yield->Side_Reactions Reagent_Issue Poor Reagent Quality Low_Yield->Reagent_Issue Change_Catalyst Screen Catalysts/ Ligands Catalyst_Issue->Change_Catalyst Optimize_Conditions Screen Bases, Solvents, & Temperature Conditions_Issue->Optimize_Conditions Address_Side_Reactions Use Anhydrous Conditions/ Stable Boronates Side_Reactions->Address_Side_Reactions Check_Reagents Verify Reagent Purity Reagent_Issue->Check_Reagents

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination on Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of Buchwald-Hartwig amination reactions on substituted quinoline scaffolds.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloroquinoline is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields with chloroquinolines are a common issue and can stem from several factors. Due to the strength of the C-Cl bond, chloroquinolines are generally less reactive than their bromo or iodo counterparts, necessitating more carefully optimized reaction conditions.[1] Key areas to investigate include:

  • Inefficient Catalyst System: The choice of palladium precatalyst and, more critically, the phosphine ligand is paramount. For challenging substrates like chloroquinolines, bulky and electron-rich ligands are often required to facilitate the difficult oxidative addition step.

  • Suboptimal Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically needed, but their compatibility with other functional groups on your quinoline substrate must be considered.

  • Inadequate Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.

  • Catalyst Deactivation: The presence of impurities, water, or oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q2: How do I select the appropriate phosphine ligand for my substituted quinoline?

A2: Ligand selection is critical and often substrate-dependent. For electron-deficient heteroaromatics like quinolines, bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. A good starting point is to screen a panel of ligands. Commonly successful ligands for this type of transformation include biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos.[2] The optimal choice will depend on the specific substitution pattern of your quinoline and the nature of the amine coupling partner.

Q3: Which base should I choose for the amination of my substituted quinoline?

A3: The choice of base is highly dependent on the reactivity of your haloquinoline and the presence of base-sensitive functional groups.

  • For less reactive chloroquinolines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to achieve a reasonable reaction rate.

  • For more reactive bromo- or iodoquinolines, or for substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, though this might require higher reaction temperatures or longer reaction times.[2]

Q4: What are the most common side reactions observed in the Buchwald-Hartwig amination of quinolines?

A4: The most frequently encountered side reaction is hydrodehalogenation , where the halogen substituent on the quinoline ring is replaced by a hydrogen atom.[3] This can be more prevalent with electron-poor aryl halides. To minimize this, consider screening different ligands, using a weaker or less sterically hindered base, or lowering the reaction temperature. Another potential side reaction is the formation of biaryl byproducts , which can sometimes occur with primary amines.

Q5: Can the solvent choice significantly impact the reaction outcome?

A5: Yes, the solvent plays a crucial role in solubilizing the reagents, particularly the inorganic base, and in stabilizing the catalytic species. Aprotic, non-polar solvents are generally preferred.

  • Toluene and dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.

  • Tetrahydrofuran (THF) can also be used, but in some cases, it may lead to lower yields.

  • It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive or poisoned catalystEnsure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere. Use of precatalysts (e.g., G3 or G4 palladacycles) can be more reliable than generating the active catalyst in situ.[4] Verify the purity of all reagents and ensure solvents are anhydrous and degassed.
Insufficiently active catalyst system for a chloroquinolineSwitch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). Increase the catalyst loading if necessary.
Inappropriate baseFor chloroquinolines, a strong base like NaOtBu or LHMDS is often necessary. If using a weaker base, a significant increase in reaction temperature may be required.
Low reaction temperatureGradually increase the reaction temperature in 10-20 °C increments. Most Buchwald-Hartwig aminations on quinolines require heating between 80-120 °C.[2]
Significant Hydrodehalogenation Side Product Reaction temperature is too highTry lowering the reaction temperature.
Base is too strong or sterically hinderedScreen weaker bases such as K₃PO₄ or Cs₂CO₃.
Inappropriate ligand choiceThe choice of ligand can influence the rate of hydrodehalogenation. Screen a panel of different phosphine ligands.
Reaction Stalls Before Completion Catalyst decompositionThe catalyst may not be stable for extended periods at high temperatures. Consider a higher initial catalyst loading or the use of a more robust precatalyst.
Product inhibitionThe synthesized aminoquinoline product may coordinate to the palladium center and inhibit the catalyst. Try a different solvent to improve product solubility and minimize this effect.
Formation of Biaryl Byproducts More common with primary aminesOptimize the catalyst-to-ligand ratio and stoichiometry. A thorough screening of reaction conditions may be necessary.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the Buchwald-Hartwig amination of various substituted quinolines. Note that direct comparison between different studies can be challenging due to variations in reaction scale and analytical methods. These tables should be used as a guide for initial reaction setup and optimization.

Table 1: Amination of 2-Chloroquinoline

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012~95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11024~85
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)THF8016~90

Table 2: Amination of 3-Bromoquinoline

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PiperidinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃ (2.0)Toluene10018~92
n-HexylaminePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄ (2.0)Dioxane11024~88
Ammonia (surrogate)Pd(OAc)₂ (5)XPhos (7.5)NaOtBu (2.0)Toluene12024~75

Table 3: Amination of 6-Bromoquinoline

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Toluene9012~98
PyrrolidinePd(OAc)₂ (2)Josiphos-type (4)Cs₂CO₃ (2.0)Dioxane10016~94
AnilinePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane10016~90

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloroquinoline with a Secondary Amine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv.)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube.

  • Reagent Addition: Add the 2-chloroquinoline and the secondary amine to the tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 3-Bromoquinoline with a Primary Amine

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv.)

  • Primary Amine (e.g., n-Hexylamine) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to the Schlenk tube.

  • Reagent Addition: Add the 3-bromoquinoline and the primary amine.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress using TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)(L)n-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(L)n(HNR'R'')]X PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)(L)n(NR'R'') PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Aminoquinoline) PdII_Amido->Product BaseH [Base-H]+X- PdII_Amido->BaseH - [Base-H]+X- ArylHalide Ar-X (Haloquinoline) ArylHalide->PdII_Aryl Amine HNR'R'' Amine->PdII_Amine Base Base Base->PdII_Amido + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate for a chloroquinoline? Start->Check_Catalyst Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Optimize_Base Switch to a stronger base (NaOtBu, LHMDS) Check_Base->Optimize_Base No Check_Inert Are conditions strictly inert and anhydrous? Check_Temp->Check_Inert Yes Increase_Temp Increase temperature incrementally (80-120 °C) Check_Temp->Increase_Temp No Improve_Inert Use degassed solvents and handle reagents under inert gas Check_Inert->Improve_Inert No Success Reaction Optimized Check_Inert->Success Yes Optimize_Ligand->Success Optimize_Base->Success Increase_Temp->Success Improve_Inert->Success

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

References

Technical Support Center: Scale-Up Production of 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, experimental protocols, and troubleshooting advice for the successful scale-up production of 4-Chloro-3-(trifluoromethyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: The most established and scalable method is a multi-step synthesis that begins with the Gould-Jacobs reaction, followed by a chlorination step.[1][2][3] This pathway involves the condensation of an appropriate aniline with a malonic acid derivative, followed by thermal cyclization to form a 4-hydroxyquinoline intermediate, which is then chlorinated.[1][4]

Q2: What are the primary starting materials for this synthesis? A2: The synthesis of this compound typically starts with:

  • 2-(Trifluoromethyl)aniline .

  • Diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative.[2][4]

Q3: What are the critical steps in the production process? A3: The two most critical steps are:

  • Thermal Cyclization: This high-temperature step (around 250 °C) is essential for forming the quinoline ring system.[4] Precise temperature control is crucial to maximize yield and minimize byproduct formation.[5]

  • Chlorination: The conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) is a key transformation.[1][4] This step must be handled carefully due to the hazardous nature of the reagent.

Q4: What are the expected yields and purity for this process? A4: While yields can vary based on scale and specific conditions, the Gould-Jacobs reaction and subsequent chlorination are generally efficient. The cyclization step can yield a crude product that is often used directly, while the chlorination step can achieve yields of over 90% after purification.[4] Purity of >95% is typically achievable through recrystallization or column chromatography.[1][5]

Q5: What are the main safety precautions to consider during scale-up? A5: Key safety considerations include:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The workup procedure of pouring the reaction mixture onto ice must be done slowly and with vigorous stirring.[4]

  • High-Temperature Cyclization: The use of high-boiling solvents like Dowtherm A at 250 °C requires a robust reactor setup with precise temperature monitoring and control to prevent overheating and potential pressure buildup.[4]

  • Solvent Handling: Standard precautions for handling organic solvents should be followed.

Experimental Protocols & Methodologies

The synthesis is typically performed in three main stages, as outlined below.

Overall Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2-(Trifluoromethyl)aniline C Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate A->C Heat ~125 °C B Diethyl Ethoxymethylenemalonate (DEEMM) B->C Heat ~125 °C D 4-Hydroxy-3-(trifluoromethyl)quinoline C->D Dowtherm A ~250 °C E This compound D->E POCl₃ Reflux G A Problem: Low Final Yield or Purity B Check Cyclization Step (Step 2) A->B C Check Chlorination Step (Step 3) A->C D Is Cyclization Temp ≥ 250°C? B->D F Is starting material present after chlorination? C->F E Increase and stabilize temperature. Ensure slow addition of intermediate. D->E No D->F Yes G Increase POCl₃ excess. Extend reflux time. Ensure anhydrous conditions. F->G Yes H Is product oily/gummy after work-up? F->H No I Increase stirring speed during quench. Add reaction mixture to ice slowly. H->I Yes J Consider purification of intermediate before chlorination. H->J No

References

Methods for removing persistent impurities from final quinoline products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of persistent impurities from final quinoline products.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of quinoline and its derivatives.

Issue 1: My crude product from a Skraup or Doebner-von Miller synthesis is a dark, tarry mess.

  • Question: I've performed a Skraup synthesis, and my crude product is a black, viscous tar. How can I effectively isolate the quinoline derivative from this mixture?

  • Answer: Tar formation is a very common issue in Skraup and Doebner-von Miller syntheses due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1] A robust method to separate your product from the tar is a multi-step purification process involving distillation and salt formation.[2]

    • Steam Distillation: The first step is often to perform a steam distillation of the reaction mixture. This will help to remove volatile impurities, such as unreacted nitrobenzene.[2]

    • Basification and Second Steam Distillation: After the initial steam distillation, the remaining acidic solution should be made strongly alkaline with a concentrated sodium hydroxide solution. This liberates the free quinoline base, which can then be isolated by a second steam distillation.[2]

    • Further Purification: The crude quinoline obtained from the second steam distillation can then be further purified by vacuum distillation or by conversion to a salt, which can be recrystallized.[2]

Issue 2: My quinoline derivative is decomposing on a silica gel column.

  • Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but I'm seeing significant product loss and streaking on the TLC plate. What's happening and how can I prevent it?

  • Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to decomposition of the product on the column. Here are several strategies to mitigate this:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to include a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃), in the eluent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative. For particularly sensitive compounds, Florisil or cellulose might be more suitable.

    • Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography (e.g., using a C18 column) can be an effective method to avoid decomposition on silica gel.

Issue 3: I'm struggling to crystallize my quinoline derivative.

  • Question: I've tried to recrystallize my crude quinoline product from various common solvents, but it either remains an oil or the yield is very low. What can I do to improve my crystallization?

  • Answer: Finding the right conditions for crystallization can be challenging. Here are a few approaches:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water) at both room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

    • Mixed Solvent Systems: If a single solvent doesn't work well, try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

    • Salt Formation for Purification: If the free base is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride, phosphate, or picrate).[3] These salts often have different solubility profiles and may crystallize more readily. The pure salt can then be neutralized to regenerate the pure quinoline derivative.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common persistent impurities in quinoline products?

A1: The nature of persistent impurities is highly dependent on the synthetic route or the source of the quinoline.

  • From Skraup or Doebner-von Miller Synthesis: Common impurities include unreacted starting materials like aniline and nitrobenzene, tarry by-products from polymerization, and isomeric impurities if a substituted aniline is used.[1][4]

  • From Coal Tar: Quinoline derived from coal tar often contains isoquinoline and methylquinolines as major impurities.[5] It can also contain "quinoline insolubles" (QI), which are solid carbonaceous particles.[6]

Q2: My purified quinoline is yellow or brown. Is it impure?

A2: Pure quinoline is a colorless liquid, but it and many of its derivatives are prone to turning yellow and then brown upon exposure to air and light. This is often due to the formation of trace oxidized impurities. While this discoloration may not indicate significant impurity for some applications, for high-purity requirements, further purification by methods like vacuum distillation or storage under an inert atmosphere in the dark is recommended.

Q3: Is distillation a good general method for purifying quinolines?

A3: Yes, for quinoline derivatives that are thermally stable liquids, vacuum distillation is a very effective purification method, especially for removing non-volatile impurities.[2] It is a scalable method suitable for both laboratory and industrial applications.[2]

Q4: When should I choose crystallization over distillation?

A4: Crystallization, particularly through salt formation, is a powerful technique for achieving very high purity, as the crystal lattice selectively excludes impurities.[2] It is an excellent choice for laboratory-scale purifications where the highest purity is the primary goal.[2] Distillation is generally more suitable for large-scale purification and for separating compounds with significantly different boiling points.[2]

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data for various quinoline purification methods.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[2][7]
Extraction & DistillationCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[2][8]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[2]
ExtractionCoal Tar PitchAliphatic solvents at 300°C and 4 barQI content reduced to 0.1%72[9]

Experimental Protocols

Protocol 1: Purification of Quinoline from Skraup Synthesis

This protocol is adapted for the purification of crude quinoline from a Skraup synthesis, targeting the removal of unreacted starting materials and tarry by-products.[2][7]

  • Initial Steam Distillation: The crude reaction mixture is subjected to steam distillation to remove volatile components like unreacted nitrobenzene. Continue until the distillate runs clear.[2]

  • Liberation of Quinoline: The remaining acidic solution in the distillation flask is cooled and made strongly alkaline with a 40% sodium hydroxide solution to free the quinoline base.[10]

  • Second Steam Distillation: A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline.[2]

  • Salt Formation and Diazotization: The collected crude quinoline is dissolved in dilute sulfuric acid. The solution is cooled to 0-5°C, and a saturated solution of sodium nitrite is added to diazotize any residual aniline. The mixture is then warmed to convert the diazonium salt to phenol.[7]

  • Final Isolation and Vacuum Distillation: The quinoline is once again liberated by adding a strong base. The separated quinoline is dried over anhydrous potassium carbonate and purified by vacuum distillation, collecting the fraction boiling at 110-114°C at 14 mmHg.[2][7]

Protocol 2: Purification of Quinoline by Picrate Salt Formation

This method is excellent for achieving high purity on a laboratory scale by selectively crystallizing the quinoline as its picrate salt.[3]

  • Picrate Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold ethanol.

  • Recrystallization of the Picrate Salt: For even higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in dimethyl sulfoxide (DMSO).

    • Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline from the eluent with a non-polar solvent like n-pentane.

    • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • For the highest purity, the resulting quinoline can be distilled under vacuum.

Mandatory Visualization

experimental_workflow_skraup_purification crude Crude Skraup Reaction Mixture steam_dist1 Steam Distillation crude->steam_dist1 Removes Nitrobenzene alkalinization Alkalinization (NaOH) steam_dist1->alkalinization Acidic Residue steam_dist2 Second Steam Distillation alkalinization->steam_dist2 Liberates Quinoline salt_formation Salt Formation (H2SO4) steam_dist2->salt_formation Crude Quinoline diazotization Diazotization (NaNO2) salt_formation->diazotization Quinoline Sulfate liberation Liberation (Base) diazotization->liberation Removes Aniline drying Drying (K2CO3) liberation->drying vac_dist Vacuum Distillation drying->vac_dist pure_quinoline Pure Quinoline vac_dist->pure_quinoline

Caption: Workflow for the purification of quinoline from a Skraup synthesis.

experimental_workflow_picrate_purification crude_q Crude Quinoline in Ethanol precipitation Precipitation of Quinoline Picrate crude_q->precipitation picric_acid Picric Acid in Ethanol picric_acid->precipitation filtration1 Filtration precipitation->filtration1 recrystallization Recrystallization (Acetonitrile) filtration1->recrystallization Crude Picrate dissolution Dissolution in DMSO recrystallization->dissolution Purified Picrate alumina_col Basic Alumina Column dissolution->alumina_col extraction Extraction (n-pentane) alumina_col->extraction Adsorbs Picric Acid drying_evap Drying and Evaporation extraction->drying_evap pure_q Pure Quinoline drying_evap->pure_q

Caption: Workflow for the purification of quinoline via picrate salt formation.

References

Technical Support Center: The Impact of the Trifluoromethyl Group on Cyclization Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the trifluoromethyl (CF₃) group on the efficiency of cyclization reactions. The inclusion of a CF₃ group can significantly alter the electronic properties and reactivity of a molecule, thereby impacting reaction outcomes. This guide aims to address specific issues encountered during experiments and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group generally influence the efficiency of cyclization reactions?

A1: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property can influence cyclization reactions in several ways:

  • Activation of Reaction Sites: By withdrawing electron density, the CF₃ group can render adjacent positions more electrophilic and susceptible to nucleophilic attack, a key step in many cyclization reactions.

  • Stabilization of Intermediates: In radical cyclizations, the CF₃ group can influence the stability of radical intermediates. For instance, in visible-light-induced trifluoromethylation/cyclization cascades, the initial addition of a CF₃ radical to an alkene is a key step.[2][3]

  • Alteration of Reaction Pathways: The electronic and steric properties of the CF₃ group can favor one cyclization pathway over another, potentially leading to different regio- or stereoisomers compared to non-trifluoromethylated analogs.

  • Impact on Reaction Rates: The electron-withdrawing nature of the CF₃ group can affect the energy of the transition state. For example, in the Nazarov cyclization, electron-withdrawing groups can facilitate the reaction by polarizing the divinyl ketone system.[4]

Q2: I am observing low to no yield in my trifluoromethylation/cyclization cascade reaction. What are the common causes?

A2: Low yields in these cascade reactions can often be attributed to several factors. Here are some common troubleshooting steps:

  • Initiator/Catalyst Issues: In photoredox-catalyzed reactions, ensure your photocatalyst is active and used at the optimal concentration. For reactions involving radical initiators like Umemoto's reagent or Togni's reagent, check their quality and ensure they have been stored correctly to prevent decomposition.[3]

  • Solvent Effects: The choice of solvent is critical. For instance, in some visible-light-induced cyclizations, polar aprotic solvents like DMF or NMP have been shown to be superior to less polar solvents like DCM or toluene.[2]

  • Substrate Reactivity: The electronic nature of your substrate plays a significant role. Substrates with electron-donating groups may react differently than those with electron-withdrawing groups. In some cases, electron-withdrawing groups on the aromatic ring of the substrate have been observed to decrease yields.[3]

  • Light Source (for photochemical reactions): Ensure the wavelength and intensity of your light source are appropriate for the photocatalyst being used. The reaction setup should allow for uniform irradiation of the reaction mixture.[2]

Q3: My Nazarov cyclization of a trifluoromethylated divinyl ketone is not proceeding as expected. What should I consider?

A3: The Nazarov cyclization is sensitive to the electronic properties of the divinyl ketone. While electron-withdrawing groups like CF₃ can promote the reaction by polarizing the system, other factors can lead to issues:

  • Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid catalyst are crucial. Stronger Lewis acids or stoichiometric amounts may be required for less reactive substrates.[4]

  • Substrate Stability: Trifluoromethylated ketones can sometimes be unstable under strongly acidic conditions, leading to decomposition or side reactions.

  • Stereoelectronic Effects: The conformation of the pentadienyl cation intermediate is key to the electrocyclization step. The CF₃ group can influence this conformation and potentially raise the activation barrier if it introduces steric hindrance in the required geometry.

Troubleshooting Guides

Guide 1: Visible-Light-Induced Radical Trifluoromethylation/Cyclization of N-Alkenyl Quinazolinones

Issue: Low yield of the desired trifluoromethylated polycyclic quinazolinone.

Potential Cause Troubleshooting Step Rationale
Inactive Photocatalyst Use a fresh batch of the photocatalyst (e.g., fac-Ir(ppy)₃). Ensure proper storage conditions (dark, inert atmosphere).Photocatalysts can degrade over time, especially with exposure to light and air, leading to reduced quantum yield.
Inappropriate Solvent Screen different polar aprotic solvents such as NMP, DMF, or DMSO.The solvent can significantly influence the solubility of reactants and the stability of intermediates in the catalytic cycle. NMP has been found to be optimal in several reported procedures.[2]
Suboptimal Additive If using an additive like LiCl, ensure it is anhydrous. Consider screening other Lewis acids in catalytic amounts.Additives like LiCl can activate the substrate towards radical addition. Moisture can deactivate the additive.[2]
Insufficient Light Exposure Check the power and wavelength of your LED light source. Ensure the reaction vessel is positioned for maximum light absorption.The efficiency of the photocatalytic cycle is directly dependent on the absorption of light by the photocatalyst.
Presence of Oxygen Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) before starting the irradiation.Oxygen can quench the excited state of the photocatalyst and act as a radical scavenger, inhibiting the desired reaction pathway.
Guide 2: Nazarov Cyclization of Divinyl Ketones with an Electron-Withdrawing Group (e.g., CF₃)

Issue: Inefficient cyclization or formation of side products.

Potential Cause Troubleshooting Step Rationale
Inadequate Lewis Acid Strength Switch to a stronger Lewis acid (e.g., FeCl₃, SnCl₄, Tf₂O).The electron-withdrawing CF₃ group can decrease the basicity of the carbonyl oxygen, requiring a more potent Lewis acid for activation.
Substrate Decomposition Perform the reaction at lower temperatures. Slowly add the Lewis acid to the cooled solution of the substrate.Trifluoromethylated substrates can be sensitive to strong acids. Lower temperatures can mitigate decomposition pathways.
Poor Regioselectivity If applicable, introduce a directing group on the opposite vinyl moiety to further polarize the system.A "push-pull" electronic setup with an electron-donating group on one side and an electron-withdrawing group on the other can significantly enhance regioselectivity.[4]
Steric Hindrance Analyze the substitution pattern of your divinyl ketone. If significant steric bulk is present near the reacting centers, it may hinder the necessary conrotatory electrocyclization.The transition state of the Nazarov cyclization has specific geometric requirements that can be disrupted by bulky substituents.

Data Presentation

The strong electron-withdrawing nature of the trifluoromethyl group generally facilitates cyclization reactions where polarization of a π-system is beneficial. However, direct quantitative comparisons in the literature are scarce. The following table summarizes representative yields for cyclization reactions involving trifluoromethylated substrates.

Reaction TypeSubstrateProductYield (%)Reference
Visible-Light-Induced Radical Cyclization3-(Pent-4-en-1-yl)quinazolin-4(3H)-oneTrifluoromethylated polycyclic quinazolinone83[2]
Visible-Light-Induced Radical CyclizationN-(5-methylhex-4-en-1-yl)indole derivativeTrifluoromethylated dihydropyrido[1,2-a]indolone79[3]
Nazarov Cyclizationα-SCF₃-vinyl aryl ketoneα-SCF₃-substituted cyclopentenone-fused polycycleup to 96[5]
Electrochemical CyclizationN-(4-methoxyphenyl)methacrylamideTrifluoromethylated oxindole85[6]

Note: The yields presented are for the specific substrates and conditions reported in the cited literature. Direct comparison of efficiency with non-trifluoromethylated analogs under identical conditions is often not available.

Experimental Protocols

Protocol 1: Visible-Light-Induced Radical Trifluoromethylation/Cyclization of 3-(Pent-4-en-1-yl)quinazolin-4(3H)-one[2]
  • Reaction Setup: To a 50 mL Schlenk flask, add 3-(pent-4-en-1-yl)quinazolin-4(3H)-one (1 equiv.), fac-Ir(ppy)₃ (1 mol%), and LiCl (1 equiv.).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve the desired concentration.

  • Degassing: Seal the flask and degas the mixture by three cycles of vacuum and backfilling with CF₃Br gas (1 atm).

  • Reaction: Stir the reaction mixture at room temperature under irradiation with a 5 W blue LED lamp.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Nazarov Cyclization[7]
  • Reaction Setup: Dissolve the divinyl ketone (1 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add a solution of the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Vigorously stir the biphasic mixture. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

G cluster_0 Photocatalytic Cycle cluster_1 Radical Cascade PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET CF3_rad •CF3 PC_star->CF3_rad Reductive Quenching PC_oxidized->PC Regeneration Rad_intermediate2 Radical Intermediate B CF3Br CF3Br Rad_intermediate1 Radical Intermediate A CF3_rad->Rad_intermediate1 Radical Addition Alkene Alkene Substrate Rad_intermediate1->Rad_intermediate2 Intramolecular Cyclization Product Cyclized Product Rad_intermediate2->Product Oxidation & Deprotonation

Caption: Visible-Light-Induced Trifluoromethylation/Cyclization Workflow.

G cluster_0 Nazarov Cyclization Mechanism cluster_1 Role of CF3 Group DivinylKetone Divinyl Ketone PentadienylCation Pentadienyl Cation DivinylKetone->PentadienylCation + LA OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π Electrocyclization (Conrotatory) Enone Enone Intermediate OxyallylCation->Enone - H+ Product Cyclopentenone Product Enone->Product Tautomerization LewisAcid Lewis Acid (LA) Role The electron-withdrawing CF3 group polarizes the divinyl ketone, facilitating the formation of the pentadienyl cation and influencing the regioselectivity of the subsequent deprotonation step.

Caption: Mechanism of the Nazarov Cyclization.

References

Validation & Comparative

Comparative analysis of different synthetic routes to substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficient synthesis of substituted quinolines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of four classical and widely employed synthetic routes to substituted quinolines: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. We present a comparative analysis of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the most suitable route for their specific synthetic goals.

Comparative Overview of Synthetic Routes

The choice of a synthetic route to a particular substituted quinoline is often a trade-off between the availability of starting materials, desired substitution pattern, reaction conditions, and overall yield. The following table summarizes the key features of the four major classical methods.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or benzene-ring substituted quinolinesLow to ModerateUses readily available and simple starting materials.[1]Harsh, strongly acidic, and highly exothermic reaction conditions; often results in low yields and the formation of tarry byproducts.[1][2]
Doebner-von Miller Synthesis Aniline, α,β-unsaturated aldehyde or ketoneQuinolines with substituents on the pyridine ringModerateGenerally provides better yields and cleaner reactions than the Skraup synthesis; allows for the introduction of substituents on the pyridine ring.[1]Can still be quite acidic, and the use of unsymmetrical α,β-unsaturated ketones can lead to a mixture of regioisomers.[1]
Combes Synthesis Aniline, β-diketone2,4-disubstituted quinolinesGood to ExcellentA direct and effective method for producing 2,4-disubstituted quinolines with good regioselectivity when using symmetrical β-diketones.[1][3]The reaction is acid-catalyzed and may not be suitable for sensitive substrates.
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupWide variety of substituted quinolinesGood to ExcellentBroad substrate scope, allowing for diverse substitution patterns on both rings; generally proceeds under milder conditions with high yields.[2]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[2]

Experimental Data: A Quantitative Comparison

Direct comparison of yields between different synthetic methods is most informative when the same target molecule is synthesized. Below are examples of yields reported for the synthesis of simple substituted quinolines, illustrating the typical efficiencies of each route.

Target CompoundSynthetic MethodReactantsCatalyst/ConditionsYield (%)Reference
2-Methylquinoline Doebner-von MillerAniline, CrotonaldehydeHCl, TolueneModerate (not specified)[4]
2,4-Dimethylquinoline Combesm-Chloroaniline, AcetylacetoneH₂SO₄Good (not specified)[3]
2,4-Dimethylquinoline Friedländer2'-Aminoacetophenone HCl, AcetylacetoneLewis AcidGood (not specified)[5]
Substituted Quinolines Friedländer2-Aminobenzaldehyde, various ketonesWater, catalyst-free, 70°Cup to 97%[6]

Key Synthetic Pathways and Mechanisms

The following diagrams, rendered using the DOT language, illustrate the fundamental transformations and logical workflows of the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Dehydration->MichaelAdd Acrolein intermediate Cyclization Acid-catalyzed Cyclization MichaelAdd->Cyclization Cyclization->Oxidation Dihydroquinoline intermediate Quinoline Quinoline Oxidation->Quinoline caption Skraup Synthesis Workflow

Skraup Synthesis Workflow

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Unsat_Ketone α,β-Unsaturated Aldehyde or Ketone Unsat_Ketone->MichaelAdd Acid Acid Catalyst (e.g., HCl) Acid->MichaelAdd Cyclization Intramolecular Electrophilic Substitution MichaelAdd->Cyclization Dehydration_Oxidation Dehydration & Oxidation Cyclization->Dehydration_Oxidation Dihydroquinoline intermediate Subst_Quinoline Substituted Quinoline Dehydration_Oxidation->Subst_Quinoline caption Doebner-von Miller Synthesis Workflow

Doebner-von Miller Synthesis Workflow

Combes_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aniline Aniline Enamine_Formation Enamine Formation Aniline->Enamine_Formation Diketone β-Diketone Diketone->Enamine_Formation Acid Acid Catalyst (e.g., H₂SO₄) Acid->Enamine_Formation Cyclization Acid-catalyzed Cyclization Enamine_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Disubst_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubst_Quinoline caption Combes Synthesis Workflow

Combes Synthesis Workflow

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Amino_Ketone 2-Aminoaryl Aldehyde or Ketone Condensation Aldol Condensation or Schiff Base Formation Amino_Ketone->Condensation Methylene_Cmpd Compound with α-Methylene Group Methylene_Cmpd->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Subst_Quinoline Substituted Quinoline Dehydration->Subst_Quinoline caption Friedländer Synthesis Workflow

Friedländer Synthesis Workflow

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of specific substituted quinolines using the Doebner-von Miller and Friedländer methods.

Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline[4]

This protocol is designed to minimize tar formation, a common issue with this reaction.

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Friedländer Synthesis of 2,4-Dimethylquinoline[5]

This protocol utilizes a Lewis acid catalyst for the synthesis of 2,4-dimethylquinoline.

Materials:

  • 2'-Aminoacetophenone Hydrochloride (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Lewis acid catalyst (e.g., ZnCl₂, 10 mol%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2'-Aminoacetophenone Hydrochloride and the Lewis acid catalyst in toluene.

  • Add acetylacetone to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4-dimethylquinoline.

Conclusion

The classical methods for quinoline synthesis—Skraup, Doebner-von Miller, Combes, and Friedländer—each offer distinct advantages and are suited for different synthetic objectives. The Skraup and Doebner-von Miller reactions are valuable for preparing simpler quinolines from readily available starting materials, though they often contend with harsh conditions and moderate yields.[1][2] In contrast, the Combes and Friedländer syntheses provide more versatile and efficient routes to a wider range of substituted quinolines, generally under milder conditions and with higher yields.[1][2] The choice of method will ultimately be guided by the desired substitution pattern, the availability and complexity of the starting materials, and the desired scale of the synthesis. For the preparation of highly functionalized and structurally diverse quinoline derivatives, the Friedländer and Combes approaches, along with their modern variations, often represent the more strategic choice.

References

A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important fluorinated quinoline isomers: 4-Chloro-3-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline. These compounds serve as versatile building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic pathways. The comparison focuses primarily on nucleophilic aromatic substitution (SNAr), the most characteristic reaction of 4-chloroquinolines.

Theoretical Analysis of Reactivity

The reactivity of 4-chloroquinolines in nucleophilic aromatic substitution (SNAr) is predominantly governed by the electrophilicity of the C4 carbon and the stability of the intermediate formed upon nucleophilic attack. The key to this stability is the ability of the heterocyclic ring system to delocalize the resulting negative charge. The trifluoromethyl (-CF3) group, a potent electron-withdrawing group, significantly influences this electronic landscape.[1]

The -CF3 group exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): A strong through-bond electron withdrawal due to the high electronegativity of fluorine atoms.

  • Mesomeric (Resonance) Effect (-M): A through-space delocalization of electron density, which is particularly effective when the group is in conjugation with the reacting center.

In 4-Chloro-7-(trifluoromethyl)quinoline , the -CF3 group is located on the carbocyclic (benzene) ring. From this position, it can effectively withdraw electron density from the entire quinoline system through both inductive and resonance effects. This withdrawal enhances the electrophilicity of the C4 position and, more importantly, provides significant stabilization for the negatively charged Meisenheimer intermediate formed during an SNAr reaction.

Conversely, in This compound , the -CF3 group is directly adjacent to the C4 reaction center on the pyridinic ring. While its inductive effect is strong due to proximity, its ability to stabilize the intermediate via resonance is less pronounced compared to the 7-position. The electron-withdrawing effect of the -CF3 group is a key factor in increasing the reactivity of adjacent electrophilic sites.[1] The C4 position in quinolines is generally more susceptible to nucleophilic attack than other positions.[2]

Therefore, based on electronic principles, 4-Chloro-7-(trifluoromethyl)quinoline is predicted to be more reactive towards nucleophiles than this compound. The superior stabilization of the reaction intermediate by the 7-CF3 group lowers the activation energy of the substitution reaction.

Comparative Data

PropertyThis compound4-Chloro-7-(trifluoromethyl)quinolineNotes
Predicted Reactivity LowerHigherBased on superior resonance stabilization of the Meisenheimer intermediate by the 7-CF3 group.
pKa (Conjugate Acid) Data not available2.55 (Predicted)[3]A low pKa suggests a highly electron-deficient ring system, favoring nucleophilic attack.
Common Applications Building block for substituted quinolines.Key intermediate for anticancer and antiparasitic agents.[4]The frequent use of the 7-CF3 isomer in drug synthesis highlights its reliable reactivity.[4]

Experimental Protocols

The following is a generalized protocol for a typical nucleophilic aromatic substitution reaction involving the displacement of the C4-chlorine with an amine, a common transformation in drug discovery.[4][5]

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives[4]
  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Addition of Nucleophile: Add the desired substituted aniline (1.0–1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl, to protonate the quinoline nitrogen, thereby activating the ring for nucleophilic attack.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required duration (4-24 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilinoquinoline derivative.

Visualizations

Logical Framework for Reactivity Comparison

cluster_0 Reactivity Analysis cluster_1 Isomer Comparison A SNAr Reactivity on 4-Chloroquinolines B Governed by Stability of Meisenheimer Intermediate A->B C Electron-Withdrawing -CF3 Group B->C D 4-Chloro-7-(trifluoromethyl)quinoline C->D G This compound C->G E Strong -I and -M Effects Superior Intermediate Stabilization D->E F Higher Reactivity (Predicted) E->F H Strong -I Effect Less Resonance Stabilization G->H I Lower Reactivity (Predicted) H->I

Caption: Logical flow comparing the electronic effects of the -CF3 group on reactivity.

General Mechanism of SNAr on 4-Chloroquinolines

start 4-Chloroquinoline + Nucleophile (Nu-) intermediate Rate-Limiting Step: Formation of Meisenheimer Intermediate (Tetrahedral Complex) start->intermediate + Nu- product 4-Substituted Quinoline + Cl- intermediate->product Fast: Loss of Leaving Group (Cl-)

Caption: The two-step mechanism for nucleophilic aromatic substitution (SNAr).

General Experimental Workflow for SNAr

A 1. Reaction Setup (Dissolve 4-chloroquinoline in solvent) B 2. Add Nucleophile & Acid Catalyst A->B C 3. Heat to Reflux (4-24h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cooldown & Work-up (Filtration or Evaporation) D->E Reaction Complete F 6. Purification (Recrystallization or Chromatography) E->F G Pure Product F->G

Caption: A typical laboratory workflow for SNAr on a 4-chloroquinoline substrate.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated versus Non-Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. A key strategy to enhance the biological activity and pharmacokinetic properties of these molecules is the introduction of fluorine atoms. This guide provides an objective comparison of the biological performance of fluorinated quinoline analogs against their non-fluorinated counterparts, supported by experimental data.

Enhanced Anticancer Activity of Fluorinated Quinolines

Fluorination has been consistently shown to potentiate the anticancer effects of quinoline derivatives. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, leading to improved efficacy against various cancer cell lines.

Quantitative Comparison of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated quinoline analogs against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analog
4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone4-OH on N-phenyl-Inactive (LOX Inhibition)[1]
Fluorinated Analogs
4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone4-F on N-phenyl-10 (LOX Inhibition)[1]
Compound 6ameta-F on phenyl ringMDA-MB-468 (TNBC)4.0[2]
Compound 6bpara-F on phenyl ringMDA-MB-468 (TNBC)5.0[2]
Compound 6dmeta,para-di-F on phenyl ringMDA-MB-468 (TNBC)2.5[2]
2'-fluoro-6-pyrrol-2-phenyl-4-quinolone2'-F on phenyl ringRenal and Melanoma Cell Lines< 0.01

Note: Direct side-by-side IC50 values for a non-fluorinated parent and its fluorinated analog from the same study are often not available. The data presented is a collation from various sources to illustrate the general trend of increased potency with fluorination.

The data clearly indicates that fluorinated quinoline analogs often exhibit significantly lower IC50 values, demonstrating their superior anticancer activity. For instance, the introduction of a fluorine atom at the 4-position of the N-phenyl ring in a 4-hydroxy-2-quinolinone scaffold resulted in potent lipoxygenase (LOX) inhibitory activity, while the non-fluorinated hydroxyl analog was inactive[1]. Furthermore, studies on a series of fluorinated 2-phenyl-4-quinolone derivatives revealed that specific fluorination patterns could lead to exceptionally high potency, with IC50 values in the nanomolar range.

Superior Antimicrobial Efficacy of Fluoroquinolones

The impact of fluorination is perhaps most famously demonstrated in the quinolone class of antibiotics. The addition of a fluorine atom at the C-6 position was a pivotal discovery, leading to the development of the highly successful fluoroquinolone antibiotics with a broader spectrum of activity and increased potency compared to their non-fluorinated precursors like nalidixic acid.

Comparative Antimicrobial Susceptibility

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected fluoroquinolones and their non-fluorinated parent compounds against common bacterial pathogens. Lower MIC values indicate greater antimicrobial activity.

| Antibiotic | Fluorination Status | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Reference | |---|---|---|---|---| | Nalidixic Acid | Non-fluorinated | 4-128 | >128 | 128->512 | | | Norfloxacin | Fluorinated | 0.06-1 | 0.5-8 | 0.5-8 |[3] | | Ciprofloxacin | Fluorinated | 0.008-0.5 | 0.12-2 | 0.12-1 |[4] | | Levofloxacin | Fluorinated | 0.015-1 | 0.5-8 | 0.12-2 |[3] | | Moxifloxacin | Fluorinated | 0.03-0.5 | 1-8 | 0.03-0.25 |[4] |

The data unequivocally shows that fluorinated quinolones are significantly more potent against a wide range of bacteria compared to their non-fluorinated predecessors. This enhanced activity is largely attributed to the fluorine atom's ability to improve the drug's penetration into bacterial cells and enhance its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.

Modulation of Enzyme Inhibitory Activity

Fluorine's unique properties also play a crucial role in the design of potent enzyme inhibitors. The electronic effects of fluorine can alter the pKa of nearby functional groups, influencing binding interactions with the target enzyme.

Comparative Enzyme Inhibition

The following table provides a comparison of the inhibitory activity of fluorinated and non-fluorinated quinoline analogs against specific enzymes.

| Compound Class | Target Enzyme | Fluorinated Analog (Ki or IC50) | Non-Fluorinated Analog (Ki or IC50) | Fold Improvement | Reference | |---|---|---|---|---| | 4-Hydroxy-2-quinolinones | Lipoxygenase (LOX) | IC50: 10 µM (4-Fluoro) | Inactive (4-Hydroxy) | >10 |[1] | | Quinoline-based inhibitors | Tyrosinase | IC50: 28 µM (Enoxacin) | IC50: 820 µM (Norfloxacin - for comparison) | ~29 |[5] |

Note: Data for direct fluorinated vs. non-fluorinated pairs in enzyme inhibition studies is limited. The table provides examples where fluorination contributes to enhanced potency.

The results highlight that fluorination can be a key determinant of potent and selective enzyme inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated quinoline analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing enzyme inhibition.

Protocol:

  • Reaction Mixture: In a suitable buffer, combine the target enzyme, substrate, and varying concentrations of the inhibitor (test compound).

  • Initiation: Initiate the reaction by adding a co-factor or substrate.

  • Incubation: Incubate the reaction at a specific temperature for a defined period.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 or Ki value from the dose-response curve.

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Apoptosis Signaling Pathway Induced by Quinoline Derivatives

Certain anticancer quinoline derivatives exert their effect by inducing apoptosis (programmed cell death). The following diagram depicts a simplified intrinsic apoptosis pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade Fluorinated Quinoline Fluorinated Quinoline Bax Bax Fluorinated Quinoline->Bax activates Bak Bak Fluorinated Quinoline->Bak activates Cytochrome c Cytochrome c Bax->Cytochrome c release Bak->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis pathway initiated by cellular stress from fluorinated quinoline analogs.

General Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of potential anticancer compounds.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Fluorinated Analogs Fluorinated Analogs MTT Assay MTT Assay Fluorinated Analogs->MTT Assay Test Non-Fluorinated Analogs Non-Fluorinated Analogs Non-Fluorinated Analogs->MTT Assay Test Clonogenic Assay Clonogenic Assay MTT Assay->Clonogenic Assay ROS Assay ROS Assay MTT Assay->ROS Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis

References

Spectroscopic data comparison between isomers of chloro-trifluoromethyl-quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data

The introduction of both chloro and trifluoromethyl substituents to the quinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting molecules. The specific placement of these functional groups can significantly impact the molecule's biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of the spectroscopic characteristics of these isomers is paramount for unambiguous identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for various isomers of chloro-trifluoromethyl-quinoline, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for different isomers of chloro-trifluoromethyl-quinoline. The data has been compiled from various sources and is presented to highlight the influence of substituent position on the spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the quinoline ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerH-2H-3H-5H-8Other Aromatic ProtonsReference
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline -7.60 (s)8.05-8.08 (m)8.05-8.08 (m)7.71 (dd, J = 9.3, 2.7 Hz)[1]
6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline -8.11 (s)8.17-8.22 (m)8.17-8.22 (m)7.52-7.59 (m), 7.76 (d, J = 8.7 Hz), 8.17-8.22 (m)[1]
2-Methyl-4-(trifluoromethyl)quinoline -7.54-7.59 (m)8.04-8.10 (m)8.04-8.10 (m)7.54-7.59 (m), 7.70-7.76 (m)[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCF₃Other CarbonsReference
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline 162.4119.0133.4 (q)121.8130.9133.2123.1131.1146.9122.7 (q)40.9, 22.6, 13.7[1]
2-Methyl-4-(trifluoromethyl)quinoline 158.3118.9134.3 (q)121.1129.5123.7127.2130.1148.6123.4 (q)25.3[1]

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerChemical Shift (δ)Reference
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline -62.2[1]
6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline -62.1[1]
2-Methyl-4-(trifluoromethyl)quinoline -62.0[1]
General range for CF₃ on quinoline -61 to -63[1]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The characteristic C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations can aid in the identification of these isomers.

Table 4: Key IR Absorption Bands (cm⁻¹)

IsomerC-Cl StretchC-F StretchAromatic C=C StretchReference
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline Not specifiedNot specified1615, 1560, 1497[1]
6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline Not specifiedNot specified1611, 1550, 1492[1]
2-Methyl-4-(trifluoromethyl)quinoline Not specifiedNot specified1612, 1516[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure through fragmentation patterns.

Table 5: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key FragmentsIonization MethodReference
6-Chloro-2-propyl-4-(trifluoromethyl)quinoline 271Not specifiedEI[1]
6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline 307Not specifiedEI[1]
2-Methyl-4-(trifluoromethyl)quinoline 211Not specifiedEI[1]

Experimental Protocols

The following are general methodologies for the acquisition of the spectroscopic data presented. Specific parameters may vary based on the instrument and the specific properties of the isomer being analyzed.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the chloro-trifluoromethyl-quinoline isomer is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external or internal standard.[2]

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width sufficient to cover the aromatic and any aliphatic regions.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

  • ¹⁹F NMR Acquisition: A standard one-pulse experiment is generally sufficient. The large chemical shift dispersion of ¹⁹F NMR allows for clear separation of signals for different fluorine environments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with KBr and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common technique for generating molecular ions and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between different positional isomers of chloro-trifluoromethyl-quinoline and the spectroscopic techniques used for their characterization.

Spectroscopic_Analysis_of_Isomers Spectroscopic Characterization of Chloro-Trifluoromethyl-Quinoline Isomers cluster_isomers Positional Isomers cluster_techniques Spectroscopic Techniques Isomer_A 6-Chloro-4-(trifluoromethyl)quinoline NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer_A->NMR Structural Elucidation IR IR Spectroscopy Isomer_A->IR Functional Group ID MS Mass Spectrometry Isomer_A->MS Molecular Weight Isomer_B 7-Chloro-4-(trifluoromethyl)quinoline Isomer_B->NMR Structural Elucidation Isomer_B->IR Functional Group ID Isomer_B->MS Molecular Weight Isomer_C 4-Chloro-6-(trifluoromethyl)quinoline Isomer_C->NMR Structural Elucidation Isomer_C->IR Functional Group ID Isomer_C->MS Molecular Weight Isomer_D 4-Chloro-7-(trifluoromethyl)quinoline Isomer_D->NMR Structural Elucidation Isomer_D->IR Functional Group ID Isomer_D->MS Molecular Weight Data_Analysis Comparative Data Analysis NMR->Data_Analysis Chemical Shifts, Coupling Constants IR->Data_Analysis Vibrational Frequencies MS->Data_Analysis m/z Ratios, Fragmentation

Caption: Workflow for the comparative spectroscopic analysis of chloro-trifluoromethyl-quinoline isomers.

References

Unveiling the Three-Dimensional Architecture of Substituted Quinolines: A Comparative Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into the structure-activity relationships of pharmacologically significant molecules like substituted quinolines. This guide offers a comparative overview of the structural confirmation of various substituted quinolines using SC-XRD, presenting key experimental data and detailed protocols to support research and development endeavors.

Comparative Crystallographic Data of Substituted Quinolines

The following table summarizes the crystallographic data for a selection of substituted quinoline derivatives, showcasing the variations in their crystal structures. These examples have been chosen to represent the diversity of substitutions on the quinoline core.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateC₂₂H₂₂FNO₂MonoclinicP2₁/c10.345(3)16.938(5)11.234(3)90108.348(4)901868.1(9)4[1]
6,7-Difluoro-2-(5-phenylpyridin-2-yl)quinolineC₂₀H₁₂F₂N₂MonoclinicP2₁/n7.9831(16)12.045(2)15.939(3)9098.43(3)901515.2(5)4[2]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₄H₂₆N₂O₄SMonoclinicP2₁/c11.458(2)15.679(3)12.784(3)9099.87(3)902264.4(8)4[3]
(M)-7-(3,5-dichlorophenyl)-6-tosyl-6,7-dihydro-5H-benzo[c]quindolineC₃₀H₂₀Cl₂N₂O₂SOrthorhombicP2₁2₁2₁10.138(2)15.432(3)16.893(3)9090902640.8(9)4[4]

Experimental Protocols

The structural determination of substituted quinolines via single-crystal X-ray diffraction involves a meticulous workflow, from the synthesis of the compound to the final analysis of its crystal structure. The generalized protocol below is based on standard laboratory practices.[5]

I. Synthesis and Crystallization
  • Synthesis: The substituted quinoline derivative is first synthesized according to established chemical routes.[1][6] Purification of the crude product is critical and is typically achieved through techniques such as column chromatography or recrystallization to ensure high purity, which is a prerequisite for growing high-quality single crystals.[7]

  • Crystal Growth: The selection of an appropriate solvent or solvent system is crucial for obtaining crystals suitable for SC-XRD.[7] The purified compound is dissolved in a minimal amount of a suitable solvent, and crystals are grown using one of the following methods:

    • Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.[7]

    • Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The gradual diffusion of the "anti-solvent" vapor into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

II. X-ray Data Collection
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent and free of defects) is carefully selected under a microscope.[8] The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Data Acquisition: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) onto the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

III. Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.[5][8]

Visualizing the Workflow

The following diagrams illustrate the key stages in the structural confirmation of substituted quinolines using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd SC-XRD Analysis cluster_output Final Output Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Reaction Purification Purification Synthesis->Purification Crude Product Dissolution Dissolution in Solvent Purification->Dissolution Pure Compound CrystalGrowth Crystal Growth Dissolution->CrystalGrowth Slow Evaporation / Diffusion Mounting Crystal Mounting CrystalGrowth->Mounting Single Crystal DataCollection Data Collection Mounting->DataCollection Diffractometer StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Initial Model FinalStructure 3D Molecular Structure Refinement->FinalStructure Refined Data

Caption: Experimental workflow for the structural confirmation of substituted quinolines.

logical_relationship cluster_core Core Structure cluster_properties Structural & Packing Properties cluster_confirmation Confirmation Method Quinoline Quinoline Scaffold Halogens Halogens (F, Cl, Br) Alkyl Alkyl/Aryl Groups Functional Other Functional Groups Conformation Molecular Conformation Halogens->Conformation Alkyl->Conformation Functional->Conformation Packing Crystal Packing Conformation->Packing SCXRD Single-Crystal X-ray Diffraction Conformation->SCXRD Interactions Intermolecular Interactions (H-bonds, π-stacking) Packing->Interactions Packing->SCXRD Interactions->SCXRD

Caption: Influence of substituents on the crystal structure of quinolines.

References

A Comparative Guide to the Regioselectivity of Nucleophilic Attack on the Quinoline Ring: C4 vs. C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the regioselectivity of nucleophilic attack at the C4 versus the C3 position of the quinoline ring. Nucleophilic functionalization of quinoline is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. Understanding the factors that govern the site of attack is critical for predictable and efficient synthesis. This document summarizes established electronic principles, presents available experimental data, and provides detailed protocols for key reactions that exemplify this selectivity.

Fundamental Principles of Regioselectivity

The quinoline scaffold consists of a benzene ring fused to a pyridine ring. The electron-withdrawing nature of the nitrogen atom significantly influences the electronic distribution of the heterocyclic ring, making it "electron-deficient." This deficiency is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen, respectively), rendering them the primary sites for nucleophilic attack.[1][2]

Electronic Factors:

Nucleophilic attack on the quinoline ring proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer-type complex). The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.

  • Attack at C4 (and C2): When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized across the ring system and, most importantly, onto the electronegative nitrogen atom through resonance.[3] This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation. A similar stabilization occurs upon attack at the C2 position.

  • Attack at C3: In contrast, if a nucleophile attacks the C3 position, the resulting negative charge is confined to the carbon atoms of the ring.[3] There is no resonance structure that places the charge on the nitrogen atom. This lack of stabilization makes the intermediate for C3 attack significantly higher in energy and its formation is therefore kinetically and thermodynamically disfavored. Consequently, nucleophilic attack at the C3 position is rarely observed under standard conditions.

Steric Factors:

While electronic effects are dominant, steric hindrance can play a role, particularly when using bulky nucleophiles or substituted quinolines. The C2 position is generally considered slightly more sterically accessible than the C4 position. However, for the unsubstituted quinoline ring, this difference is often minor and electronic factors or reaction conditions (kinetic vs. thermodynamic control) are the primary drivers of selectivity between C2 and C4.

Visualization of Reaction Intermediates

The stability of the anionic intermediates formed during nucleophilic attack dictates the preferred position. The following diagram illustrates the resonance structures for attack at C2, C3, and C4.

Caption: Resonance stabilization of intermediates.

Data Presentation: C4 vs. C3 Regioselectivity

The following table summarizes the observed regioselectivity for the nucleophilic attack of representative reagents on the unsubstituted quinoline ring.

Nucleophile ReagentPosition of AttackProduct Yield / RatioConditions & Remarks
Sodium Amide (NaNH₂) (Chichibabin Reaction) C4Major ProductThermodynamic Control: Reaction at higher temperatures (e.g., >20 °C) allows the initial C2 adduct to rearrange to the more stable C4 adduct.[4]
C3Not Observed (0%)The intermediate is electronically destabilized.[3]
C2Major ProductKinetic Control: Attack occurs preferentially at C2 under low-temperature conditions as it is the faster-formed product.[4]
Organolithium Reagents (e.g., n-BuLi, PhLi) C4Minor / Not ObservedAttack at C2 is overwhelmingly favored.
C3Not Observed (0%)The intermediate is electronically destabilized.[3]
C2Major Product (>95%)Kinetic Control: C2 attack is rapid and generally irreversible under typical reaction conditions. Chelation of the lithium cation by the quinoline nitrogen may also direct the attack to the proximate C2 position.[5]

Factors Influencing Regioselectivity: A Workflow

The choice between C2 and C4 attack is not absolute and is governed by a subtle interplay of factors, primarily the balance between the rate of reaction (kinetics) and the stability of the product (thermodynamics).[4]

Caption: Decision workflow for regioselectivity.

Experimental Protocols

The following are representative protocols for achieving nucleophilic substitution on the quinoline ring.

Experiment 1: Synthesis of 2-Aminoquinoline (Kinetic C2-Amination)

This protocol is adapted from modern variations of the Chichibabin reaction designed for high C2 selectivity.

Objective: To synthesize 2-aminoquinoline via direct amination of quinoline, favoring the kinetically controlled product.

Materials:

  • Quinoline (1.0 mmol, 129 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol, 120 mg)

  • Lithium iodide (LiI, 2.0 mmol, 268 mg)

  • n-Butylamine (2.0 mmol, 146 mg, 0.2 mL)

  • Anhydrous Tetrahydrofuran (THF), 1.0 mL

  • 10 mL sealed reaction tube, magnetic stirrer, and heating block

  • Standard aqueous workup and purification reagents (water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry 10 mL sealed tube containing a magnetic stir bar, add NaH (120 mg) and LiI (268 mg) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous THF (1.0 mL) to the tube, followed by quinoline (129 mg).

  • Add n-butylamine (0.2 mL) to the suspension at room temperature.

  • Securely seal the tube and place it in a preheated oil bath or heating block at 85 °C.

  • Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC if desired.

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of ice-cold water (approx. 5 mL). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C2-aminated quinoline product.

Experiment 2: Synthesis of 2-Phenylquinoline (Organolithium C2-Addition)

This protocol describes the addition of an organolithium reagent to quinoline, which occurs with high C2 regioselectivity.

Objective: To synthesize 2-phenylquinoline by the addition of phenyllithium, followed by oxidative aromatization.

Materials:

  • Quinoline (10.0 mmol, 1.29 g)

  • Phenyllithium (1.8 M solution in dibutyl ether, 11.0 mmol, 6.1 mL)

  • Anhydrous diethyl ether (Et₂O) or THF (50 mL)

  • Sulfur powder (12.0 mmol, 385 mg)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Standard workup and purification reagents (hydrochloric acid, sodium hydroxide, diethyl ether, sodium sulfate, silica gel)

Procedure:

  • Set up a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Charge the flask with a solution of quinoline (1.29 g) in anhydrous diethyl ether (30 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the phenyllithium solution (6.1 mL) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5 °C. A color change is typically observed.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Oxidative Workup: Cool the reaction mixture again to 0 °C. In a separate flask, prepare a slurry of sulfur powder (385 mg) in 10 mL of anhydrous ether and add it portion-wise to the reaction mixture.

  • Reflux the resulting mixture for 1 hour to complete the aromatization.

  • Cool the mixture to room temperature and pour it into a beaker containing 50 mL of 10% aqueous hydrochloric acid.

  • Separate the aqueous layer, wash the ether layer with more 10% HCl.

  • Make the combined acidic aqueous layers basic (pH > 9) with 20% sodium hydroxide solution.

  • Extract the basic aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to afford 2-phenylquinoline.

References

A Comparative Guide to HPLC and GC-MS Method Validation for Quinoline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of quinoline and its derivatives is a critical task in pharmaceutical development and quality control, owing to their broad range of pharmacological activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the separation, identification, and quantification of these compounds. The choice between HPLC and GC-MS depends on the specific physicochemical properties of the analyte and the analytical requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix.[1][2][3] This guide provides an objective comparison of validated HPLC and GC-MS methods for the analysis of quinoline derivatives, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile and thermally labile.[2][4] This makes it particularly well-suited for the analysis of many quinoline derivatives, which can be large, polar, and prone to degradation at high temperatures.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is an exceptionally sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[4] For quinoline derivatives that are thermally stable and can be readily vaporized, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[1][6] In some cases, derivatization is necessary to increase the volatility of polar functional groups within the quinoline structure.[7]

Comparative Performance Data

The following tables summarize typical validation parameters for HPLC and GC-MS methods used in the analysis of quinoline derivatives. These values are compiled from various studies and represent expected performance characteristics.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[8][9]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[8][9]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[8][9]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[9]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9]

Table 2: GC-MS Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[6][10]
Accuracy (% Recovery)82.9% - 99.3%The closeness of the measured value to the true value.[6][10]
Precision (RSD%)< 15% (can be higher at lower concentrations)The degree of agreement among individual test results when the procedure is applied repeatedly.[10][11]
Limit of Detection (LOD)1 ng/mL to 0.1 mg/kgThe lowest amount of analyte that can be detected but not necessarily quantified.[2][6][10]
Limit of Quantification (LOQ)Typically 3x LODThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Experimental Protocols

HPLC Method for Quinoline Derivative Analysis

This protocol describes a general reverse-phase HPLC method with UV detection, which can be adapted for various quinoline derivatives.[9]

1. Sample Preparation:

  • Pharmaceutical Formulations: Accurately weigh a portion of the powdered sample, dissolve it in a suitable solvent (e.g., methanol or the mobile phase), and sonicate to ensure complete dissolution. Dilute to a known volume and filter through a 0.45 µm syringe filter.[9]

  • Biological Fluids (e.g., Plasma): Perform a protein precipitation step by adding a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio to the sample volume). Vortex the mixture and centrifuge to pellet the precipitated proteins. The resulting supernatant is then collected for analysis.[9]

2. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier such as acetonitrile or methanol. The composition can be isocratic or a gradient.[2][12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2][9]

  • Detection: UV detection at a wavelength where the specific quinoline derivative exhibits maximum absorbance (e.g., 225 nm, 270 nm, or 340 nm).[9][13]

  • Injection Volume: 10-20 µL.[2][13]

GC-MS Method for Quinoline Derivative Analysis

This protocol outlines a general GC-MS method for the analysis of thermally stable quinoline derivatives.

1. Sample Preparation:

  • Solid Samples (e.g., Textiles): Cut the sample into small pieces and perform ultrasonic extraction with a suitable organic solvent like toluene or acetonitrile.[6][13] Filter the extract through a 0.45 µm filter prior to analysis.[6][13]

  • Biological Fluids (e.g., Urine): Perform hydrolysis followed by liquid-liquid extraction at an appropriate pH (e.g., pH 9.6) with an organic solvent like tert-butyl methyl ether.[10] The organic extract is then evaporated to dryness and reconstituted in a suitable solvent.

  • Derivatization (if necessary): For quinoline derivatives containing polar functional groups (e.g., carboxylic acids), derivatization is often required to increase volatility.[7] This can be achieved by converting the analyte into a trimethylsilyl (TMS) ester or a methyl ester.[7][10]

2. GC-MS Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.[13]

  • Column: A DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is a common choice.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]

  • Oven Temperature Program: An initial temperature of around 70-90°C, held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of 250-280°C, and held for a few minutes.[6][13]

  • Injector Temperature: Typically 250-280°C.[2][6]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Mass Spectrometer Mode: Full scan mode for qualitative analysis and identification of unknown peaks, or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]

  • Characteristic Ions: For quinoline, characteristic ions include m/z 129, 102, and 77.[13]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both HPLC and GC-MS.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Technique (HPLC/GC-MS) A->B C Optimize Chromatographic Conditions B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J L System Suitability Testing J->L K Sample Analysis M Reporting K->M L->K

Caption: A generalized workflow for analytical method development and validation.

Conclusion: Choosing the Right Technique

The choice between HPLC and GC-MS for the analysis of quinoline derivatives is dictated by the specific analytical challenge.

HPLC is the preferred method when:

  • The quinoline derivative is non-volatile, thermally labile, or of high molecular weight.[1][3]

  • The sample matrix contains non-volatile impurities.[2]

  • A high-throughput method is required for routine quality control.[2]

GC-MS is the ideal choice when:

  • High sensitivity is paramount for detecting trace amounts of the analyte.[2][4]

  • Unambiguous identification and structural confirmation of the analyte are critical.[1][2]

  • The sample matrix is complex, and high selectivity is needed to resolve the analyte from interferences.[2]

For a comprehensive characterization of quinoline derivatives, HPLC and GC-MS can be used as complementary techniques. HPLC can provide robust quantitative data for the parent compound and non-volatile metabolites, while GC-MS can offer definitive identification and quantification of volatile impurities or derivatives.[2] A thorough evaluation of the analytical needs, including sensitivity, selectivity, sample throughput, and cost, will ultimately guide the selection of the most appropriate technique.[2][3]

References

Cytotoxicity Showdown: Novel 4-Aminoquinolines Outperform Chloroquine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of novel 4-aminoquinoline derivatives reveals their superior cytotoxic effects against human breast cancer cell lines when benchmarked against the well-established antimalarial drug, chloroquine. The findings, derived from rigorous in vitro studies, position these new compounds as promising candidates for further anticancer drug development. The research highlights two compounds in particular, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and butyl-(7-fluoro-quinolin-4-yl)-amine, which demonstrated significantly lower 50% growth inhibition (GI50) values than chloroquine.

The study employed a standardized MTT assay to quantify the cytotoxic activity of a series of newly synthesized 4-aminoquinoline derivatives against the MCF7 and MDA-MB468 human breast cancer cell lines. The results consistently showed that several of the novel compounds were more potent than chloroquine in inhibiting cancer cell growth.

Quantitative Cytotoxicity Data

The table below summarizes the 50% growth inhibitory concentrations (GI50) of the most potent novel 4-aminoquinolines in comparison to chloroquine.

CompoundCell LineGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB4688.73
MCF-710.85
butyl-(7-fluoro-quinolin-4-yl)-amine MDA-MB46811.01
MCF-78.22
Chloroquine (CQ) MDA-MB46824.36
MCF-720.72

Data sourced from "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives".[1]

The data clearly indicates that N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine is nearly three times more potent than chloroquine against the MDA-MB468 cell line.[1] Similarly, butyl-(7-fluoro-quinolin-4-yl)-amine demonstrated more than double the potency of chloroquine against the MCF-7 cell line.[1]

Experimental Protocols

The evaluation of cytotoxicity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2][3][4][5]

MTT Assay Protocol:

  • Cell Seeding: Human breast cancer cells (MCF7 and MDA-MB468) were seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the novel 4-aminoquinoline derivatives or chloroquine. Control wells containing untreated cells were also included.

  • Incubation: The plates were incubated for a predetermined period (typically 48-72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2][3][4][5]

  • Formazan Solubilization: The medium containing MTT was removed, and a solubilization solution (such as dimethyl sulfoxide - DMSO) was added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.[3]

  • Absorbance Measurement: The absorbance of the colored solution in each well was measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 value, the concentration of the compound that inhibits 50% of cell growth, was then determined.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed MCF7 & MDA-MB468 cells in 96-well plates adhesion Allow cells to adhere overnight cell_seeding->adhesion treatment Treat cells with novel 4-aminoquinolines & Chloroquine adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance gi50 Calculate GI50 values absorbance->gi50

Experimental workflow for cytotoxicity testing.

While the precise signaling pathways for these novel 4-aminoquinolines are still under investigation, the known mechanisms of chloroquine-induced apoptosis provide a valuable framework. Chloroquine has been shown to induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_receptor Death Receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 p53 p53 Activation bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 compound Novel 4-Aminoquinolines (Proposed Mechanism) compound->death_receptor compound->p53 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Proposed apoptotic signaling pathways.

The enhanced cytotoxicity of these novel 4-aminoquinolines, coupled with a deeper understanding of their mechanisms of action, opens new avenues for the development of more effective and targeted cancer therapies. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by these promising compounds.

References

New Quinoline Analogs Demonstrate Potent Antifungal Activity, Outperforming Tebufloquin in Key Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have developed a series of new quinoline analogs that exhibit significant antifungal activity, with several compounds demonstrating superior efficacy compared to the commercial fungicide tebufloquin against a range of plant pathogenic fungi. These findings, detailed in recent studies, highlight the potential of these novel compounds in the development of next-generation antifungal agents. The primary mechanism of action for many of these new analogs appears to be the disruption of the fungal cell membrane, a mode of action shared with other quinoline-based antifungals.

The development of new antifungal agents is a critical area of research due to the emergence of drug-resistant fungal strains and the need for more effective and safer treatments for fungal infections in both agriculture and medicine. Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial properties, and tebufloquin is an established quinoline-based fungicide used to control diseases like rice blast.

The latest research introduces several new series of fluorinated and perfluoropropan-2-yl-based quinoline derivatives. In vitro studies reveal that many of these new analogs exhibit potent fungicidal activities. For instance, in one study, novel fluorinated quinoline analogs were synthesized using tebufloquin as the lead compound.[1] Several of these new compounds showed higher inhibition rates than tebufloquin against various phytopathogenic fungi.[1] Another study focused on perfluoropropan-2-yl-based quinoline derivatives, with one compound, 8c, displaying an EC50 value of 1.48 mg/L against Erysiphe graminis, indicating greater potency than tebufloquin.[2]

Comparative Antifungal Efficacy

The antifungal activity of these new quinoline analogs has been rigorously tested against a panel of economically important plant pathogenic fungi. The results, summarized below, demonstrate the potential of these new compounds to surpass the efficacy of tebufloquin.

Table 1: In Vitro Antifungal Activity of New Quinoline Analogs Compared to Tebufloquin (Inhibition Rate % at 50 µg/mL)
Fungal SpeciesTebufloquinAnalog 2bAnalog 2eAnalog 2fAnalog 2gAnalog 2kAnalog 2nAnalog 2p
Sclerotinia sclerotiorum75.0>80>80>80->80>80-
Rhizoctonia solani69.7---80.8--76.9
Pyricularia oryzae-40-60-40-60---40-60
Pestalotiopsis piricola65.4-72.076.0-76.076.0-
Phytophthora capsici58.1--58.1----
Fusarium oxysporum42.9-45.0-----
Cercospora arachidicola37.546.7-46.7--60.0-
Botrytis cinerea56.753.8----57.7-
Alternaria solani-40-6040-60-40-60--40-60

Data extracted from a study by Zhang et al. (2023).[1] Dashes indicate data not reported.

Table 2: EC50 Values of a Perfluoropropan-2-yl-based Quinoline Analog vs. Tebufloquin
Fungal SpeciesTebufloquin (mg/L)Analog 8c (mg/L)
Erysiphe graminis>1.481.48

Data from a study by Zhang et al. (2018).[2]

Cytotoxicity Profile

A crucial aspect of developing new therapeutic agents is their safety profile. Preliminary cytotoxicity studies have been conducted on some quinoline derivatives to assess their impact on mammalian cells. While direct comparative IC50 values for the newest antifungal analogs and tebufloquin against the same cell lines are not yet extensively available in single studies, the general cytotoxicity of quinoline compounds has been evaluated. For instance, various quinoline derivatives have been tested against cell lines such as Caco-2, with IC50 values ranging from 0.535 µM to 2.62 µM, indicating that functional group modifications significantly influence cytotoxicity.[3] Further comprehensive and comparative cytotoxicity studies of these promising antifungal analogs are warranted.

Table 3: Cytotoxicity of Selected Quinoline Derivatives against Caco-2 Cell Line
CompoundIC50 (µM)
7-methyl-8-nitro-quinoline (C)1.87
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)0.929
8-nitro-7-quinolinecarbaldehyde (E)0.535
8-Amino-7-quinolinecarbaldehyde (F)1.140

Data from Hami et al. (2017).[3] These compounds are illustrative of the cytotoxic potential of quinoline derivatives and are not the same as the antifungal analogs in Tables 1 & 2.

Experimental Protocols

The evaluation of these new quinoline analogs followed established and rigorous experimental protocols to ensure the reliability and reproducibility of the findings.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

The in vitro antifungal activity of the synthesized compounds was determined using the mycelial growth inhibition method.

  • Compound Preparation: Each test compound was dissolved in a suitable solvent, such as DMSO, to create a stock solution (e.g., 500 µg/mL).[1]

  • Culture Medium: Potato Dextrose Agar (PDA) was used as the culture medium for the fungi. The test compounds were incorporated into the molten PDA at a final concentration of 50 µg/mL.[1]

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a fresh fungal culture was placed in the center of the PDA plate containing the test compound.[1]

  • Incubation: The plates were incubated at a controlled temperature (e.g., 27°C) for a period of 48-72 hours, or until the mycelial growth in the control plate (containing only the solvent) reached the edge of the plate.[1]

  • Data Analysis: The diameter of the fungal colony in the treated and control plates was measured. The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.[1] The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, was determined for more potent compounds.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human epithelial colorectal carcinoma (Caco-2) cells were cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow the formazan crystals to form.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined.

Mechanism of Action: Disruption of Fungal Cell Integrity

The primary antifungal mechanism of many quinoline derivatives involves the disruption of the fungal cell membrane and/or cell wall.[4][5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6]

Antifungal_Mechanism Quinoline New Quinoline Analogs Membrane Fungal Cell Membrane Quinoline->Membrane Binds to/Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (ions, ATP, etc.) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action for new quinoline analogs.

The workflow for evaluating these new antifungal agents is a systematic process that begins with synthesis and progresses through in vitro screening to identify lead compounds for further development.

Experimental_Workflow Synthesis Synthesis of New Quinoline Analogs Screening In Vitro Antifungal Screening (Mycelial Growth Inhibition) Synthesis->Screening EC50 Determination of EC50 Values for Potent Analogs Screening->EC50 Cytotoxicity Cytotoxicity Testing (e.g., MTT Assay) EC50->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) Cytotoxicity->Mechanism Favorable therapeutic index Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for antifungal drug discovery.

References

In Vivo Toxicity Assessment of Quinoline-Derived Trifluoromethyl Alcohols in Zebrafish Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo toxicity of novel quinoline-derived trifluoromethyl alcohols, utilizing the zebrafish (Danio rerio) model. The data and protocols summarized herein are intended for researchers, scientists, and professionals in the field of drug discovery and toxicology to facilitate an objective evaluation of this class of compounds.

Comparative Toxicity Data

A study focusing on the rational design and synthesis of novel quinoline-derived trifluoromethyl alcohols identified several compounds with potent biological activity.[1][2] The in vivo toxicity of three lead compounds was evaluated using a zebrafish embryo model. The compounds investigated were:

  • Compound 1: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate

  • Compound 2: 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol

  • Compound 3: trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol

The study revealed varying levels of toxicity among these derivatives, with compounds 2 and 3 demonstrating higher toxicity than compound 1.[1][2] Furthermore, apoptotic staining assays indicated that compound 3 led to increased cell death.[1][2] While the primary focus of the study was on anticancer activity, the zebrafish model provided crucial initial toxicity data. Notably, compound 2 exhibited a lethal concentration 50 (LC50) value of 14.14 μM.[1][2]

CompoundChemical Structure (Representation)Key Toxicity Observations in Zebrafish ModelLC50 Value
1: Ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoateQuinoline + Trifluoromethyl AlcoholLess toxic compared to compounds 2 and 3.[1][2]Not specified
2: 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olQuinoline + Trifluoromethyl AlcoholMore toxic than compound 1.[1][2] Potent anticancer activity.[1][2]14.14 μM[1][2]
3: trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-olIsoquinoline + Trifluoromethyl AlcoholMore toxic than compound 1.[1][2] Causes increased cell death.[1][2]Not specified

Experimental Protocols

The assessment of in vivo toxicity in the zebrafish model generally follows standardized procedures. The methodologies outlined below are based on established zebrafish embryotoxicity testing protocols.

Zebrafish Embryo Acute Toxicity Test

This test is performed to determine the acute toxicity of chemical compounds on the embryonic and larval stages of zebrafish.

  • Animal Maintenance and Embryo Collection: Adult zebrafish are maintained under standard conditions. Embryos are collected post-fertilization and screened for viability.

  • Exposure: Healthy embryos are placed in multi-well plates containing embryo medium. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the medium at various concentrations. A solvent control group is included.

  • Incubation and Observation: Embryos are incubated for a specified period, typically up to 96 or 120 hours post-fertilization (hpf). Observations for developmental endpoints are conducted at regular intervals (e.g., 24, 48, 72, 96 hpf) using a stereomicroscope.

  • Endpoints Assessment: Key endpoints for toxicity assessment include:

    • Mortality: Number of dead embryos/larvae.

    • Hatchability: Rate of successful hatching.

    • Morphological Malformations: Including but not limited to pericardial edema, yolk sac edema, spinal curvature, and developmental delay.[3][4]

  • Data Analysis: The LC50 (median lethal concentration) and MNLC (maximal non-lethal concentration) are determined based on the observed mortality rates.[2][5]

Apoptotic Staining Assay

This assay is used to detect and quantify apoptosis (programmed cell death) in zebrafish embryos following compound exposure.

  • Embryo Treatment: Zebrafish embryos are exposed to the test compounds as described in the toxicity test protocol.

  • Staining: At a specific time point, embryos are collected and stained with a fluorescent dye that specifically labels apoptotic cells (e.g., Acridine Orange).

  • Imaging: The stained embryos are visualized using a fluorescence microscope.

  • Analysis: The intensity and distribution of the fluorescence signal are quantified to determine the extent of apoptosis. An increase in fluorescence indicates a higher level of cell death.

Visualizations

Experimental Workflow for Zebrafish Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo toxicity of chemical compounds using a zebrafish model.

G Experimental Workflow for Zebrafish Toxicity Assessment cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Analysis A Zebrafish Husbandry & Embryo Collection C Embryo Exposure in Multi-well Plates A->C B Compound Preparation & Dilution Series B->C D Incubation (up to 120 hpf) C->D E Phenotypic Observation (Mortality, Malformations) D->E Daily F Specific Assays (e.g., Apoptotic Staining) D->F G Data Quantification & Statistical Analysis E->G F->G H Determination of LC50 & MNLC G->H

Caption: Zebrafish toxicity assessment workflow.

Potential Signaling Pathway Perturbation (Hypothetical)

While the specific molecular mechanisms of toxicity for these quinoline-derived trifluoromethyl alcohols were not detailed in the provided information, developmental toxicity often involves the disruption of key signaling pathways. The diagram below represents a hypothetical scenario where a compound could interfere with a generic developmental signaling pathway, leading to apoptosis.

G Hypothetical Toxicity Pathway A Quinoline-Derived Trifluoromethyl Alcohol B Target Protein/ Receptor A->B Inhibition/Activation F Cellular Stress A->F C Signaling Cascade (e.g., Kinase Pathway) B->C D Transcription Factor Activation/Inhibition C->D E Gene Expression (Pro/Anti-apoptotic genes) D->E G Apoptosis E->G F->G

Caption: Hypothetical signaling pathway disruption.

References

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions on Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Its functionalization through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse biological activities and material properties. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of various catalytic systems for the most common cross-coupling reactions performed on quinoline cores, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Quinoline Functionalization

Palladium-based catalysts are the most extensively studied and widely employed systems for cross-coupling reactions on quinolines and other N-heterocycles. The versatility of palladium catalysis stems from the rich chemistry of its various oxidation states and the modularity of its coordination sphere, which can be fine-tuned with a diverse array of ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the arylation of haloquinolines, the combination of a palladium precursor and a phosphine ligand is crucial for achieving high yields and broad functional group tolerance.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane10085-95Highly effective for a range of arylboronic acids coupled with 2-chloroquinazolines, a related N-heterocycle.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95SPhos is a bulky, electron-rich ligand that often leads to high catalyst activity.
G3-XPhos PrecatalystXPhosCs₂CO₃Dioxane80-100>95Precatalysts offer improved stability and reactivity, often with lower catalyst loadings.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of N-arylquinolines. The choice of phosphine ligand is critical and is often dictated by the nature of the amine and the quinoline halide. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step, which is often rate-limiting.[3][4]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
[Pd(allyl)Cl]₂ / XPhosXPhosNaOtBuToluene10092-99XPhos is a highly general ligand for the amination of aryl halides with a wide range of amines.[3]
[Pd(allyl)Cl]₂ / RuPhosRuPhosNaOtBuToluene10096-99RuPhos is another highly effective ligand, particularly for sterically hindered substrates.[3]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80HighPrecatalysts can sometimes allow for reactions at room temperature.[1]
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira and Heck reactions are invaluable for the introduction of alkynyl and alkenyl groups, respectively, onto the quinoline core. These reactions expand the chemical space of accessible quinoline derivatives for various applications.

Sonogashira Coupling Performance [1]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NDMF60-8080-95The classic catalyst system for Sonogashira couplings; CuI is a crucial co-catalyst.
Pd(OAc)₂ / XPhosXPhosCs₂CO₃1,4-Dioxane100>90Copper-free conditions are possible with bulky, electron-rich ligands.

Heck Coupling Performance [1]

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Observations
Pd(OAc)₂NoneEt₃NDMF100-12070-85Ligandless conditions can be effective for activated alkenes.
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃K₂CO₃DMAc12080-90The addition of a phosphine ligand can improve yields and substrate scope.

Nickel-Catalyzed Cross-Coupling: An Emerging Alternative

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts often exhibit unique reactivity and can be more effective for certain challenging substrates, such as aryl chlorides.[5][6] However, nickel-catalyzed reactions can be more sensitive to reaction conditions and functional groups.[7]

A Comparative Overview: Nickel vs. Palladium [6][7][8]

FeaturePalladium CatalysisNickel Catalysis
Cost HigherLower, more earth-abundant.[5]
Reactivity with Aryl Chlorides Often requires specialized ligands and harsher conditions.Generally more reactive.
Redox Processes Predominantly involves Pd(0)/Pd(II) catalytic cycles.[5]Can involve Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, leading to more complex mechanisms.[7]
Functional Group Tolerance Generally very high.[5]Can be sensitive to certain functional groups, especially those that can coordinate to the nickel center.[8]
Selectivity Primarily governed by the electronic properties of the aryl halide.[8]Can be influenced by coordinating functional groups on the substrate.[8]

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These should be adapted and optimized for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline
  • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the haloquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). For precatalysts, a single component is added.

  • Solvent Addition and Degassing: Add the solvent (e.g., a mixture of toluene and water). The reaction mixture is then degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Execution: The reaction vessel is sealed and heated to the desired temperature with vigorous stirring for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][9]

General Procedure for Buchwald-Hartwig Amination of a Haloquinoline
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, the phosphine ligand, and the base (e.g., NaOtBu).

  • Reagent Addition: The haloquinoline, the amine, and the solvent (e.g., toluene) are then added.

  • Reaction Execution: The vessel is sealed and heated to the specified temperature with stirring for the required time.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3]

Visualizing the Catalytic Processes

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [R-Pd(II)(NHR'R'')L_n]X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Amido R-Pd(II)-NR'R'' L_n Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product R-NR'R'' RedElim->Product Substrate R-X Substrate->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction Parameters (Substrates, Solvent, Base, Temp.) B Select Catalysts and Ligands for Screening A->B C Prepare Stock Solutions B->C D Dispense Reagents into Vials (Inert Atmosphere) C->D E Heat and Stir Reaction Array D->E F Quench Reactions and Prepare Samples E->F G Analyze by GC/LC-MS to Determine Yield F->G H Compare Catalyst Performance G->H

Caption: A generalized workflow for high-throughput catalyst screening.

References

Potency of new quinoline derivatives as kinase inhibitors versus established drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the significant potential of novel quinoline derivatives as highly potent kinase inhibitors, demonstrating comparable or superior efficacy to established drugs in preclinical studies. This guide provides a detailed comparison of these emerging compounds against established inhibitors targeting key kinases implicated in cancer, offering valuable insights for researchers, scientists, and drug development professionals.

This comparative guide summarizes the inhibitory activities of new quinoline-based compounds against FMS-like Tyrosine Kinase 3 (FLT3) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinases. The data presented is collated from various independent studies, and direct comparisons should be interpreted with consideration of the specific experimental conditions detailed in the original research.

Data Presentation: Potency of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of novel quinoline derivatives against their respective kinase targets, benchmarked against established kinase inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity against FLT3 Kinase

CompoundDerivative ClassTarget KinaseIC50 (nM)Established Drug ComparisonIC50 (nM)
KR65367QuinolinoneFLT32.7[1]Midostaurin29.64[2][3]
KR65370QuinolinoneFLT30.57[1]Quizartinib~1-2[4]
FLIN-4Not SpecifiedFLT3-ITD1.07[2][3]Midostaurin29.64[2][3]
3i-1244Not SpecifiedFLT3120Quizartinib3.2
3i-1245Not SpecifiedFLT314Quizartinib3.2
3i-1247Not SpecifiedFLT32.8Quizartinib3.2

Table 2: Comparative Inhibitory Activity against PIM-1 Kinase

CompoundDerivative ClassTarget KinaseIC50 (nM)Established Drug ComparisonIC50 (nM)
Quinoxaline 1Quinoxaline-2-carboxylic acidPIM-174[5][6]AZD12080.4 - 2.6[7]
Quinoxaline 5c6-chloro-quinoxaline-2-carboxylic acidPIM-1<100AZD12080.4 - 2.6[7]
Quinoxaline 5e6-bromo-quinoxaline-2-carboxylic acidPIM-1<100AZD12080.4 - 2.6[7]
Pyridine-quinoline hybrid 12Pyridine-quinolinePIM-114.3[8]Staurosporine16.7[8]

Experimental Protocols

The inhibitory activities of the novel quinoline derivatives and established drugs were primarily determined using in vitro kinase assays. A generalized protocol for the commonly used ADP-Glo™ Kinase Assay is provided below. Specific experimental conditions may have varied between studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinase (e.g., FLT3, PIM-1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (novel quinoline derivatives and established inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Test compounds are serially diluted in DMSO to various concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the appropriate concentration of the kinase enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP.

  • Incubation: The reaction plate is incubated at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Quizartinib Quizartinib (Established Drug) Quizartinib->Dimerization Inhibits New_Quinoline New Quinoline Derivatives New_Quinoline->Dimerization Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and points of inhibition.

PIM1_Signaling_Pathway cluster_downstream Downstream Targets Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad) PIM1_Kinase->Apoptosis_Inhibition Phosphorylates Cell_Cycle Cell Cycle Progression (e.g., p21) PIM1_Kinase->Cell_Cycle Phosphorylates AZD1208 AZD1208 (Established Drug) AZD1208->PIM1_Kinase Inhibits New_Quinoline New Quinoline Derivatives New_Quinoline->PIM1_Kinase Inhibits Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Cell_Cycle->Cell_Survival

Caption: PIM-1 signaling pathway and points of inhibition.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Test Compound - Kinase Enzyme - Substrate/ATP Mix Compound_Prep->Reaction_Setup Incubate_Reaction Incubate at RT (60 min) Reaction_Setup->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT (30 min) Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence Data_Analysis Calculate IC50 Values Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-(trifluoromethyl)quinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Chloro-3-(trifluoromethyl)quinoline, a halogenated organic compound. Adherence to these guidelines is essential to ensure compliance with regulations and to minimize health and environmental risks.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

In case of exposure, follow the first-aid measures outlined in the SDS. For skin contact, wash the affected area with plenty of soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes.[2][3]

Step-by-Step Disposal Protocol

The primary and most appropriate method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[1] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1][4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, properly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container.[1] As a halogenated organic compound, it must be segregated from non-halogenated organic waste to reduce disposal costs and ensure proper treatment.[5][6] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[5][7]

  • Decontamination of Glassware: Glassware that has been in contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected as hazardous waste.[4]

2. Container Labeling:

Proper labeling of waste containers is crucial for safety and regulatory compliance.

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[5]

  • The label must clearly identify the contents, including the full chemical name "this compound" and all other constituents with their approximate percentages.[5][7]

  • The label should also indicate the relevant hazards (e.g., Toxic, Irritant).[5]

3. Storage Pending Disposal:

  • Waste containers must be kept in a designated, secure, and well-ventilated hazardous waste satellite accumulation area (SAA).[1][8]

  • Containers must be kept tightly closed except when adding waste.[9][10]

  • Ensure that storage containers are chemically compatible with the waste and are free from damage or leaks.[11]

  • Adhere to institutional limits on the volume of hazardous waste stored in an SAA and the maximum accumulation time, which is typically six to twelve months.[8][11][12]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13]

  • Do not transport hazardous waste yourself. Trained professionals should handle the removal of waste from the laboratory.[13][14]

Quantitative Data for Halogenated Organic Waste Disposal

The following table summarizes key quantitative parameters and requirements for the disposal of halogenated organic compounds like this compound. These are general guidelines, and specific limits may vary based on institutional and local regulations.

ParameterRequirementRegulatory Basis
pH of Aqueous Solutions 5.5 - 9.5General compatibility for collection in safety cans.[7]
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste or 1 quart of acute hazardous wasteResource Conservation and Recovery Act (RCRA) as implemented by institutional policies.[13]
Maximum Accumulation Time in SAA 6 to 12 monthsEPA Subpart K regulations for academic laboratories.[8][12]
Container Fill Level < 90%Best practice to prevent spills and over-pressurization.[10]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal & Record Keeping A Waste Generation (Solid or Liquid) B Is it a Halogenated Organic Compound? A->B C Collect in a dedicated, compatible, and sealed waste container. B->C Yes D Segregate from non-halogenated and other incompatible wastes. C->D E Label container immediately with 'Hazardous Waste', chemical name, and constituents. D->E F Store in designated Satellite Accumulation Area (SAA). E->F G Ensure container is closed and in secondary containment. F->G H Monitor accumulation time and volume limits. G->H I Request waste pickup from Institutional EHS. H->I J EHS transports to licensed waste disposal facility. I->J K Final Disposal (e.g., Incineration) J->K

References

Personal protective equipment for handling 4-Chloro-3-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-3-(trifluoromethyl)quinoline was not available at the time of this writing. The following guidance is based on the safety data for closely related isomers, such as 4-Chloro-8-(trifluoromethyl)quinoline, 4-Chloro-7-(trifluoromethyl)quinoline, and 4-Chloro-2-(trifluoromethyl)quinoline. It is imperative to treat this compound with the same, if not greater, precautions as these analogs.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPE SpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact which can cause irritation.[1][2][3] Gloves should be inspected before use and changed frequently.
Body Protection A lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][2][3]To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][2][3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to maintain a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review this safety guide and any available SDS for similar compounds thoroughly before commencing work.

    • Ensure a designated handling area is prepared, preferably within a certified chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are unobstructed and readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing and Transferring:

    • If the compound is a solid, handle it with care to minimize dust formation.

    • Use a spatula or other appropriate tools for transferring the solid.

    • When transferring solutions, use a pipette or syringe with caution to avoid splashes and aerosol generation.

  • During the Experiment:

    • Keep all containers of this compound clearly labeled and sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • In the event of accidental contact, immediately follow the first aid procedures outlined in Section 4.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

    • Properly remove and dispose of all PPE as contaminated waste. Gloves should be removed without touching the outer surface.

Spill Management Plan

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

    • Carefully collect the contaminated absorbent material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

    • Provide the emergency response team with the available safety information for the spilled compound.

First Aid Measures

Immediate first aid is critical in case of exposure.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][3] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound and its solutions must be disposed of as hazardous chemical waste.

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[4][5]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container.

  • Disposal Vendor:

    • Adhere to your institution's guidelines for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep1 Review Safety Guide & SDS of Analogs prep2 Prepare Designated Handling Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash/Shower) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh & Transfer with Care handle1->handle2 handle3 Conduct Experiment handle2->handle3 handle4 Decontaminate Surfaces & Equipment handle3->handle4 disp1 Dispose of PPE as Contaminated Waste handle4->disp1 disp2 Collect Chemical Waste in Labeled, Sealed Container for Halogenated Organics disp1->disp2 disp3 Dispose of Contaminated Materials as Hazardous Waste disp2->disp3 disp4 Arrange for Licensed Waste Disposal disp3->disp4 spill_decision Spill Occurs minor_spill Minor Spill: Absorb, Collect, Decontaminate spill_decision->minor_spill Minor major_spill Major Spill: Evacuate & Call Emergency Response spill_decision->major_spill Major

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.